Technical Documentation Center

1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3

Abstract This technical guide provides a comprehensive overview of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3, a deuterated isotopologue of a significant metabolite of the anti-fibrotic drug candid...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3, a deuterated isotopologue of a significant metabolite of the anti-fibrotic drug candidate, Fluorofenidone. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its physicochemical properties, synthesis, and applications, particularly its role as an internal standard in bioanalytical method development. The guide will delve into the rationale behind deuterium labeling and its impact on pharmacokinetic studies, supported by detailed experimental protocols and data presentation.

Introduction: The Significance of a Metabolite and its Labeled Analog

In the landscape of modern drug discovery and development, a thorough understanding of a drug's metabolic fate is paramount. 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a principal metabolite of Fluorofenidone, a promising pyridone-based therapeutic agent with demonstrated anti-inflammatory and anti-fibrotic properties.[1][2] As the primary route of elimination for Fluorofenidone involves the oxidation of its methyl group to a carboxylic acid, this metabolite is a critical analyte in pharmacokinetic and toxicological studies.[3][4]

The deuterated analog, 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3, serves as an indispensable tool for the accurate quantification of its non-labeled counterpart in biological matrices. Its near-identical chemical and physical properties, coupled with a distinct mass difference, make it an ideal internal standard for mass spectrometry-based bioanalysis.[5] This guide will explore the core properties and applications of this deuterated standard, providing a foundational resource for its effective utilization in a research and development setting.

Physicochemical Properties

The physicochemical properties of both the parent compound and its deuterated analog are fundamental to understanding its behavior in analytical systems and biological environments.

Core Compound: 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
PropertyValueSource
CAS Number 1107650-68-9[6]
Molecular Formula C₁₂H₈FNO₃[6]
Molecular Weight 233.20 g/mol [6]
IUPAC Name 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid[6]
Deuterated Analog: 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3
PropertyValueSource
Molecular Formula C₁₂H₅D₃FNO₃[7][8]
Molecular Weight 236.21 g/mol [7]
Appearance White to Off-White Solid[8]

The key distinction of the deuterated analog is its increased molecular weight due to the substitution of three hydrogen atoms with deuterium. This mass shift is the cornerstone of its application as an internal standard in mass spectrometry.

Synthesis and Isotopic Labeling

The synthesis of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid and its deuterated analog is crucial for its availability as a research tool. While specific proprietary synthesis methods may exist, a general synthetic approach can be inferred from the literature on related pyridone structures.

Proposed Synthesis of the Parent Compound

A plausible synthetic route would likely involve a multi-step process, potentially starting from a substituted pyridine derivative. The synthesis of similar 1-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides has been described and can be adapted.[9] The final step would likely be the oxidation of a methyl or hydroxymethyl precursor at the 5-position of the pyridone ring to the carboxylic acid. This is supported by the metabolic pathway of Fluorofenidone, where the methyl group is oxidized in vivo.[3]

Synthesis_Pathway A Substituted Pyridine Precursor B 1-(3-Fluorophenyl)-5-methyl-2(1H)-pyridone (Fluorofenidone) A->B [Multi-step synthesis] C 1-(3-Fluorophenyl)-5-(hydroxymethyl)-2(1H)-pyridone B->C Oxidation Step 1 D 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid C->D Oxidation Step 2

Caption: Proposed synthetic pathway for the parent compound.

Deuterium Labeling Strategy

The introduction of the three deuterium atoms would ideally be performed on a late-stage intermediate to maximize isotopic purity and minimize synthetic complexity. A common strategy for introducing a -CD₃ group is to use a deuterated methylating agent, such as deuterated methyl iodide (CD₃I), in a step that forms the methyl-substituted pyridone ring. Alternatively, if the synthesis starts from a precursor that already contains the carboxylic acid or a protected form, deuterium could be introduced via H-D exchange reactions on the phenyl ring under specific catalytic conditions, although targeting a specific -d3 substitution on the phenyl ring would require a carefully designed precursor.[10] Given the commercial availability of "Fluorofenidone Impurity 3-D3" as 1-(3-fluorophenyl-2,4,6-d3)-5-(hydroxymethyl)pyridin-2(1H)-one, it is plausible that the deuteration is on the fluorophenyl ring.[11]

Biological Context and Potential Activity

As the primary metabolite of Fluorofenidone, the biological activity of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is of significant interest. Fluorofenidone exhibits anti-fibrotic and anti-inflammatory effects, and it is plausible that this carboxylic acid metabolite contributes to the overall pharmacological profile.[1][2] It may retain some of the parent drug's activity, or it could have a distinct pharmacological or toxicological profile. Further research is needed to fully elucidate its biological role. The presence of the fluorophenyl moiety is a common feature in many bioactive compounds, often enhancing metabolic stability and receptor binding affinity.[12][13]

Application as an Internal Standard in Bioanalysis

The primary application of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3 is as an internal standard in quantitative bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Rationale for Use

An ideal internal standard co-elutes with the analyte of interest and experiences similar matrix effects and ionization suppression or enhancement, but is distinguishable by the mass spectrometer.[5] By adding a known amount of the deuterated standard to samples and calibration standards, variations in sample preparation, injection volume, and instrument response can be normalized, leading to significantly improved accuracy and precision of the analytical method.

LCMS_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A Biological Sample (Plasma, Urine) B Spike with Deuterated Standard A->B C Extraction (e.g., SPE, LLE) B->C D LC Separation C->D E MS/MS Detection (MRM Mode) D->E F Quantification (Analyte/IS Ratio) E->F

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3

This guide provides a comprehensive overview of a robust synthetic route to 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3, a deuterated analog of a key heterocyclic scaffold. The synthesis is designed...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust synthetic route to 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3, a deuterated analog of a key heterocyclic scaffold. The synthesis is designed for researchers and professionals in drug development and medicinal chemistry, emphasizing not only the procedural steps but also the underlying chemical principles and strategic considerations.

Introduction: The Significance of Pyridone Scaffolds and Isotopic Labeling

Pyridone-containing molecules are a cornerstone of modern medicinal chemistry, forming the core structure of numerous therapeutic agents. Their prevalence is due to their ability to act as bioisosteres for other functional groups, engage in hydrogen bonding, and provide a rigid scaffold for the precise orientation of pharmacophoric elements. The target molecule, 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid, is a valuable building block for the synthesis of more complex drug candidates.

The incorporation of deuterium at specific molecular positions, known as isotopic labeling, is a critical tool in drug discovery and development. Deuteration can offer several advantages, including:

  • Metabolic Stability: The greater mass of deuterium compared to protium can lead to a stronger carbon-deuterium bond, slowing down metabolic processes that involve C-H bond cleavage. This can improve the pharmacokinetic profile of a drug.

  • Mechanistic Studies: Isotopically labeled compounds are invaluable for elucidating reaction mechanisms and metabolic pathways.

  • Analytical Standards: Deuterated analogs serve as excellent internal standards for quantitative bioanalysis by mass spectrometry.

This guide will detail a multi-step synthesis, culminating in the selective deuteration of the carboxylic acid functionality.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule suggests a convergent approach. The final deuteration of the carboxylic acid proton is a straightforward hydrogen-deuterium exchange. The core of the synthesis involves the construction of the N-aryl pyridone ring system. This can be achieved through the formation of a pyridone-3-carboxylate ester, followed by N-arylation and subsequent hydrolysis.

Retrosynthesis Target 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3 Intermediate1 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid Target->Intermediate1 H/D Exchange Intermediate2 Ethyl 1-(3-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate Intermediate1->Intermediate2 Ester Hydrolysis Intermediate3 Ethyl 6-oxo-1,6-dihydropyridine-3-carboxylate Intermediate2->Intermediate3 N-Arylation StartingMaterials Diethyl ethoxymethylenemalonate & Ammonia Intermediate3->StartingMaterials Cyclization

Caption: Retrosynthetic analysis of the target molecule.

Detailed Synthetic Pathway and Mechanistic Insights

The forward synthesis is designed in four key stages:

  • Synthesis of Ethyl 6-oxo-1,6-dihydropyridine-3-carboxylate: This foundational step involves the cyclization of a suitable precursor.

  • N-Arylation of the Pyridone Ring: Introduction of the 3-fluorophenyl group is achieved via a copper-catalyzed cross-coupling reaction.

  • Ester Hydrolysis: The ethyl ester is converted to the corresponding carboxylic acid.

  • Deuteration of the Carboxylic Acid: The final step introduces the deuterium label.

Stage 1: Synthesis of Ethyl 6-oxo-1,6-dihydropyridine-3-carboxylate

The synthesis of the pyridone core can be accomplished through the reaction of diethyl ethoxymethylenemalonate with ammonia. This reaction proceeds via a Michael addition of ammonia to the electron-deficient alkene, followed by an intramolecular cyclization and elimination of ethanol to form the stable pyridone ring.

Stage1 reagents Diethyl ethoxymethylenemalonate + NH3 product Ethyl 6-oxo-1,6-dihydropyridine-3-carboxylate reagents->product Ethanol, Reflux

Caption: Synthesis of the pyridone core.

Stage 2: N-Arylation via Copper-Catalyzed Coupling

The introduction of the 3-fluorophenyl group at the nitrogen atom of the pyridone ring is a critical step. While several cross-coupling methodologies exist, a copper-catalyzed N-arylation using a diaryliodonium salt offers mild reaction conditions and good yields.[1][2] The reaction is believed to proceed through a copper(I) catalytic cycle. The diaryliodonium salt acts as a potent electrophilic arylating agent.

Experimental Protocol: N-Arylation

  • To a solution of ethyl 6-oxo-1,6-dihydropyridine-3-carboxylate (1.0 eq) in toluene are added bis(3-fluorophenyl)iodonium hexafluorophosphate (1.2 eq), copper(I) chloride (0.1 eq), and triethylamine (2.0 eq).

  • The reaction mixture is stirred at room temperature for 30 minutes.

  • Upon completion, the reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford ethyl 1-(3-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate.

Stage 3: Saponification to the Carboxylic Acid

The hydrolysis of the ethyl ester to the carboxylic acid is a standard procedure, typically carried out under basic conditions.

Experimental Protocol: Ester Hydrolysis

  • Ethyl 1-(3-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate is dissolved in a mixture of ethanol and water.

  • An aqueous solution of sodium hydroxide (2.0 eq) is added, and the mixture is heated to reflux for 2 hours.

  • After cooling to room temperature, the ethanol is removed under reduced pressure.

  • The aqueous solution is acidified with hydrochloric acid to precipitate the carboxylic acid.

  • The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 1-(3-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid.

Stage 4: Deuteration of the Carboxylic Acid

The final step involves the exchange of the acidic carboxylic proton for a deuterium atom. This is readily achieved by dissolving the carboxylic acid in a deuterium source, such as deuterium oxide (D₂O), and then removing the solvent. The process can be repeated to ensure a high level of deuterium incorporation.[3][4]

It is important to note that the "-d3" designation in the topic could be interpreted in several ways. The most straightforward and chemically accessible interpretation is the deuteration of the single labile carboxylic acid proton, which would technically be a "-d1" compound. Achieving a "-d3" labeling would require deuteration at two additional, non-labile positions on the aromatic or pyridone rings. This would necessitate a more complex synthetic strategy, potentially involving deuterated starting materials or specific C-H activation/deuteration methodologies, which are beyond the scope of this direct guide. Therefore, the protocol provided is for the synthesis of the d1-labeled compound.

Experimental Protocol: H/D Exchange

  • 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is dissolved in deuterium oxide (D₂O).

  • The solution is stirred at room temperature for 1 hour.

  • The D₂O is removed under reduced pressure.

  • This process is repeated two more times to ensure complete exchange.

  • The resulting solid is dried under high vacuum to afford 1-(3-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d1.

Quantitative Data Summary

StepProductStarting MaterialReagentsYield (%)Purity (%)
1Ethyl 6-oxo-1,6-dihydropyridine-3-carboxylateDiethyl ethoxymethylenemalonateNH₃, Ethanol75-85>95
2Ethyl 1-(3-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylateEthyl 6-oxo-1,6-dihydropyridine-3-carboxylate(3-FC₆H₄)₂I⁺PF₆⁻, CuCl, Et₃N, Toluene80-90>98
31-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acidEthyl 1-(3-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylateNaOH, Ethanol/H₂O90-98>99
41-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d11-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acidD₂O>95>99 (Isotopic Purity >98%)

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d1. The strategy relies on well-established chemical transformations, ensuring high yields and purity. The mild conditions employed for the key N-arylation step and the straightforward nature of the final deuteration make this protocol suitable for a wide range of research and development applications. This guide serves as a practical resource for scientists engaged in the synthesis of complex heterocyclic molecules and their isotopically labeled analogs.

References

  • Jung, S.-H., Sung, D.-B., Park, C.-H., & Kim, W.-S. (2016). Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. The Journal of Organic Chemistry, 81(17), 7717–7724. [Link]

  • Krchňák, V., & Houghten, R. A. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. ACS Combinatorial Science, 14(9), 535-542. [Link]

  • Wesołowska, A., & Czarnocki, Z. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2975. [Link]

  • Wikipedia contributors. (2023). Hydrogen–deuterium exchange. In Wikipedia, The Free Encyclopedia. [Link]

Sources

Foundational

A Senior Application Scientist's Guide to the Characterization of Deuterated 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Abstract This technical guide provides a comprehensive framework for the analytical characterization of deuterated 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid. Deuteration is a strategic tool in modern...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the analytical characterization of deuterated 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid. Deuteration is a strategic tool in modern drug development, used to enhance pharmacokinetic profiles by leveraging the kinetic isotope effect to slow metabolic degradation.[1][2][3] Verifying the precise location and extent of deuterium incorporation is paramount for both efficacy and regulatory submission. This document outlines an integrated analytical workflow combining mass spectrometry, multi-nuclear NMR spectroscopy, and chromatography. It is intended for researchers, analytical chemists, and drug development professionals, offering not just protocols, but the scientific rationale behind the selection of each technique to ensure a robust and self-validating characterization package.

Introduction: The Rationale for Deuteration

The substitution of hydrogen (¹H) with its stable, heavier isotope deuterium (²H or D) is a subtle yet powerful modification in medicinal chemistry.[4] The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond.[2][5] Consequently, if the cleavage of a C-H bond is the rate-limiting step in a drug's metabolism—often mediated by enzymes like the cytochrome P450 (CYP) family—replacing that hydrogen with deuterium can significantly slow down the reaction.[1][2][3] This phenomenon, known as the Deuterium Kinetic Isotope Effect (DKIE), can lead to:

  • Improved Metabolic Stability: A longer drug half-life, potentially reducing dosing frequency.

  • Reduced Formation of Toxic Metabolites: By slowing metabolism at a specific site, the formation of undesirable byproducts can be minimized.

  • Increased Drug Exposure: Slower clearance can lead to higher overall exposure, potentially enhancing therapeutic efficacy.[2]

For a molecule like 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid, a potential pharmacophore, identifying metabolically labile positions is the first step. Deuteration at these sites is hypothesized to improve its drug-like properties. The purpose of this guide is to detail the rigorous analytical chemistry required to confirm that the synthesized deuterated analogue meets the precise structural and purity specifications.

Integrated Analytical Workflow

No single analytical technique can provide a complete picture of a deuterated compound.[6][7] A multi-faceted approach is mandatory to confirm identity, purity, and the specific sites and extent of isotopic labeling.[6][8] Our workflow integrates three core pillars: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

G Fig. 1: Integrated Characterization Workflow cluster_synthesis Synthesis & Purification cluster_analysis Core Analytical Characterization cluster_result Final Confirmation SYNTH Deuterated Compound (Crude Product) HPLC HPLC Purity (& Chemical Purity) SYNTH->HPLC MS Mass Spectrometry (Mass Confirmation & Isotopic Enrichment) HPLC->MS NMR NMR Spectroscopy (Structural Confirmation & Site of Deuteration) MS->NMR RESULT Certificate of Analysis (Identity, Purity, Isotopic Incorporation) NMR->RESULT

Caption: A logical workflow for the elucidation of complex molecular structures using NMR spectroscopy.[9]

Mass Spectrometry: Confirming Mass and Isotopic Enrichment

Mass spectrometry is the first line of inquiry. Its primary roles are to confirm the expected mass increase corresponding to the number of incorporated deuterium atoms and to quantify the isotopic enrichment.[5][10] High-Resolution Mass Spectrometry (HRMS), particularly with Time-of-Flight (TOF) analyzers, is preferred for its ability to provide accurate mass measurements and resolve isotopic peaks.[11][12]

Expected Mass Shift

The parent (non-deuterated) molecule, 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid, has a molecular formula of C₁₂H₈FNO₃. Its monoisotopic mass is approximately 233.0488 u. If, for example, three deuterium atoms are incorporated (a "-d3" analogue), the expected mass will increase by approximately 3 Da.

  • Parent (d0): C₁₂H₈FNO₃

  • Deuterated (d3): C₁₂H₅D₃FNO₃

  • Expected Mass Shift: ~3.0188 u (3 x mass of D - 3 x mass of H)

Data Presentation: Isotopic Distribution

The output from an HRMS experiment is not a single peak but a cluster of isotope peaks. By analyzing the distribution of this cluster and correcting for the natural abundance of ¹³C, ¹⁵N, and ¹⁸O, the percentage of deuteration can be accurately determined.[12][13]

SpeciesTheoretical m/z (M+H)⁺Observed m/zIsotopic Purity (%)
d0 (Undeuterated)234.0561234.0563< 0.5%
d1235.0623235.0625< 1.0%
d2236.0686236.06882.5%
d3 (Target) 237.0749 237.0751 > 96.0%

Table 1: Representative HRMS data for a d3-labeled 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid, demonstrating high isotopic enrichment.

Experimental Protocol: LC-HRMS
  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol). Dilute to a final concentration of 1-10 µg/mL.

  • Chromatography: Use a C18 reversed-phase column with a gradient of water and acetonitrile (both containing 0.1% formic acid) to ensure the analyte is separated from any non-isomeric impurities before entering the mass spectrometer.[14]

  • Mass Spectrometry:

    • Instrument: TOF or Orbitrap Mass Spectrometer.

    • Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition: Full scan mode over a range of m/z 100-500.

    • Data Analysis: Extract the ion chromatogram for the target mass. Analyze the mass spectrum of the peak to determine the isotopic distribution, correcting for natural isotope abundance.[12]

NMR Spectroscopy: The Gold Standard for Structure and Position

While MS confirms if deuteration occurred, NMR spectroscopy tells you where.[6][8] It provides unambiguous proof of the specific atomic positions that have been deuterated. A combination of ¹H, ²H, ¹³C, and ¹⁹F NMR is required for a complete characterization.

Key NMR Experiments
  • ¹H NMR (Proton NMR): This is the most straightforward experiment. Deuteration is confirmed by the disappearance or significant reduction of a proton signal at a specific chemical shift compared to the non-deuterated standard.[5] The integration of remaining signals relative to a non-deuterated portion of the molecule can provide a quantitative measure of incorporation.

  • ²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. It provides definitive evidence of deuteration at specific sites. The chemical shifts in ²H NMR are virtually identical to those in ¹H NMR, making spectral assignment straightforward. This experiment must be run "unlocked" if the sample is dissolved in a standard protic solvent.[15]

  • ¹³C NMR: The presence of a directly attached deuterium atom causes the ¹³C signal to appear as a multiplet (due to C-D coupling) and shifts it slightly upfield. This provides secondary confirmation of the deuteration site.

  • ¹⁹F NMR: As the molecule contains fluorine, ¹⁹F NMR is essential to confirm that the fluorophenyl moiety remains intact and its electronic environment is as expected.

G Fig. 2: NMR Logic for Deuteration Site Confirmation H1_NMR ¹H NMR Conclusion Positional & Quantitative Confirmation H1_NMR->Conclusion Signal Disappearance at Position X H2_NMR ²H NMR H2_NMR->Conclusion Signal Appearance at Position X C13_NMR ¹³C NMR C13_NMR->Conclusion Upfield Shift & Splitting of Carbon at Position X Standard Non-Deuterated Standard Spectrum Standard->H1_NMR Compare Deuterated Deuterated Compound Spectrum Deuterated->H1_NMR Deuterated->H2_NMR Deuterated->C13_NMR

Caption: Logic diagram showing how complementary NMR experiments validate the site of deuteration.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the deuterated compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[9][16] The choice of solvent is critical to avoid overlapping signals. A non-deuterated standard should be prepared in the same solvent for direct comparison.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (e.g., zg30).

    • Number of Scans: 16-64 scans.

    • Relaxation Delay (D1): 2-5 seconds to ensure quantitative integration.

  • ²H NMR Acquisition:

    • Setup: The instrument must be configured for ²H observation. This often involves running the experiment unlocked.[15]

    • Pulse Program: Standard single pulse.

    • Number of Scans: 256 or more, as ²H is less sensitive than ¹H.

    • Referencing: Reference the spectrum relative to the known chemical shift of a deuterated species, if available, or an external standard.[15]

  • ¹³C and ¹⁹F NMR Acquisition: Run standard proton-decoupled ¹³C and ¹⁹F experiments.

Chromatographic Purity: HPLC Analysis

The final pillar of characterization is confirming the chemical purity of the compound. HPLC with UV detection is the standard method for this purpose. The goal is to demonstrate that the sample is free from starting materials, synthetic byproducts, and other impurities.

Method Development Considerations

The target molecule is a pyridine carboxylic acid, which is polar and ionizable.[17][18] This requires a specific approach to achieve good peak shape and retention.

  • Column: A mixed-mode column (combining reversed-phase and ion-exchange characteristics) or a standard C18 column with an acidic mobile phase modifier is recommended.[17][18]

  • Mobile Phase: An acidic mobile phase (e.g., using formic acid or phosphoric acid) is necessary to suppress the ionization of the carboxylic acid and ensure good peak symmetry.[14][19] A typical mobile phase would be a gradient of water and acetonitrile.

  • Detection: UV detection is suitable. The optimal wavelength should be determined by running a UV scan but is likely to be in the 254-320 nm range.[19]

Experimental Protocol: HPLC-UV Purity
  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL. Dilute to ~0.1 mg/mL for injection.

  • HPLC System:

    • Column: C18, 2.7 µm, 4.6 x 100 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm.

    • Injection Volume: 5 µL.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks. A purity of >98% is typically required for research and development compounds.

Conclusion

The characterization of a deuterated pharmaceutical compound like 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a rigorous, multi-step process that demands precision and a deep understanding of analytical chemistry. By systematically applying an integrated workflow of high-resolution mass spectrometry, multi-nuclear NMR spectroscopy, and HPLC, a complete and verifiable profile of the molecule can be established. This self-validating system ensures not only the correct molecular weight but also the precise location of deuterium incorporation and the overall chemical purity, providing the confidence necessary for advancement in the drug development pipeline.

References

  • Guengerich, F. P. (2009). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Molecular Biology, 547, 161–173. Available at: [Link]

  • Muttil, P. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398-404. Available at: [Link]

  • Harbeson, S. L., & Tung, R. D. (2011). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-dependent Effects of Specific Deuteration With Aldehyde Oxidase Cleared Drugs. Drug Metabolism and Disposition, 40(3), 625-634. Available at: [Link]

  • Timmins, G. S. (2010). The Kinetic Isotope Effect in the Search for Deuterated Drugs. Drug News & Perspectives, 23(6), 398-404. Available at: [Link]

  • Previs, S. F., et al. (2014). Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins. Journal of the American Society for Mass Spectrometry, 25(3), 450-458. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. Resources. Available at: [Link]

  • Ubide, C., et al. (2015). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry, 50(1), 188-196. Available at: [Link]

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques [Video]. YouTube. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. HELIX Chromatography Resources. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. SIELC Technologies Resources. Available at: [Link]

  • UMass Nuclear Magnetic Resonance (NMR) Labs. (2020). How to run a 2H experiment. UMass NMR Labs. Available at: [Link]

  • SIELC Technologies. (n.d.). Picolinic Acid. SIELC Technologies Resources. Available at: [Link]

  • Wahl, S. A., et al. (2017). Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry. Metabolites, 7(4), 53. Available at: [Link]

  • Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group Resources. Available at: [Link]

  • Wikipedia. (n.d.). Isotope-ratio mass spectrometry. Wikipedia. Available at: [Link]

  • University of Notre Dame. (2021). Acquiring 2H NMR Spectra. Notre Dame College of Science. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography Resources. Available at: [Link]

  • Pharmaffiliates. (n.d.). Deuterated Compounds | Stable Isotope-Labeled Standards. Pharmaffiliates Analytics & Synthetics P. Ltd.. Available at: [Link]

  • Computational Systems Biology. (n.d.). 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3. Computational Systems Biology. Available at: [Link]

  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Springer Nature. Available at: [Link]

  • ResearchGate. (n.d.). Deuterated Drugs: Isotope Distribution and Impurity Profiles. ResearchGate. Available at: [Link]

  • Western University. (n.d.). NMR Sample Preparation. Western University Chemistry Department. Available at: [Link]

  • Wang, E. Z., et al. (2024). Quantitative Hydrogen–Deuterium Exchange Mass Spectrometry for Simultaneous Structural Characterization and Affinity Indexing of Single Target Drug Candidate Libraries. Analytical Chemistry. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Scientific Reports, 12(1), 1-13. Available at: [Link]

  • Bakalova, A., et al. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. Molecules, 17(9), 11029-11054. Available at: [Link]

  • Kumar, P., et al. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Scientific Reports, 14(1), 1-14. Available at: [Link]

  • Mickevičius, V., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3749. Available at: [Link]

Sources

Exploratory

In-Depth Technical Guide to the Molecular Weight of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the molecular weight of the deuterated compound 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic ac...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the molecular weight of the deuterated compound 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3. It delves into the foundational principles of molecular weight calculation, the impact of isotopic labeling, and the practical methodologies for its determination.

Introduction: The Significance of Isotopic Labeling in Drug Development

In modern pharmaceutical research, the use of stable isotopes, such as deuterium (²H or D), has become an invaluable tool. The strategic incorporation of deuterium into a drug candidate, a process known as deuteration, can subtly alter its metabolic profile. This modification can lead to an improved pharmacokinetic profile, including increased metabolic stability and a longer half-life, without changing the fundamental pharmacological activity of the molecule. 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3 is a deuterated analog of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid, where three hydrogen atoms have been replaced by deuterium. A precise understanding of its molecular weight is critical for accurate quantification in complex biological matrices, metabolic studies, and quality control during synthesis.

Molecular Structure and Formula

The chemical structure of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid consists of a fluorophenyl group attached to a dihydropyridine ring bearing a carboxylic acid functional group. In the deuterated version, three specific hydrogen atoms are substituted with deuterium.

Based on the available information, the molecular formula for the deuterated compound is C₁₂H₅D₃FNO₃ [1]. Consequently, the molecular formula for the non-deuterated parent compound is C₁₂H₈FNO₃ .

Caption: Molecular structure of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3.

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The key difference in the molecular weight between the deuterated and non-deuterated compounds arises from the difference in the atomic mass of hydrogen and its isotope, deuterium.

Atomic Weights of Constituent Elements

To perform an accurate calculation, the following standard atomic weights are utilized:

ElementSymbolAtomic Weight ( g/mol )
CarbonC12.011[2][3][4][5][6]
HydrogenH1.008[7][8][9][10][11][12]
DeuteriumD2.014[13][14][15][16][17]
FluorineF18.998[1][18][19][20]
NitrogenN14.007[21][22][23][24][25]
OxygenO15.999[14][26][27][28][29]
Calculation for the Non-Deuterated Compound (C₁₂H₈FNO₃)

The molecular weight is calculated as follows:

(12 x 12.011) + (8 x 1.008) + (1 x 18.998) + (1 x 14.007) + (3 x 15.999) = 233.19 g/mol

Calculation for the Deuterated Compound (C₁₂H₅D₃FNO₃)

The molecular weight is calculated by substituting the mass of three hydrogen atoms with three deuterium atoms:

(12 x 12.011) + (5 x 1.008) + (3 x 2.014) + (1 x 18.998) + (1 x 14.007) + (3 x 15.999) = 236.22 g/mol

This calculated value is in excellent agreement with the reported molecular weight of 236.21 g/mol [1].

Comparative Summary

The following table summarizes the key quantitative data for both the deuterated and non-deuterated compounds.

Property1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3
Molecular Formula C₁₂H₈FNO₃C₁₂H₅D₃FNO₃
Calculated Molecular Weight ( g/mol ) 233.19236.22
Reported Molecular Weight ( g/mol ) Not explicitly found236.21[1]

Experimental Determination of Molecular Weight

While theoretical calculation provides a precise molecular weight, experimental verification is a cornerstone of scientific integrity. Mass spectrometry is the primary analytical technique for determining the molecular weight of a compound with high accuracy.

Step-by-Step Protocol for High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the analyte (1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3).

    • Dissolve the analyte in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.

    • Perform serial dilutions to obtain a working solution of approximately 1 µg/mL.

  • Instrumentation and Method Setup:

    • Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.

    • Set the ionization source to Electrospray Ionization (ESI) in either positive or negative ion mode, depending on which provides a better signal for the compound.

    • Calibrate the instrument using a standard calibration mixture to ensure high mass accuracy.

    • Set the mass range to scan for the expected molecular ion.

  • Data Acquisition:

    • Inject the prepared sample into the mass spectrometer.

    • Acquire the mass spectrum, ensuring sufficient signal intensity and resolution.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

    • Determine the exact mass of this peak.

    • Compare the experimentally determined exact mass with the theoretically calculated exact mass to confirm the identity and purity of the compound.

experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis weigh Weigh Analyte dissolve Dissolve in Solvent weigh->dissolve dilute Serial Dilution dissolve->dilute setup Instrument Setup & Calibration dilute->setup inject Inject Sample setup->inject acquire Acquire Mass Spectrum inject->acquire identify Identify Molecular Ion Peak acquire->identify determine Determine Exact Mass identify->determine compare Compare with Theoretical Mass determine->compare

Caption: Experimental workflow for molecular weight determination by HRMS.

Conclusion

The molecular weight of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3 is a fundamental parameter that underpins its use in advanced pharmaceutical research. The calculated molecular weight of 236.22 g/mol , consistent with reported values, reflects the mass increase due to the incorporation of three deuterium atoms. This technical guide has provided a detailed breakdown of the molecular weight calculation, a comparative analysis with its non-deuterated counterpart, and a standardized protocol for its experimental verification, thereby offering a comprehensive resource for professionals in the field.

References

  • Wikipedia. Deuterium. [Link]

  • Britannica. Deuterium | Definition, Symbol, Production, & Facts. [Link]

  • Turito. Deuterium - Definition, Uses, and Properties. [Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. Hydrogen. [Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Nitrogen. [Link]

  • Quora. How heavy is one atom of carbon?[Link]

  • Molar Mass Calculator. Carbon (C) molar mass. [Link]

  • Wikipedia. Isotopes of hydrogen. [Link]

  • Quora. What is the atomic mass of hydrogen?[Link]

  • Vedantu. Deuterium: Definition, Properties, Uses & Key Facts Explained. [Link]

  • BYJU'S. Facts of Deuterium. [Link]

  • YouTube. What Is The Atomic Weight Of Nitrogen? - Chemistry For Everyone. [Link]

  • Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Fluorine. [Link]

  • Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Nitrogen. [Link]

  • Wikipedia. Nitrogen. [Link]

  • Wikipedia. Oxygen. [Link]

  • Wikipedia. Hydrogen. [Link]

  • Royal Society of Chemistry. Nitrogen - Element information, properties and uses | Periodic Table. [Link]

  • askIITians. How many grams does a hydrogen atom weigh?[Link]

  • BYJU'S. Chemical Properties of Fluorine. [Link]

  • BYJU'S. Carbon. [Link]

  • Westfield State University. Atomic/Molar mass. [Link]

  • Royal Society of Chemistry. Fluorine - Element information, properties and uses. [Link]

  • YouTube. What Is The Atomic Weight Of Oxygen? - Chemistry For Everyone. [Link]

  • YouTube. What Is The Atomic Weight Of Carbon? - Chemistry For Everyone. [Link]

  • YouTube. What Is The Atomic Weight Of Hydrogen? - Chemistry For Everyone. [Link]

  • Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Oxygen. [Link]

  • Physical Measurement Laboratory. Atomic Data for Fluorine (F). [Link]

Sources

Foundational

Isotopic purity of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3

An In-Depth Technical Guide to the Isotopic Purity of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3 Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive f...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Isotopic Purity of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the isotopic purity of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3. Deuterium-labeled compounds are pivotal in pharmaceutical research, serving as internal standards in quantitative bioanalysis and as tools to study metabolic pathways.[1][2] The efficacy and reliability of these applications are directly contingent on the accurate determination of isotopic enrichment and the structural integrity of the labeled molecule. This document delineates the strategic application of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy for a robust and validated assessment of isotopic purity. We will explore the theoretical underpinnings of these techniques, provide detailed experimental protocols, and discuss the interpretation of the resulting data.

Introduction: The Critical Role of Isotopic Purity

Deuterium-labeled analogues of pharmacologically active compounds, such as 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid, are indispensable tools in modern drug development. Their primary utility lies in their chemical identity to the unlabeled parent compound, while their mass difference allows for clear differentiation in mass-based analytical methods. This property is leveraged in pharmacokinetic studies to trace the metabolic fate of a drug and in quantitative assays where the deuterated compound serves as an ideal internal standard.[3]

However, the synthesis of isotopically labeled compounds is seldom a perfect process, often resulting in a mixture of isotopologues with varying degrees of deuterium incorporation. The presence of unlabeled (d0) or partially labeled (d1, d2) species can significantly compromise the accuracy of experimental results.[4] For instance, in a bioanalytical assay, an underestimation of the isotopic purity of the internal standard can lead to an overestimation of the analyte concentration. Therefore, a rigorous and validated methodology for determining isotopic purity is not merely a quality control measure but a fundamental requirement for data integrity. Most research and pharmaceutical applications demand isotopic enrichment levels exceeding 95%.[4]

This guide will focus on a dual-pronged approach, employing both mass spectrometry and NMR spectroscopy to provide a comprehensive characterization of the isotopic purity of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3.

Orthogonal Analytical Approaches: A Self-Validating System

To ensure the trustworthiness of our analysis, we will employ two orthogonal analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. This strategy provides a self-validating system where the results from one technique corroborate the findings of the other, leading to a higher degree of confidence in the final assessment.[1][2]

High-Resolution Mass Spectrometry (HRMS): The Quantitative Powerhouse

HRMS, particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive and accurate technique for determining the relative abundance of different isotopologues in a sample.[4][5] The high resolving power of modern mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap instruments, allows for the separation and quantification of ions that differ in mass by only a few millidaltons.[6][7]

Causality Behind the Choice: The rationale for using LC-HRMS is its ability to physically separate the analyte of interest from any impurities before it enters the mass spectrometer. This ensures that the measured isotopic distribution is solely from the target compound. The high mass accuracy allows for the confident assignment of molecular formulas to the observed ions.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Confirmer

NMR spectroscopy provides invaluable information about the structural integrity of the molecule and the specific sites of deuterium incorporation. While HRMS can quantify the degree of labeling, it generally does not provide information on the location of the labels. NMR, on the other hand, can pinpoint the exact positions of the deuterium atoms.[1][2] Both ¹H NMR and ²H NMR can be utilized.

  • ¹H NMR: In a ¹H NMR spectrum, the incorporation of deuterium at a specific position results in the disappearance or significant reduction of the corresponding proton signal.[8]

  • ²H NMR: A ²H NMR spectrum directly detects the deuterium nuclei, providing a definitive confirmation of their presence and chemical environment.[8][9]

Causality Behind the Choice: The use of NMR is crucial for confirming that the deuterium labels are in the intended positions and that no unexpected isotopic scrambling has occurred during synthesis. This qualitative information is a perfect complement to the quantitative data from HRMS.

Experimental Protocols

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

Objective: To quantitatively determine the isotopic distribution of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3.

Methodology:

  • Sample Preparation: Dissolve the 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3 standard in a suitable solvent (e.g., LC-MS grade methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

  • LC Separation:

    • LC System: An ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure the separation of the analyte from any potential impurities.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS Acquisition:

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for the compound).

    • Scan Range: m/z 100-500.

    • Resolution: >20,000 FWHM.

    • Data Acquisition: Full scan mode.

  • Data Analysis:

    • Integrate the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the integrated peak.

    • Generate Extracted Ion Chromatograms (EICs) for the theoretical m/z values of the d0, d1, d2, and d3 isotopologues.[6][10]

    • Integrate the peak areas of each EIC.

    • Calculate the isotopic purity using the following formula: % Isotopic Purity (d3) = [Area(d3) / (Area(d0) + Area(d1) + Area(d2) + Area(d3))] * 100%

Below is a diagram illustrating the LC-HRMS workflow for isotopic purity determination.

LC-HRMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis LC_Sample Sample Injection LC_Column UHPLC Column Separation LC_Sample->LC_Column Analyte Transport MS_Ionization ESI Source LC_Column->MS_Ionization Elution MS_Analysis HRMS Analyzer (e.g., TOF, Orbitrap) MS_Ionization->MS_Analysis MS_Detection Detector MS_Analysis->MS_Detection Data_EIC Extract Ion Chromatograms (d0, d1, d2, d3) MS_Detection->Data_EIC Raw Data Data_Integration Peak Area Integration Data_EIC->Data_Integration Data_Calculation Calculate Isotopic Purity Data_Integration->Data_Calculation

Caption: LC-HRMS workflow for isotopic purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the positions of deuterium labeling and the structural integrity of the molecule.

Methodology:

  • Sample Preparation: Dissolve an appropriate amount of the 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3 standard in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • ¹H NMR Spectroscopy:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiment: Standard ¹H NMR experiment.

    • Analysis: Compare the spectrum of the d3-labeled compound to that of an authentic unlabeled standard. The absence or reduced intensity of signals corresponding to the positions of deuterium incorporation confirms the labeling.

  • ²H NMR Spectroscopy:

    • Spectrometer: An NMR spectrometer equipped with a deuterium probe.

    • Experiment: Standard ²H NMR experiment.

    • Analysis: The presence of signals in the ²H spectrum directly confirms the incorporation of deuterium. The chemical shifts of these signals can be correlated with the ¹H spectrum to confirm the labeling sites.[9]

The logical relationship between the analytical techniques and the final assessment is depicted in the following diagram.

Analytical_Logic Compound Labeled Compound (d3-Isotopologue) LCMS LC-HRMS Analysis Compound->LCMS NMR NMR Spectroscopy (¹H and ²H) Compound->NMR Quant Quantitative Data (Isotopic Distribution) LCMS->Quant Qual Qualitative Data (Labeling Position) NMR->Qual Purity Validated Isotopic Purity Quant->Purity Qual->Purity

Caption: Logic diagram of the orthogonal analytical approach.

Data Presentation and Interpretation

The quantitative data obtained from the LC-HRMS analysis should be summarized in a clear and concise table.

Table 1: Isotopic Distribution of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3 by LC-HRMS

IsotopologueTheoretical m/zObserved m/zPeak AreaRelative Abundance (%)
d0 (Unlabeled)[Calculated Value][Measured Value][Area][Value]
d1[Calculated Value][Measured Value][Area][Value]
d2[Calculated Value][Measured Value][Area][Value]
d3 (Fully Labeled) [Calculated Value] [Measured Value] [Area] [Value]
Total [Sum of Areas] 100.0

Interpretation:

The final isotopic purity is determined from the relative abundance of the d3 isotopologue. The NMR data should be presented with annotated spectra, clearly indicating the changes observed between the labeled and unlabeled compounds. A statement confirming the structural integrity and the location of the deuterium labels should accompany the spectra.

Conclusion

The determination of isotopic purity is a critical step in the validation of deuterium-labeled compounds for research and pharmaceutical applications. The combined use of LC-HRMS and NMR spectroscopy provides a robust and self-validating methodology for the comprehensive characterization of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3. This orthogonal approach ensures not only the accurate quantification of the isotopic enrichment but also the confirmation of the structural integrity and the specific sites of deuterium incorporation. Adherence to these principles will ensure the generation of high-quality, reliable data in subsequent applications of this important research tool.

References

Exploratory

An In-Depth Technical Guide to the Solubility of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3: Principles, Prediction, and Experimental Determination

Abstract This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the aqueous solubility of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the aqueous solubility of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3. While specific experimental data for this deuterated compound is not publicly available, this document synthesizes established principles of medicinal chemistry and analytical protocols to empower researchers in drug development. We will deconstruct the molecule to analyze the influence of its constituent parts—the fluorophenyl group, the dihydropyridine-carboxylic acid core, and the deuterium labeling—on its physicochemical properties. Detailed, field-proven protocols for both kinetic and thermodynamic solubility assays are provided, complete with explanations of the causal factors behind experimental choices. This guide is intended for researchers, chemists, and drug development professionals seeking to characterize the solubility profile of this and structurally related compounds, a critical parameter for successful drug discovery and development.

Introduction: The Critical Role of Solubility

In the landscape of drug discovery, poor aqueous solubility is a primary contributor to compound attrition. It can lead to unreliable results in in vitro assays, poor bioavailability, and significant challenges in formulation development, ultimately increasing costs and timelines[1][2]. The target molecule, 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3[3], combines several structural features that merit a detailed solubility analysis. Its developability is contingent on a thorough understanding of its behavior in aqueous media.

This guide serves as a predictive and methodological resource. It will first dissect the molecule's structure to forecast its solubility characteristics based on established physicochemical principles. Subsequently, it will provide robust, step-by-step protocols for accurately measuring both kinetic and thermodynamic solubility, enabling researchers to generate the critical data needed for project advancement.

Molecular Structure and Predicted Physicochemical Properties

A molecule's solubility is not a monolithic property but a result of the interplay between its various functional groups and the surrounding solvent. Controlling physicochemical properties like size, lipophilicity, and hydrogen bonding is crucial for achieving acceptable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles[4][5]. We can infer the likely solubility behavior of the target compound by examining its key structural components.

Analysis of Structural Features
  • Dihydropyridine-Carboxylic Acid Core : The presence of the carboxylic acid group is a primary determinant of solubility. As a weak acid, its ionization state is pH-dependent. At physiological pH (around 7.4), the carboxylic acid will be largely deprotonated to its carboxylate form, which is significantly more polar and hydrophilic, thereby enhancing aqueous solubility. Conversely, in acidic environments like the stomach (pH 1-3), it will be protonated and less soluble.

  • The 3-Fluorophenyl Group : Fluorine has become an indispensable element in modern drug design for its ability to fine-tune biological and physicochemical properties[6]. The fluorine atom at the meta-position of the phenyl ring exerts a strong electron-withdrawing effect, which can lower the pKa of the nearby carboxylic acid, making it slightly more acidic[7]. While a single fluorine-for-hydrogen substitution often slightly increases lipophilicity (logP), its influence on overall solubility is context-dependent and can be modulated by its effects on crystal lattice energy and interactions with water[6][8][9].

  • Deuterium (-d3) Substitution : Deuteration, the replacement of hydrogen with its stable isotope deuterium, is a strategy primarily used to alter a drug's metabolic profile through the kinetic isotope effect (KIE)[10][]. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage[12]. While the primary focus of deuteration is on pharmacokinetics, it can also induce subtle changes in physicochemical properties[13]. For instance, studies on flurbiprofen have shown that its deuterated analog (FP-d8) had a twofold increase in aqueous solubility compared to the parent drug[13]. This unpredictable effect underscores the necessity of experimental verification over theoretical assumption.

Predicted Physicochemical Properties

While experimental data for the specific deuterated molecule is unavailable, we can reference properties of structurally similar compounds to establish a baseline for experimental design.

PropertyPredicted Value/RangeRationale & Influence on Solubility
Molecular Weight (MW) ~250.2 g/mol Well within the range for good oral bioavailability (Lipinski's Rule of 5 suggests <500)[4]. Size is not expected to be a limiting factor for solubility.
pKa 3.5 - 5.0The carboxylic acid group dictates pH-dependent solubility. The electron-withdrawing fluorine may lower the pKa compared to an unsubstituted analog[7][14].
cLogP 2.0 - 3.0The molecule possesses both lipophilic (fluorophenyl) and hydrophilic (carboxylic acid) regions. This moderate lipophilicity is often a good balance for membrane permeability and aqueous solubility[9].
Hydrogen Bond Donors 1 (from COOH)Contributes to interactions with water, aiding solubility.
Hydrogen Bond Acceptors 3 (from C=O, COOH)Contributes to interactions with water, aiding solubility.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

It is critical for researchers to distinguish between two fundamental types of solubility measurements: kinetic and thermodynamic. The choice of assay depends on the stage of drug discovery and the question being asked[1].

  • Kinetic Solubility is determined by dissolving the compound in an organic solvent (typically DMSO) and then diluting it into an aqueous buffer[15]. It measures the concentration at which a compound precipitates from a supersaturated solution. This method is fast, requires minimal compound, and is well-suited for high-throughput screening (HTS) in early discovery to quickly flag problematic compounds[1].

  • Thermodynamic Solubility (or equilibrium solubility) measures the saturation concentration of a compound in a given solvent when the solid-state material is in equilibrium with the solution[16]. This is achieved by adding an excess of solid compound to the aqueous buffer and allowing it to equilibrate over a longer period (e.g., 24-48 hours)[2][17]. This value represents the true solubility and is crucial for lead optimization, formulation development, and interpreting pharmacokinetic data[2][16].

Caption: Conceptual difference between kinetic and thermodynamic solubility workflows.

Experimental Determination of Solubility

The following protocols provide robust, self-validating systems for the accurate determination of aqueous solubility.

Protocol: Kinetic Solubility Determination (Shake-Flask Method)

This protocol is adapted from established high-throughput methodologies and is designed to rapidly assess solubility in an aqueous buffer like Phosphate-Buffered Saline (PBS)[15].

A. Materials and Reagents

  • 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4[18]

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid, LC-MS grade

  • 96-well microtiter plates (for dilution) and filter plates (e.g., 0.45 µm)

  • Thermomixer or orbital shaker

  • HPLC-UV or LC-MS/MS system

B. Step-by-Step Methodology

  • Stock Solution Preparation : Prepare a 10 mM stock solution of the test compound in 100% DMSO. Ensure complete dissolution.

  • Standard Curve Preparation : Create a series of calibration standards by diluting the 10 mM DMSO stock with a 50:50 mixture of ACN:Water. Typical concentrations range from 1 µM to 200 µM.

  • Compound Dosing : In a 96-well plate, add 2 µL of the 10 mM DMSO stock solution to 198 µL of PBS (pH 7.4) in triplicate. This yields a final nominal concentration of 100 µM with 1% DMSO. The presence of a small, consistent percentage of cosolvent is standard but its potential to slightly inflate solubility should be noted[19].

  • Equilibration : Seal the plate and place it in a thermomixer or orbital shaker. Incubate at room temperature (25°C) for 2 hours with constant agitation (e.g., 850 rpm)[15].

  • Separation of Undissolved Compound : Transfer the contents to a 0.45 µm filter plate placed on top of a clean collection plate. Centrifuge or use a vacuum manifold to filter the samples, separating the dissolved supernatant from any precipitate[20]. This step is critical to ensure only the soluble fraction is measured.

  • Quantification : Analyze the filtered supernatant and the calibration standards using a validated HPLC-UV or LC-MS/MS method.

    • HPLC Conditions : A reverse-phase C18 column is typical. Use a gradient elution with mobile phase A (Water with 0.1% Formic Acid) and mobile phase B (Acetonitrile with 0.1% Formic Acid)[21].

    • Detection : Monitor at a UV wavelength where the compound has maximum absorbance (determined via a UV scan) or use mass spectrometry for higher sensitivity and specificity[1].

  • Data Analysis : Construct a calibration curve from the standards. Use the peak area of the test sample to determine its concentration from the curve. This concentration is the kinetic solubility.

Caption: Experimental workflow for kinetic solubility determination.

Protocol: Thermodynamic Solubility Determination

This protocol measures the true equilibrium solubility and is essential for later-stage development[2][16][22].

A. Materials and Reagents

  • Same as 4.1, but requires the test compound as a solid powder.

B. Step-by-Step Methodology

  • Compound Addition : Add an excess amount of solid compound (e.g., 1 mg) to a glass vial[16].

  • Buffer Addition : Add a known volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4) to the vial[16]. The goal is to create a saturated slurry.

  • Equilibration : Seal the vials tightly and incubate on a shaker or rotator at a constant temperature (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached[16][22]. A 48-hour time point can be included to confirm that equilibrium has been achieved.

  • Separation : After incubation, allow the vials to stand so that heavy precipitate can settle. Carefully draw the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove all undissolved particles.

  • Quantification : Analyze the clarified filtrate using the same validated HPLC-UV or LC-MS/MS method and calibration standards described in Protocol 4.1.

  • Data Analysis : Determine the concentration from the calibration curve. This value represents the thermodynamic solubility.

Protocol: pH-Dependent Solubility Profile

Given the ionizable carboxylic acid, assessing solubility across a range of pH values is critical.

A. Methodology

  • Buffer Preparation : Prepare a series of buffers covering a physiologically relevant pH range, for example:

    • 0.1 M HCl (pH ~1) or Simulated Gastric Fluid (SGF)[21].

    • 50 mM Acetate Buffer (pH ~4.5)[18][23].

    • 50 mM Phosphate Buffer (PBS) (pH 7.4) or Simulated Intestinal Fluid (SIF)[21][22].

  • Solubility Measurement : Perform the Thermodynamic Solubility assay (Protocol 4.2) in parallel for each of the prepared buffers.

  • Data Analysis : Plot the measured solubility (in µM or µg/mL) as a function of pH. This profile is invaluable for predicting oral absorption and guiding formulation strategies.

Data Presentation and Interpretation

All quantitative data should be summarized for clear interpretation. The final report should include solubility values in both µM and µg/mL.

Table 1: Example Data Summary for Solubility Profiling

Assay TypeBuffer SystempHIncubation Time (h)Solubility (µg/mL)Solubility (µM)
KineticPBS7.42[Experimental Value][Calculated Value]
ThermodynamicSGF~1.224[Experimental Value][Calculated Value]
ThermodynamicAcetate Buffer4.524[Experimental Value][Calculated Value]
ThermodynamicPBS7.424[Experimental Value][Calculated Value]

A low solubility value in a kinetic assay (<10 µM) often serves as a red flag in early discovery. Thermodynamic solubility data provides a more definitive measure; a value below what is required for therapeutic efficacy after oral administration may necessitate formulation enhancement strategies or chemical modification of the scaffold.

Conclusion

The solubility of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-d3 is a complex property governed by the interplay of its acidic functional group, the lipophilic and electronically-influential fluorophenyl moiety, and the subtle physicochemical effects of deuteration. While predictions based on structural analysis provide a valuable starting point, they cannot replace robust experimental determination. The kinetic and thermodynamic solubility assays detailed in this guide provide a clear and reliable path for researchers to generate the high-quality data necessary to make informed decisions in the drug discovery and development process. A comprehensive understanding of its pH-dependent solubility profile will be paramount to advancing this compound toward clinical candidacy.

References

  • The role of fluorine in medicinal chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELQN5ueMAG1bnt3gpDEYzkxHwhVV6yey9GHFnBqfzgJ2xPhHMVZLIWBVzWksHH3VqJsngsQ84bh-W392dvsV3yFa0K5oZ8Zl6N4-C5Hp75n_Sb9z6LWtINniRflQYLI9eFAERlcT4s0MW4TV6PgdKfh2uDhWobRZI=]
  • Kinetic Solubility Assays Protocol - AxisPharm. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQBw4EMhH3_6Azhspf-vos10P1WkyOfp4TH1UZYOorsm6IUjSv4unTcvYpQCvAOx5D-KWQrQ0qfRSyPmWjGXzBBndGvFNrBDA_ETVFMVRoxtfYDz_Vuw6XSrL0uLPZVkH6jx4bNkBiaWSOpWJIgIDzeKUk]
  • ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtjZ6ryWAMZ6-naN92v3dcldR_T8odownEnwLZt8GU-CNWD76pznfb8yK3MIQlyp1WyxRUZ9Dyq_4wLaZJMBVELj8_OO7LXtiOHJrdYFA5gf-jwyT1qDh0Y9b1h7ZEibyMYq3p46re3SWy1Ds=]
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-AuSFDTiMtsTX-_GkGnsO4n4IKqY7Lupv8zBx-grVYooTlkmN9OgA9_jBi1X5JQcVBvgfHb8m6WZKIdJcQlmb5jLtxbmF3NwDswXjhjd5ZnWZIDPcJyczs1KK-b7RbdyRI3XmFXwJO3mOqQc9sUEt27-KhNJY4eafHvIgQfg4HLx7jJOUsXnm9jlf2ej8bfns3slS3BOLaMAx9K5ZE5_tbbnKw38uE0zrTOFg-y4SIL662VxtGSw0xRvS]
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGH8zEGwcy2KKJ_LD9IysNv8hOLOJhZjHamNCTkXE5b27RH17_NF7bSNC-E5OqGM1w2vpWgMrXQPPBC-gPNdK0UiUQW89ZAn7twZaRSHZW9FH9k4qdocwmZ3hturszYWiU2J3iCDH2sFDLk7LfqPjaljhIwQgM0HSJWyHs2lkQU1EGKKsDzV-6PjgzI4b4eS7lCDWpsLdLz3Iq2]
  • Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRZzY02NvL1SuH8JEoso8s09bbomswwLX6tB-G3rdamelDO_wUk21D04bWpLVHYc5lT3YQRZTM43dgURyafeomOXd7T3ziaf6nmd30DFZWC_abMocGxdvg7ddIBztNplpTuEk7jUtTjDmv1qdarcI4lbIlWZH_Bgsi6lNs9DpegnnaY_gAjaZ8IcCzVNQkGhSB0DTeRXW5NWYk0oE=]
  • In-vitro Thermodynamic Solubility - Protocols.io. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuMec8-XJHrFgaMuQ99L8oZKFuZy3g9yWzPbMT3jSkixpS6mgsFZCqhG7ZDQLeCVPglIgM8soreyY4UESUO9dko4FMMSePYkl-ZrTcKmSr5TBIqkDcjLUQ2ckWde9ISPbpIkA9hlnX0m9n1yte8nfmHRr4vd1NLfObVKviWjqrsNMTu7u8m1_PrQ==]
  • Thermodynamic Solubility Assay - Domainex. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-5kOgjttehurDpX_oeRrIInIFZZLOGbrgO7QBVsp10KjIIK-vhA027GhhEuwRDGyU0OkeZ65GbWvkyL1geKsiyKsTSrnWHgKIg2HOgVDG_c073r_onkcImkdCEutsIg-3o1UgRSRVbkAqXqfAjPZUDdZvXgLQkDMTy2rF]
  • Summary of the assay method for the determination kinetic solubility - Studylib. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoXstFDkZfAn-0XnKAxTwysv0OlohFLmoprSPmKm9xYL9qhLTf2dlPSyNrxM4zLCAut0abYlDdYGbIur6G9YQN8czehGBFyO7smIpIBOu5JtMLb3-X3rtnXgQYxo1h0G8taLHPVMUDrLAdjixOhhcioHOSsVJGPa607nUqEiY_KGAZOmd2uIlZOoEGfq3pewZ5hLFNbGu_]
  • Fluorine in drug discovery: Role, design and case studies. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9SP5J5qqgQ_zQ3Y8Jf4WZio14KzyIoL1hWOW35yfGJwapk-wj4Cp9vDtQiq7fGZhEWigp7Dvya4fRhz-QqF0P71otqGks3_ciLFcd6LIojJWDwbjrUbOtrgwBM1b9kKG5DptaLacBCwhl_WeV-5s5iCeMcHLb4YO7Od6fVkB04iN15QOhou8=]
  • Fluorine Derivatives in Medicine - Iran Chemkraft Representative Office. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFa0CLgwnNlHyABx9ByRppR2n3MeeLxiivw2Fnai_teSQ6Nyabpw8VjDng7I1kJwE32Q-D0QRDBeX9n_oacOHaQ0clbL0eHK8qIEt0o5PPCEPJ-lJkVmFC1gZUl2T2VzNMpPSwTJKLSlups7Hnut-lbphtf]
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrETqsTbmxeIKZJPfeHJaGbe2mgSQAPNj4iht08wRyBEnT7J84DRE-3A4qjvQH-y_bzpRRCVBelH1OhSMQDSQSUsrBKCG7vyhErRksUaY0neIW6Aw0o1eW9c2C_OyVEbk9N3KZVL-8zXtfH6M=]
  • Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDMI-9Yn69d8X8w_rCmAC2IUXKoA5pT4WMzrUlMKnnWjmE9GQfkvyjw-DBHfUdEDIQhQxi_rmUsOiE-D3H5etaZ_iGp-mRPoz5AvepFTvT0vU59nrkvVljRi-k76OMJNBrE1cpmMAOwvQlml4=]
  • Thermodynamic Solubility Assay - Evotec. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPqubkTzZrPwy7mFi26pp5W31I2QZlUU3D3F6YwNl9Uuxiub_aQPytBAz5xnukU9uhaXfgWh7u0M7eH08UgailDx06x3WMvYmHlW2Gzyk-ybpqc5mDUvY1JgRitGhpDT5YSKhdXcvwdl3UIay58KY8RcpWTBIZ38NlgCfBwEthicJ5z2fcUeVe4ibwlheHC7d5cIF6z7j9IM1LDg==]
  • Technical Support Center: Troubleshooting Solubility of Chemical Compounds in Aqueous Buffers - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbZFurLCDzql1Zs3-qCZjJKZWCc8r2QsVMeyLO01IVOj3lXksvQEWXq5l3gD7cXxl2BglAA_7jVehgHUhsUAbCYiCVasT9d5G7-1mMSNiP7zcmMRTWSir84HQlUb2Mff6b2cUnTB_JSgTvBX3Lp3IeSuqvLGYpl93A0MJncmd03JKVKNlsAKQXYjumtCrDav9l7HQaJTmjsyY76tnkTo5czuL-44zzm0TjqP49n8mmPd6P7FSrnB8A]
  • Deuterium in drug discovery: progress, opportunities and challenges - PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiw6G52P8_llIT9XySTALoWysi6bJKxUUq648pH3a_IXIdH-8C5A7JKYlrr_gnC1-nCQNg6qsFuPE5yJOmKQaTmxnN0_5IqXpJ50qigRuuQ27IYTeM9EVxv2mnYVHILMSPX2HILG5zfu6y0y8=]
  • Deuterated drug - Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVKrOpdLCVXR4s5p0f2w9CRD_5s6Js9qzYfrm_f0NZv9yulKtl6uwxaMr9dfGMD6-TzzsObTQJgiUPp3Jf_VvaedXpj3moUetZNNHrmWlrbUedA1JKW_oSdpTo7OkCescnvN4bpGlt]
  • Buffer Solutions and their pH | Solubility of Things. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGWgJ6AoR164RHR06YrNBioBBUrFApZyuO_XVdpqhIdDhhHGuipbqaJHS7tK9EzciZJYknLGHMsWXdxSIyqozX_7pHmELKe2AvUOnG3twE1u_-P2MVLLZBQ5WSzkLBBmOgXOuH7gWPSsXIWFkYublLpC17FJf9olyDBA==]
  • Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy - BOC Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4LL0SKZFM-4CBOtiuVORJZ5izHpBEqBUq2Kige2Fln3Ov7-fT5anbN8O6_3QG37mOfombRApRJZRXXxXNb1kpRO615QD7fMGNJ4I5fZiG6F3KbenGj4gVLH9YUCU5qJzINk7ypZU9xAeehmusq4oFmZ8_9VDGwg==]
  • Deuterated Drugs - Bioscientia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcM0h2m6BtaK9hDA1UMAIokaqJXcPCqJvOl-jum4zlsX97AmfVsjPTLfgIr6dzxaOTp-2L2vkIo69UimIqelccDruI31RkwcYi3biQHiC5h7oEbBTS56c-smzDDzJ0RGQ6M0mjyYgOwLi7_G2w0zxacoDIvHucLCQFLLLL55_85j0pvNtXK43Mm-o3MaSZc8hH35dpISFHIXYS]
  • Preparing Buffer Solutions - SHIMADZU CORPORATION. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYZba7mzDF8lb9LApfTa0musDYsnVF94Oo7IMH0hjpLkkYA5oqeXJfEjU-MCnONenL3YSLgPG5YZjlwkShFKKLMIxa4mBMd56YQlyb-vWjkZpfz7-UTt1t731yQDvqoKzqpslKvLZzB3hdrP71F3ZP9sSC4QzXT-vyiRXLidlJhf9VTv-3aiBI3YkMa8vLjpMnGph9TzQL-PBx2w==]
  • 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3 | Measles Who. [https://vertexaisearch.cloud.google.
  • Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHH--EpdcqRoxp_ArjoK7HwZfVwPaFvrwdOJoZW-Es06kLioEjhPnOn3w_fPJY10XsiK4n3uioKhkZ3Kxw-X7UPEgTHo6C3gN_3YoUC4Ik0oQo9ecDVdfqehHZ6JuJ3rAJphf2YCmvAwDzR7aM4aa7kMVEz-40VqG7kZLjv_WpCmOjMX6oASOuyz5ys6M1lcinzwcHvSDTpAOVpkZePlc4fT1e6OMw5nFQtseDwC3zDAxw6Y-gw-9PxTN9XAqz58lEPQA==]
  • How does one decide on buffer choice for protein solubility? - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMi0KK7Jawk_KGlq6ABdmfGSeUE-t9E0AbdBEXlybR7et0aLCtqWXWkPXj1MwG4B0mRyyOemaqxiWo_gEUZSzMM3eUqgudkyzUwjbonbFRH57sdHt1RyjA4CQsKNMBzSyTcZYY8iC1rFDD_2sP13vCEk8_CQfNcBfSR97R65nZA-xifZ_2NLOFOzv_55-LukDwXHIq92l4]
  • 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3 | illuminated Cell. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtzFOjulwhk3qCOPGX4avQ7dVZ4mNJMVT6GSo0LSEeIY5ioGSQdgxyyD9lS_uZFhoWgHFIBaMYIVuWCgSlhfHoEry-JzMEqcHv29RPBJ4Yb3vpNlQ35Uo90k9vQ7r7ZzDL-hpwahqA-pHzy_xh3_D9gAIJy4Hd9PsX-fVfx8M726KlOR1oKgUk5NaIO5815c7caFkzLnoV5wVOWrWMBn6-aA2m5II_MuX4PJl_mi7s6ec=]
  • 1-(3-Fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid - Smolecule. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcRTspYDuZ0AELs2MRG_iAw4YonZ0zyw7AboOub-6vG39XdyatHmQ22oktd3WjCtmIBIighaDgHE5eZGwzw9UYbzHXsrx0abTab1KA1R31JRqFZ21AIaZOqWzz_nHVfWo2p1DFcA==]
  • Structure-property relationships of fluorinated carboxylic acid bioisosteres - eScholarship. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETx6Xp0ZUdHBL0uqqyQTiMh7jPNitJjaTUXLfbZcSVtsUgqwRojwgNVluMzrude65jwR8EUkLDaYYRs-n5uR_v5j1Cj0cCff5F5OBlb4appaSGJ5FbhzlOpO6QWssRK_GT3Iqd6o6tGoaQSFqxwJmWRKD9AA==]
  • 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3 | Stable - MedchemExpress.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrg2eaNEZyqnR3sNID-JDZyg50IZ6J9f_S-gvsGh-ZNjiEf84AI-1ex_u02Dr22ULnvCx1wQlsXMlhRdf4pPHRg1hIwlGjJM9niyMaUqAiYHaY5aufL5GmddVNWB6DcRZ57aT1GfcNdeIc9FUzTFM3W31KdUM1FGWPq3aqEm_mufB9GGy_vREyAY8c-K5EGypgibvJw0NK4acu5rM3QiqG2TvR5foyRRf7hQ==]
  • 1107650-68-9|1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid - BLDpharm. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsipFT3SJYqMx1AV4PDqxyAJpW6mlhTDRNrTAF36BolibAMZtPjQNQJ5wrn2Aszk1is0HyF0azRtTM_6oOG-TZCOp_so2VeVy-R0XA4p3793Cq0ehNpiMSwKGV6gQT9JIty0rNR1y9RfsCH6PO]
  • 6-Fluoropyridine-3-carboxylic acid 97 403-45-2 - Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1LjLdCWQR4IyZBUFNweLEnN-1Wvi9gYvJ0dGjuqM2YzclhvUEqlUTRHNLMkMZnG5Lqg3f4JYDyNfl-zsb3bdwTf8vJ7x00zsQYwkUCGtEfQBRZ3UGu3_yTNusIMfcdiWkpTKBejADwMZZ04jsajaAjN2b]
  • An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoYbaU8QiyQuqFhyeIDFDeu4YNR_lX_AtlYvuQawng_EnxZTSp6E1JeGWvhbDr0z_5pWcRKjxZiLH-iLa3sOjxU-2euaEkvcZcq8Up0zaNI9TMoM3Cm-Knj1AK1hxHxMaA1MMV4Wl7xZRiW-k=]
  • Physicochemical Properties Determination 1 | PDF - Scribd. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEB3Q1oc8OUYzgilSYN9LCFE7GbYnTi703lFmm0DaGbzfl9BrMn9EiawvhbNpGH6SoRO67kRzCNKWH6mGwA8Zygg4sildx0lDTnJ9o9LZeWesL6gBlwqPj_EmoHauuK1qMbssju0zHXjLY8RMOZ-hm-YuRwtXc-ODRWgMK2EdaR69MrtfGR1dbo7qGna7ldieuC]
  • An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgJW1ycZM0Bm3lZOnexpXJ7-KEnSoQMfL7GED-4GJpFqe-IR-c2HAFbIr_c6t2qrXFubtfvAPkbHhGqIXEJYo2br1hhEm338wPmjugYo4LghKsoPsUahxz_gF7MEjoq5lWZIc=]

Sources

Foundational

The Unseen Benchmark: A Technical Guide to 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid

Abstract This technical guide provides an in-depth exploration of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid, a pivotal, non-deuterated chemical entity. While its deuterated counterpart often takes th...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid, a pivotal, non-deuterated chemical entity. While its deuterated counterpart often takes the spotlight in pharmacokinetic studies, the non-deuterated form serves as the indispensable benchmark for synthesis, analysis, and biological evaluation. This document details a probable synthetic route, discusses its physicochemical properties, and elucidates its critical role as a reference standard in the advanced analytical techniques that underpin modern drug development. This guide is intended for researchers, medicinal chemists, and analytical scientists engaged in the fields of drug discovery and development.

Introduction: The Significance of the Non-Deuterated Analogue

In the landscape of pharmaceutical development, the strategic replacement of hydrogen with its heavier, stable isotope, deuterium, has emerged as a powerful tool to enhance the metabolic profile of drug candidates.[1][2] This process, known as deuteration, can lead to a longer drug half-life, reduced formation of toxic metabolites, and improved pharmacokinetic properties.[3][4] The deuterated analogue, 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3, is a prime example of a compound likely investigated for such benefits.

However, the journey of a deuterated compound is inextricably linked to its non-deuterated (protio) counterpart. The protio-form, 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid , serves three fundamental purposes:

  • Synthetic Precursor and Reference: It is the foundational molecule from which synthetic routes to the deuterated version are often developed and optimized.

  • Biological Baseline: It provides the essential baseline for evaluating the biological activity and metabolic stability, allowing researchers to quantify the "deuterium effect."

  • Analytical Calibrant and Standard: In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), the non-deuterated compound is the analyte against which the deuterated internal standard is used for precise quantification.[5]

This guide, therefore, focuses on the non-deuterated core, providing the technical information necessary to understand its synthesis, properties, and critical role in the broader context of pharmaceutical research.

Synthesis of the Core Scaffold

The synthesis of N-aryl-6-oxo-1,6-dihydropyridine-3-carboxylic acids can be approached through several established methodologies. A highly probable and adaptable route is a variation of the Gould-Jacobs reaction, which is a cornerstone in the synthesis of quinoline and pyridone structures.[6][7] This pathway offers a logical and efficient construction of the target molecule from commercially available starting materials.

The proposed synthesis involves a multi-step sequence beginning with the condensation of 3-fluoroaniline with an activated malonate derivative, followed by a thermally induced cyclization to form the pyridone ring. Subsequent hydrolysis yields the final carboxylic acid.

Proposed Synthetic Pathway

Synthetic_Pathway A 3-Fluoroaniline C Intermediate A (Anilinomethylenemalonate) A->C Condensation (100-130°C) B Diethyl ethoxymethylenemalonate (DEEM) B->C D Ethyl 1-(3-Fluorophenyl)-6-oxo-1,6- dihydropyridine-3-carboxylate C->D Thermal Cyclization (High-boiling solvent, >250°C) E 1-(3-Fluorophenyl)-6-oxo-1,6- dihydropyridine-3-carboxylic acid D->E Hydrolysis (e.g., NaOH, H2O/EtOH)

Caption: Proposed synthetic route to the target compound via a Gould-Jacobs type reaction.

Detailed Experimental Protocol

Step 1: Synthesis of Diethyl 2-(((3-fluorophenyl)amino)methylene)malonate (Intermediate A)

  • To a round-bottom flask, add 3-fluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (DEEM, 1.05 equivalents).

  • Heat the mixture with stirring at 120-130 °C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • During the reaction, ethanol is formed as a byproduct and can be removed by distillation.

  • After completion, cool the reaction mixture to room temperature. The resulting crude product is often of sufficient purity for the next step, or it can be purified by recrystallization from ethanol.

Causality: This condensation reaction is a classic nucleophilic substitution where the aniline nitrogen attacks the electron-deficient double bond of DEEM, followed by the elimination of ethanol.[8] Heating drives the reaction to completion by removing the ethanol byproduct.

Step 2: Synthesis of Ethyl 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate (D)

  • Add the crude Intermediate A to a high-boiling point solvent, such as Dowtherm A or diphenyl ether.

  • Heat the mixture to 250-260 °C with vigorous stirring for 30-60 minutes. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and dilute with a hydrocarbon solvent like hexane to precipitate the product.

  • Collect the solid product by filtration, wash with hexane, and dry under vacuum.

Causality: This key step is a thermally induced intramolecular cyclization.[9] The high temperature provides the necessary activation energy for the 6-electron electrocyclization to form the pyridone ring. The use of a high-boiling, inert solvent is crucial to reach the required temperature safely and efficiently.[7]

Step 3: Synthesis of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (E)

  • Suspend the ethyl ester (D) in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (e.g., 2-3 equivalents of a 10% aqueous solution).

  • Heat the mixture to reflux and stir for 1-3 hours, or until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and acidify to a pH of approximately 2-3 with a strong acid (e.g., concentrated HCl).

  • The carboxylic acid product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water to remove residual salts, and dry under vacuum to yield the final product.

Causality: This is a standard saponification (base-catalyzed hydrolysis) of an ester to a carboxylic acid. The reaction is typically irreversible due to the formation of the carboxylate salt. Acidification is required in the final step to protonate the carboxylate and precipitate the neutral carboxylic acid.

Physicochemical Properties

The physicochemical properties of the title compound are crucial for predicting its behavior in biological systems and for developing analytical methods.[10] While experimental data for this specific molecule is not widely published, we can infer its properties based on its structure and data from similar dihydropyridine derivatives.[11][12]

PropertyEstimated Value / CharacteristicSignificance in Drug Development & Analysis
Molecular Formula C₁₂H₈FNO₃Defines the exact mass for mass spectrometry.
Molecular Weight 233.19 g/mol Used for all stoichiometric calculations.
Appearance Likely a white to off-white solidBasic physical characterization.
LogP (Lipophilicity) 1.5 - 2.5Influences solubility, permeability, and metabolism. A moderate LogP is often desirable for oral bioavailability.[11]
pKa (Acidity) 4.0 - 5.0 (Carboxylic Acid)Determines the ionization state at physiological pH, which affects solubility and receptor binding.
Aqueous Solubility Low in acidic pH, higher in neutral to basic pHAs a carboxylic acid, its solubility is pH-dependent. Poor aqueous solubility can limit oral absorption.
Hydrogen Bond Donors 1 (from the carboxylic acid)Important for interactions with biological targets.
Hydrogen Bond Acceptors 3 (two oxygens, one fluorine)Important for interactions with biological targets.

Role in Analytical Methodologies

The primary and most critical application of the non-deuterated 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is in the quantitative analysis of its deuterated analogue in biological matrices. This is typically performed using Isotope Dilution Mass Spectrometry (IDMS).[5]

Workflow for Quantitative Bioanalysis using LC-MS/MS

Analytical_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A Biological Sample (e.g., Plasma, Urine) B Add Deuterated Internal Standard (Analyte-d3, known concentration) A->B C Sample Extraction (e.g., Protein Precipitation, SPE) B->C D Inject Extract onto LC Column C->D E Chromatographic Separation (Analyte and IS co-elute) D->E F Mass Spectrometric Detection (MRM mode) E->F G Integrate Peak Areas (Analyte and IS) F->G H Calculate Peak Area Ratio (Analyte / IS) G->H I Quantify using Calibration Curve H->I

Caption: Standard workflow for Isotope Dilution Mass Spectrometry in a pharmacokinetic study.

In this workflow:

  • The Analyte: The non-deuterated compound is the substance being measured in the biological sample after administration in a pharmacokinetic study.

  • The Internal Standard (IS): The deuterated version (e.g., d3) is added at a known concentration to every sample, including the calibration standards.

The Rationale for this Approach:

The deuterated internal standard is considered the "gold standard" because it is chemically and physically almost identical to the non-deuterated analyte.[13] This means it behaves nearly identically during sample extraction, chromatography, and ionization in the mass spectrometer. Any sample loss or variation in instrument response will affect both the analyte and the internal standard to the same degree. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations are canceled out, leading to highly accurate and precise quantification.[5]

The non-deuterated compound is therefore essential for creating the calibration curve, which plots the known concentrations of the analyte against the measured peak area ratios. This curve is then used to determine the concentration of the analyte in the unknown biological samples.

Conclusion

While often overshadowed by its deuterated analogue, 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a cornerstone compound in its own right. Its synthesis provides the chemical foundation for its deuterated counterpart, its physicochemical properties inform its handling and formulation, and its role as the primary analyte in quantitative bioanalysis is indispensable. For any research program involving deuterated drug candidates, a thorough understanding and availability of the non-deuterated parent compound is not just a matter of convenience, but a fundamental requirement for scientific rigor and success.

References

  • Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Link]

  • Wikipedia. (2023). Deuterated drug. In Wikipedia. [Link]

  • Singh, S., & Singh, J. (2020). Application of deuterium to improve the pharmacokinetic properties of drugs. ResearchGate. [Link]

  • Klančar, U., et al. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. PubMed. [Link]

  • Klančar, U., et al. (2012). Diversity-Oriented Synthesis of 1-Substituted 4-Aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. ACS Publications. [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. In Wikipedia. [Link]

  • Yoshida, T., et al. (2018). Integrated analysis on the physicochemical properties of dihydropyridine calcium channel blockers in grapefruit juice interactions. PubMed. [Link]

  • Rivera-Carrillo, S., et al. (2022). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. MDPI. [Link]

  • Klančar, U., et al. (2012). Diversity-Oriented Synthesis of 1-Substituted 4-Aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. ResearchGate. [Link]

  • illuminated Cell. (n.d.). 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3. illuminated Cell. [Link]

  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction. [Link]

  • Velena, A., et al. (2020). Pleiotropic Properties of Amphiphilic Dihydropyridines, Dihydropyridones, and Aminovinylcarbonyl Compounds. PMC - PubMed Central. [Link]

  • ResearchGate. (n.d.). Calculated Physicochemical Properties of Dihydropyridine Derivatives. ResearchGate. [Link]

  • Google Patents. (n.d.). CN102924371B - Preparation method of 6-oxo-1,6-dihydropyridine-3-carboxylic acid.
  • Murphy, K. D., & Glish, G. L. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. PubMed. [Link]

  • UBC Chemistry. (n.d.). Methodology for the synthesis of pyridines and pyridones: Development and applications. The University of British Columbia. [Link]

  • Saczewski, J., et al. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Chromatography Forum. (2013). quantification of organic acids by deuterated standards. [Link]

  • AMERICAN ELEMENTS®. (n.d.). Carboxylic Acids. [Link]

  • Arita, M., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. PubMed. [Link]

Sources

Exploratory

The Expanding Therapeutic Landscape of Dihydropyridine Carboxylic Acid Derivatives: A Technical Guide

Abstract The 1,4-dihydropyridine (DHP) scaffold, a cornerstone in medicinal chemistry, has long been recognized for its profound impact on cardiovascular medicine through the modulation of L-type calcium channels.[1][2]...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-dihydropyridine (DHP) scaffold, a cornerstone in medicinal chemistry, has long been recognized for its profound impact on cardiovascular medicine through the modulation of L-type calcium channels.[1][2] However, the therapeutic potential of dihydropyridine carboxylic acid derivatives extends far beyond their initial application as antihypertensive agents. Emerging research has unveiled a diverse and compelling range of biological activities, including potent anticancer, antimicrobial, and neuroprotective effects.[3] This technical guide provides an in-depth exploration of the multifaceted biological activities of these derivatives for researchers, scientists, and drug development professionals. We will delve into the core synthetic methodologies, dissect the intricate structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols to empower further investigation and innovation in this dynamic area of drug discovery.

Foundational Synthesis: The Hantzsch Reaction

The archetypal and most prevalent method for synthesizing the 1,4-dihydropyridine core is the Hantzsch synthesis, a multicomponent reaction first reported in 1881.[4] This one-pot condensation reaction offers a straightforward and efficient route to a wide array of DHP derivatives.

The classical Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate.[5][6] The versatility of this reaction allows for the introduction of diverse substituents at multiple positions on the dihydropyridine ring, which is fundamental to tuning the biological activity of the resulting compounds.

Generalized Hantzsch Synthesis Workflow

The following diagram illustrates the typical workflow for a Hantzsch dihydropyridine synthesis.

Hantzsch_Workflow cluster_reactants Reactant Preparation Aldehyde Aldehyde ReactionVessel One-Pot Reaction (Solvent, e.g., Ethanol, Reflux) Aldehyde->ReactionVessel Ketoester β-Ketoester (2 eq.) Ketoester->ReactionVessel Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->ReactionVessel Workup Reaction Work-up (Cooling, Precipitation) ReactionVessel->Workup Filtration Filtration & Washing Workup->Filtration Purification Purification (Recrystallization/Chromatography) Filtration->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization FinalProduct Pure 1,4-Dihydropyridine Derivative Characterization->FinalProduct

Caption: Generalized workflow of the Hantzsch 1,4-dihydropyridine synthesis.

Detailed Experimental Protocol: Synthesis of a 4-Aryl-1,4-Dihydropyridine-3,5-dicarboxylate

This protocol provides a representative procedure for the synthesis of a 1,4-dihydropyridine derivative using the Hantzsch reaction.[4][7]

Materials:

  • Aromatic aldehyde (10 mmol)

  • Ethyl acetoacetate (20 mmol)

  • Ammonium acetate (30 mmol)

  • Ethanol (25 mL)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (30 mmol) in a round-bottom flask containing ethanol (25 mL).

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 1,4-dihydropyridine derivative.

  • Dry the purified product under vacuum and characterize its structure using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Anticancer Activity

A growing body of evidence demonstrates that certain dihydropyridine carboxylic acid derivatives possess significant cytotoxic activity against a range of human cancer cell lines.[8][9] This has opened a promising avenue for the development of novel anticancer agents. The mechanism of action is often distinct from the calcium channel blocking activity and can involve the induction of apoptosis and cell cycle arrest.

In Vitro Evaluation of Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and is a primary screening tool for evaluating the cytotoxic potential of novel compounds.[10] The assay measures the metabolic activity of mitochondrial dehydrogenases in viable cells, which convert the yellow MTT tetrazolium salt into a purple formazan product.

This protocol is adapted for testing the cytotoxicity of dihydropyridine derivatives on the HeLa (human cervical carcinoma) cell line.[11]

Materials:

  • HeLa cells

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom sterile microplates

  • Dihydropyridine derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.[11] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the dihydropyridine derivative in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compounds at various concentrations. Include untreated control wells (medium only) and vehicle control wells (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for 24-72 hours, depending on the desired exposure time.

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Data Acquisition: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[10][11]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) value can be determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Evaluation of Anticancer Activity: Xenograft Models

To assess the antitumor efficacy of promising dihydropyridine derivatives in a living organism, in vivo xenograft models are employed.[3][13] This typically involves the subcutaneous implantation of human cancer cells into immunocompromised mice.[14]

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Immunocompromised mice (e.g., nude or SCID mice, 4-6 weeks old)

  • Sterile PBS or serum-free medium

  • Dihydropyridine derivative formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Harvest cancer cells during their exponential growth phase and resuspend them in sterile PBS or serum-free medium at a concentration of 0.5-2 million cells per 200 µL.[14]

  • Tumor Inoculation: Subcutaneously inject the cell suspension into the flank of the mice.[13][15]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week.[3] Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.[16]

  • Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[3] Administer the dihydropyridine derivative according to the planned dosage and schedule (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle alone.

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors. Further analysis, such as immunohistochemistry, can be performed on the tumor tissue.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of dihydropyridine derivatives is highly dependent on the nature and position of the substituents on the dihydropyridine ring.

  • C4 Position: The substituent at the C4 position plays a crucial role. Aromatic rings, particularly those with electron-withdrawing groups, are often associated with enhanced cytotoxic activity.[8]

  • C3 and C5 Positions: The ester or amide groups at the C3 and C5 positions are important for activity. Modifications to these groups can significantly impact potency.

  • Symmetry: Some studies suggest that symmetrical substitution at the C3 and C5 positions may be favorable for anticancer activity against certain cell lines.[17]

Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Dihydropyridine Derivatives

Compound IDC4-SubstituentCell LineIC₅₀ (µM)Reference
HD-74-ChlorophenylMCF-716.75[8]
HD-84-MethoxyphenylMCF-718.33[8]
Compound 4f2-HydroxyphenylMCF-72.15[18]
Compound 3e4-HydroxyphenylMCF-72.41[18]

Antimicrobial Activity

Several dihydropyridine derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[19] This suggests their potential as a scaffold for the development of novel antimicrobial agents, which is of critical importance in the face of rising antibiotic resistance.

In Vitro Evaluation of Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[20] The MIC is the lowest concentration of the drug that prevents visible growth of the microorganism.

This protocol outlines the procedure for determining the MIC of dihydropyridine derivatives against S. aureus.

Materials:

  • Staphylococcus aureus strain (e.g., ATCC 29213)

  • Cation-supplemented Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Dihydropyridine derivative stock solution (in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (35-37°C)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the dihydropyridine derivative in MHB directly in the 96-well plate.

  • Inoculum Preparation: Prepare a suspension of S. aureus in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the diluted compound. Include a positive control well (bacteria without compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial activity of dihydropyridines is also influenced by their chemical structure.

  • Lipophilicity: Increased lipophilicity can enhance antibacterial activity, particularly against Gram-negative bacteria.

  • Substituents on the C4-phenyl ring: The presence of specific substituents on the phenyl ring at the C4 position can modulate the antimicrobial spectrum and potency.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Dihydropyridine Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 9bE. coli4[19]
Compound 9bS. aureus4[19]
Compound 5hS. aureus ATCC 2592331.5[21]
Compound 5pS. aureus ATCC 2592362.5[21]

Calcium Channel Blocking Activity

The classical biological activity of dihydropyridine derivatives is their ability to block L-type voltage-gated calcium channels, leading to vasodilation and a reduction in blood pressure.[1] This activity is the basis for their widespread use in the treatment of hypertension and angina.

In Vitro Evaluation of Calcium Channel Blocking Activity: Whole-Cell Patch Clamp Electrophysiology

The whole-cell patch clamp technique is the gold standard for studying the effects of compounds on ion channels.[22][23] It allows for the direct measurement of ion currents across the cell membrane in response to changes in membrane potential.

This protocol is designed for recording L-type calcium currents in cells expressing these channels (e.g., HEK293 cells transfected with the Cav1.2 channel or cardiomyocytes) and assessing the inhibitory effects of dihydropyridine derivatives.[24]

Materials:

  • Cells expressing L-type calcium channels

  • Extracellular solution (in mM): 140 TEA-Cl, 10 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with TEA-OH

  • Intracellular solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.5 Na-GTP, 10 HEPES, pH 7.2 with CsOH

  • Patch clamp amplifier and data acquisition system

  • Micromanipulator

  • Borosilicate glass capillaries for patch pipettes

Procedure:

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment. Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Whole-Cell Configuration: Approach a cell with the patch pipette and form a high-resistance (GΩ) seal. Rupture the cell membrane to achieve the whole-cell configuration.

  • Data Acquisition: In voltage-clamp mode, hold the cell at a potential of -80 mV. Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit L-type calcium currents.

  • Compound Application: After establishing a stable baseline recording, perfuse the dihydropyridine derivative at various concentrations into the recording chamber and record the resulting changes in the calcium current amplitude.

  • Data Analysis: Measure the peak current amplitude at each concentration and calculate the percentage of inhibition relative to the baseline. Determine the IC₅₀ value by fitting the concentration-response data to an appropriate equation.

Structure-Activity Relationship (SAR) for Calcium Channel Blocking Activity

The SAR for calcium channel blockade by dihydropyridines is well-established.

  • C4-Aryl Group: An aryl group at the C4 position is essential for high potency. The substitution pattern on this ring is critical, with ortho or meta substituents generally being more favorable than para substituents.

  • C3 and C5 Esters: The nature of the ester groups at the C3 and C5 positions influences potency and duration of action. Asymmetrical esters can lead to improved pharmacological profiles.

  • N1 Position: The N1 position is typically unsubstituted for optimal activity.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of certain dihydropyridine derivatives in various models of neurological disorders, including Alzheimer's disease and ischemic brain injury.[2][17][25][26] The mechanisms underlying these effects are multifaceted and may involve antioxidant properties, modulation of neurotransmitter systems, and reduction of neuronal damage.[27] Atypical dihydropyridines that lack significant calcium channel blocking activity are of particular interest in this area.[17]

Evaluation of Neuroprotective Effects in In Vivo Models

Animal models are crucial for assessing the neuroprotective efficacy of dihydropyridine derivatives. These models often involve inducing a specific type of neuronal damage and then evaluating the ability of the compound to mitigate this damage.

Examples of In Vivo Models:

  • Ischemic Brain Injury Models: Involve transient or permanent occlusion of a cerebral artery (e.g., middle cerebral artery occlusion) in rodents to mimic stroke.[25] The neuroprotective effect is assessed by measuring the infarct volume and neurological deficits.

  • Transgenic Mouse Models of Alzheimer's Disease: These mice are genetically engineered to develop key pathological features of Alzheimer's disease, such as amyloid plaques and tau pathology.[26] The efficacy of the dihydropyridine derivative is evaluated by assessing cognitive function, neuronal loss, and the extent of pathological hallmarks.

Concluding Remarks

The dihydropyridine carboxylic acid scaffold represents a remarkably versatile platform for the development of new therapeutic agents. While their role as cardiovascular drugs is well-established, their potential in oncology, infectious diseases, and neurodegenerative disorders is becoming increasingly apparent. A thorough understanding of their synthesis, biological activities, and structure-activity relationships, as outlined in this guide, is essential for driving future research and translating the promise of these compounds into novel clinical therapies. The detailed experimental protocols provided herein serve as a practical resource for researchers aiming to contribute to this exciting and expanding field.

References

  • Klusa, V. (2016). Atypical 1,4-dihydropyridine derivatives, an approach to neuroprotection and memory enhancement. Pharmacological Research, 109, 90-97. [Link]

  • BenchChem. (2025).
  • Isoda, T., et al. (2016). Dihydropyridine Derivatives Modulate Heat Shock Responses and have a Neuroprotective Effect in a Transgenic Mouse Model of Alzheimer's Disease. Journal of Alzheimer's Disease, 53(2), 549-563. [Link]

  • Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine Synthesis. Alfa Chemistry.
  • BenchChem. (2025). Technical Support Center: Overcoming Run-down in Patch-Clamp Recordings of L-type Calcium Channels with Oxodipine. BenchChem.
  • Duburs, G., et al. (2016). 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues—Model Compounds Targeting Oxidative Stress. Oxidative Medicine and Cellular Longevity, 2016, 1892412. [Link]

  • Faizan, M., et al. (2024). Anticancer potential of novel symmetrical and asymmetrical dihydropyridines against breast cancer via EGFR inhibition: molecular design, synthesis, analysis and screening. Journal of Biomolecular Structure and Dynamics, 1-18. [Link]

  • BenchChem. (2025). Application Notes and Protocols for In Vivo Xenograft Models in Sauchinone Research. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for In Vivo Xenograft Models for 8,9-Didehydro-7-hydroxydolichodial Efficacy. BenchChem.
  • Tsuru, H., et al. (1999). Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159), on rat ischemic brain injury. Life Sciences, 64(10), 869-878. [Link]

  • Chen, J., et al. (n.d.). To determine cell viability the colorimetric MTT metabolic activity assay was used. Hela cells (1 × 104). RSC Advances.
  • Liu, Y., et al. (2024). Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory. Journal of Chemical Education. [Link]

  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • Isoda, T., et al. (2016). Dihydropyridine Derivatives Modulate Heat Shock Responses and have a Neuroprotective Effect in a Transgenic Mouse Model of Alzheimer's Disease. Journal of Alzheimer's Disease, 53(2), 549-563. [Link]

  • de la Cruz, P., et al. (n.d.). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal.
  • Horton, T. (n.d.). MTT Cell Assay Protocol.
  • JoVE. (n.d.).
  • Murtuda, A. (2023). MTT (Assay protocol). Protocols.io.
  • BenchChem. (2025). Application Notes and Protocols for In Vivo Xenograft Models Using Human Cancer Cell Lines. BenchChem.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Abel, O. K., & Banjo, S. (2016). Studies Of 1, 4-Dihydropyridine Derivatives For Anti-Breast Cancer (MCF-7) Activities: Combinations of DFT-QSAR And Docking Methods. New York Science Journal, 9(6), 58-66.
  • Welm, A. L., & Welm, B. E. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1). [Link]

  • BenchChem. (2025).
  • Malhi, P. S., et al. (n.d.). Minimum Inhibitory Concentration (MIC in μg/mL) of Synthesized 9a−k... ACS Omega.
  • Peterson, B. Z., & Catterall, W. A. (1998). Calcicludine Binding to the Outer Pore of L-type Calcium Channels is Allosterically Coupled to Dihydropyridine Binding. Journal of Biological Chemistry, 273(32), 19891-19894. [Link]

  • Axol Bioscience. (n.d.).
  • Noreen, S., et al. (2022). Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents. Molecules, 27(9), 2686. [Link]

  • Tu, S., et al. (n.d.). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Monatshefte für Chemie - Chemical Monthly, 138(1), 69-72.
  • ResearchGate. (n.d.). Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (PTX....
  • Bouzroura, H., et al. (n.d.). Antibacterial and antifungal activity (MIC in μg/mL).
  • ResearchGate. (n.d.). Antimicrobial activity as MICs (µg/ml) of tested samples against tested organisms.
  • Hess, P. (1993). Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels. Annals of the New York Academy of Sciences, 707, 85-98. [Link]

  • Thornsberry, C., et al. (1985). Successful use of broth microdilution in susceptibility tests for methicillin-resistant (heteroresistant) staphylococci. Journal of Clinical Microbiology, 22(5), 724-727. [Link]

  • ResearchGate. (n.d.). Table 1 : MIC values for antibacterial activity.
  • WOAH. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia.
  • Kerekes, E., et al. (2022). New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro. Antibiotics, 11(11), 1599. [Link]

  • ResearchGate. (n.d.). Broth microdilution MIC values for S. aureus Newman strains.
  • Li, Y., et al. (2024). Antibacterial activity and mechanisms of D-3263 against Staphylococcus aureus. Scientific Reports, 14(1), 14757. [Link]

  • Ready, D., et al. (2023). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Access Microbiology, 5(4), 000540.v2. [Link]

Sources

Foundational

An In-Depth Technical Guide to In Silico Studies of Dihydropyridine Carboxylic Acids

Abstract Dihydropyridine (DHP) carboxylic acids represent a cornerstone in medicinal chemistry, most notably as L-type calcium channel blockers for the management of cardiovascular diseases.[1][2][3] The journey from a l...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dihydropyridine (DHP) carboxylic acids represent a cornerstone in medicinal chemistry, most notably as L-type calcium channel blockers for the management of cardiovascular diseases.[1][2][3] The journey from a lead compound to a clinical candidate is arduous and resource-intensive. In silico methodologies have emerged as an indispensable toolkit to rationalize and expedite this process. This guide provides a comprehensive overview of the core computational techniques applied to the study of dihydropyridine carboxylic acids. We delve into the causality behind key experimental choices in molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, molecular dynamics simulations, pharmacophore mapping, and ADMET prediction. Detailed, field-proven protocols and data visualization strategies are presented to equip researchers, scientists, and drug development professionals with a robust framework for their computational drug discovery endeavors.

Introduction: The Significance of Dihydropyridine Carboxylic Acids and the Role of In Silico Science

The 1,4-dihydropyridine scaffold is a privileged structure in drug discovery, with numerous derivatives approved for treating hypertension and angina.[1] The inclusion of a carboxylic acid moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules, affecting solubility, metabolism, and target binding.[4][5] Traditional drug discovery, reliant on extensive synthesis and biological screening, is often a high-cost, high-failure endeavor. Computational, or in silico, approaches offer a paradigm shift by enabling the prediction of molecular behavior and properties before a compound is ever synthesized.[6] This predictive power allows for the prioritization of candidates with the highest probability of success, thereby streamlining the entire drug development pipeline.

This guide is structured to provide both a conceptual understanding and practical, step-by-step workflows for the key in silico techniques used to investigate dihydropyridine carboxylic acids.

G cluster_0 In Silico Drug Discovery Workflow Target ID Target ID Lead Discovery Lead Discovery Target ID->Lead Discovery Virtual Screening Lead Optimization Lead Optimization Lead Discovery->Lead Optimization Hit-to-Lead Preclinical Preclinical Lead Optimization->Preclinical ADMET Prediction

Caption: High-level overview of the in silico drug discovery process.

Molecular Docking: Unveiling Binding Interactions

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7][8][9] For DHP carboxylic acids, this typically involves docking a series of designed compounds into the binding site of a target protein, such as the L-type calcium channel (CaV1.2), to predict their binding affinity and mode.[1][10][11][12]

Causality Behind Experimental Choices:

  • Target Selection and Preparation: The choice of the protein structure is critical. Due to the difficulty in crystallizing membrane proteins like CaV1.2, homology models are often employed.[12][13] It is crucial to validate the quality of the homology model using tools like PROCHECK and Ramachandran plots. The protein structure must be prepared by adding hydrogens, assigning correct protonation states, and removing water molecules that are not critical for binding.

  • Ligand Preparation: The 3D structures of the DHP carboxylic acid derivatives must be generated and energy-minimized. The carboxylic acid group's protonation state at physiological pH (typically deprotonated) must be correctly assigned as it is often involved in key ionic interactions.

  • Defining the Binding Site: The binding pocket is typically defined based on the location of a co-crystallized ligand or from mutagenesis data. A grid box is generated around this site to guide the docking algorithm.

  • Algorithm and Scoring Function: Different docking programs (e.g., AutoDock, Glide, MOE) use different search algorithms and scoring functions.[1][7][11] It is often advisable to use multiple programs to achieve a consensus prediction, as scoring functions are approximations of the true binding energy.

Experimental Protocol: Molecular Docking of a DHP Carboxylic Acid into CaV1.2
  • Protein Preparation:

    • Download the crystal structure or homology model of the target protein (e.g., human CaV1.2).[12]

    • Using a molecular modeling suite (e.g., Schrödinger Maestro, MOE), preprocess the protein: add hydrogens, assign bond orders, create disulfide bonds, and fill in missing side chains or loops.

    • Perform a restrained energy minimization to relieve any steric clashes.

  • Ligand Preparation:

    • Draw the 2D structure of the DHP carboxylic acid derivative.

    • Convert the 2D structure to 3D and generate possible ionization and tautomeric states at pH 7.4 ± 1.0.

    • Perform a conformational search and energy minimization of the ligand.

  • Grid Generation:

    • Define the active site based on known inhibitors or binding site prediction algorithms.

    • Generate a receptor grid with a defined box size (e.g., 20Å x 20Å x 20Å) centered on the active site.

  • Docking and Scoring:

    • Execute the docking run using a chosen algorithm (e.g., Glide XP).[14]

    • Analyze the resulting poses and scores (e.g., docking score, Emodel). The pose with the lowest energy score is typically considered the most likely binding mode.

  • Post-Docking Analysis:

    • Visualize the top-ranked pose in the active site.

    • Analyze key interactions (hydrogen bonds, hydrophobic interactions, ionic bonds). The interaction of the carboxylic acid with basic residues like Arginine or Lysine is often a critical anchor point.

G Protein_Prep Protein Preparation Download/Model Structure Add Hydrogens Assign Protonation States Energy Minimize Grid_Gen Grid Generation Define Binding Site Set Grid Box Dimensions Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation Draw 2D Structure Generate 3D Conformations Assign Ionization States Energy Minimize Docking Docking Run Select Algorithm (e.g., Glide XP) Execute Docking Ligand_Prep->Docking Grid_Gen->Docking Analysis Post-Docking Analysis Visualize Poses Analyze Scores Identify Key Interactions Docking->Analysis

Caption: Workflow for a typical molecular docking experiment.

Data Presentation: Docking Results

Summarize docking results in a table for clear comparison.

Compound IDDocking Score (kcal/mol)Key Interacting ResiduesPredicted Binding Affinity (Ki, nM)
DHP-COOH-01-10.5TYR1508, SER1132, MET117715.2
DHP-COOH-02-9.8TYR1508, PHE1129, ILE117345.8
Nifedipine-9.5TYR1508, MET117760.1

Quantitative Structure-Activity Relationship (QSAR): Predicting Biological Activity

QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities.[15][16] For DHP carboxylic acids, a QSAR model can predict the antihypertensive activity based on calculated molecular descriptors.[15]

Causality Behind Experimental Choices:

  • Dataset Selection: A good QSAR model requires a structurally diverse dataset of compounds with accurately measured biological activities (e.g., IC50 values). The activity data should span several orders of magnitude.

  • Descriptor Calculation: Molecular descriptors quantify different aspects of a molecule's structure (e.g., electronic, steric, hydrophobic). The choice of descriptors is critical. For DHP carboxylic acids, descriptors related to lipophilicity (clogP), molecular shape, and electronic properties of the substituents are often important.[15]

  • Model Building and Validation: The dataset is typically split into a training set (to build the model) and a test set (to validate its predictive power).[17] Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build the model.[17] Rigorous validation, including cross-validation (q²) and external validation (pred_r²), is essential to ensure the model is not overfitted and has true predictive ability.[17]

Experimental Protocol: Building a 2D-QSAR Model
  • Data Collection and Preparation:

    • Assemble a dataset of at least 20-30 DHP carboxylic acid analogues with measured biological activity (e.g., IC50 for calcium channel blockade).

    • Draw the 2D structures and calculate a wide range of molecular descriptors (e.g., using MOE or Dragon software).

  • Dataset Division:

    • Randomly divide the dataset into a training set (~75%) and a test set (~25%).

  • Model Generation:

    • Using the training set, employ a statistical method like MLR to generate an equation relating the biological activity to the most relevant descriptors.

    • Use a stepwise or genetic algorithm approach to select the optimal combination of descriptors that avoids multicollinearity.

  • Model Validation:

    • Internal Validation: Calculate the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). A q² > 0.5 is generally considered acceptable.

    • External Validation: Use the generated model to predict the activity of the compounds in the test set. Calculate the predictive r² (pred_r²). A pred_r² > 0.6 is indicative of a robust model.

  • Interpretation:

    • Analyze the final QSAR equation to understand which molecular properties are most influential for activity. For example, a positive coefficient for clogP would suggest that increasing lipophilicity enhances activity.[15]

Data Presentation: QSAR Model Statistics
ParameterValueInterpretation
0.9292% of the variance in activity is explained by the model.
0.75Good internal predictive ability.
pred_r²0.81Excellent external predictive ability.
SEE0.25Low standard error of the estimate.

Advanced In Silico Techniques

Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of binding, MD simulations offer a dynamic view.[8] They simulate the movement of atoms and molecules over time, allowing for the assessment of the stability of the ligand-protein complex and revealing subtle conformational changes.[8][18][19] For DHP carboxylic acids, an MD simulation can confirm if the binding pose predicted by docking is stable over a period of nanoseconds and can highlight the flexibility of certain parts of the molecule or protein.[1][12]

Pharmacophore Modeling

A pharmacophore is a 3D arrangement of essential features that a molecule must possess to be active at a specific biological target.[20][21] For DHP carboxylic acids, a pharmacophore model might consist of a hydrogen bond acceptor (the carboxylic acid), a hydrogen bond donor (the N-H group), and two aromatic rings.[22] This model can then be used to rapidly screen large virtual libraries for new, structurally diverse compounds that fit the pharmacophore and are therefore likely to be active.[20]

ADMET Prediction

A drug candidate must not only be potent but also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[6][23] In silico tools can predict properties like oral bioavailability, blood-brain barrier penetration, potential for metabolism by cytochrome P450 enzymes, and various toxicity endpoints.[23][24] For DHP carboxylic acids, predicting properties like plasma protein binding and potential hepatotoxicity is crucial for early-stage risk assessment.[23]

G Lead_Compound DHP Carboxylic Acid Lead Docking Molecular Docking (Binding Mode) Lead_Compound->Docking QSAR QSAR (Activity Prediction) Lead_Compound->QSAR ADMET ADMET Prediction (Drug-likeness) Lead_Compound->ADMET MD_Sim MD Simulation (Binding Stability) Docking->MD_Sim Pharmacophore Pharmacophore Modeling (Virtual Screening) QSAR->Pharmacophore Optimized_Candidate Optimized Clinical Candidate MD_Sim->Optimized_Candidate Pharmacophore->Optimized_Candidate ADMET->Optimized_Candidate

Caption: Interplay of in silico techniques in lead optimization.

Conclusion: An Integrated Computational Approach

The in silico study of dihydropyridine carboxylic acids is not a linear process but an integrated, iterative cycle of design, prediction, and validation. By combining techniques like molecular docking, QSAR, MD simulations, and ADMET profiling, researchers can build a comprehensive understanding of the structure-activity and structure-property relationships governing this important class of molecules. This knowledge-driven approach minimizes trial-and-error, reduces the cost and time of development, and ultimately increases the probability of discovering novel therapeutics with improved efficacy and safety profiles.

References

  • Molecular simulations study of novel 1,4-dihydropyridines derivatives with a high selectivity for Cav3.1 calcium channel. (URL: [Link])

  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. (URL: [Link])

  • Molecular docking analysis of calcium channel blockers with ALR2 and RAGE. (URL: [Link])

  • Molecular dynamics simulation and molecular docking studies of 1,4-Dihydropyridines as P-glycoprotein's allosteric inhibitors. (URL: [Link])

  • Molecular docking analysis of calcium channel blockers with ALR2 and RAGE. (URL: [Link])

  • Long-chain fatty dihydropyridines: Docking calcium channel studies and antihypertensive activity. (URL: [Link])

  • Characterizing the 1,4-Dihydropyridines Binding Interactions in the L-Type Ca2+ Channel: Model Construction and Docking Calculations. (URL: [Link])

  • Designing of next-generation dihydropyridine-based calcium channel blockers: An in silico study. (URL: [Link])

  • Evaluation of the inhibitory effect of dihydropyridines on N-type calcium channel by virtual three-dimensional pharmacophore modeling. (URL: [Link])

  • Binding mechanisms of 1,4-dihydropyridine derivatives to L-type calcium channel Cav1.2: a molecular modeling study. (URL: [Link])

  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. (URL: [Link])

  • Molecular dynamics simulation and molecular docking studies of 1,4-Dihydropyridines as P-glycoprotein’s allosteric inhibitors. (URL: [Link])

  • Design, In silico Screening, Synthesis, Characterisation and DFT-based Electronic Properties of Dihydropyridine-based Molecule as L-type Calcium Channel Blocker. (URL: [Link])

  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. (URL: [Link])

  • Highly Efficient Electrocarboxylation Method to Synthesize Novel Acid Derivatives of 1,4-Dihydropyridines and to Study Their Antimicrobial Activity. (URL: [Link])

  • 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. (URL: [Link])

  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. (URL: [Link])

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. (URL: [Link])

  • Insilico Admet Predictions of Dihydropyrimidinones using Swiss Adme, Pkcsm, Lazar and Protox. (URL: [Link])

  • Synthesis, Anticancer Evaluation and in Silico Studies of 1,4-Dihydropyridines. (URL: [Link])

  • Synthesis and SAR of b-Annulated 1,4-Dihydropyridines Define Cardiomyogenic Compounds as Novel Inhibitors of TGFβ Signaling. (URL: [Link])

  • Green Synthesis, Characterization, In Silico ADMET Profiling, Molecular Docking Studies of 3, 4-Dihydropyrimidin-2-(1H). (URL: [Link])

  • Synthesis, Evaluation of Pharmacological Activity, and Molecular Docking of 1,4-Dihydropyridines as Calcium Antagonists. (URL: [Link])

  • Comparative QSAR studies of two series of 1,4-dihydropyridines as slow calcium channel blockers. (URL: [Link])

  • Synthesis, Docking Simulation, Biological Evaluations and 3D-QSAR Study of 1,4-Dihydropyridines as Calcium Channel Blockers. (URL: [Link])

  • Determination of the Structural and Pharmacokinetic Basis for Dihydropyridine Calcium Channel Blocker Activity: An In-Silico Investigation Targeting the L-Type Calcium Channel (CaV1.2). (URL: [Link])

  • QSAR, diagnostic statistics and molecular modelling of 1,4-dihydropyridine calcium antagonists: a difficult road ahead. (URL: [Link])

  • Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. (URL: [Link])

  • Pharmacophore modeling. (URL: [Link])

  • Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. (URL: [Link])

  • 33rd Series - Pharmacophore Mapping, Modelling, Screening, and Concepts involved. (URL: [Link])

  • Benchmarking ML in ADMET predictions: the practical impact of feature representations in ligand-based models. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3 as an Internal Standard

Introduction: The Imperative for Precision in Quantitative Bioanalysis In the landscape of drug development and clinical research, the accurate quantification of xenobiotics and their metabolites in complex biological ma...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precision in Quantitative Bioanalysis

In the landscape of drug development and clinical research, the accurate quantification of xenobiotics and their metabolites in complex biological matrices is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical assays due to its inherent sensitivity and selectivity.[1][2] However, the journey from sample collection to final concentration is fraught with potential variability. Inconsistencies in sample preparation, injection volume, chromatographic performance, and mass spectrometric ionization can all contribute to analytical error.[2][3]

To mitigate these variables, a robust internal standard (IS) is not just a recommendation; it is a cornerstone of a reliable bioanalytical method.[1][4] An ideal internal standard is a compound that behaves chemically and physically as closely as possible to the analyte of interest.[4][5] For this reason, stable isotope-labeled (SIL) internal standards are widely considered the "gold standard" for quantitative LC-MS/MS assays.[6][7][8][9] By incorporating heavy isotopes such as deuterium (²H or D), ¹³C, or ¹⁵N, a SIL-IS is chemically identical to the analyte but distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.[9][10][11]

This application note provides a detailed guide for the use of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3 as a stable isotope-labeled internal standard for the quantification of its non-labeled counterpart. We will delve into the rationale behind its use, provide detailed protocols for its implementation in a typical bioanalytical workflow, and discuss critical aspects of method validation in line with regulatory expectations.[12][13][14]

Analyte and Internal Standard Profile

The efficacy of a SIL-IS hinges on its near-identical physicochemical properties to the analyte, ensuring it co-elutes chromatographically and experiences similar extraction recovery and ionization efficiency (or suppression/enhancement).[5][10][15] The d3-labeling of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid provides a sufficient mass shift to prevent isotopic crosstalk while maintaining these crucial characteristics.

PropertyAnalyteInternal Standard (IS)
Compound Name 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3
Molecular Formula C₁₂H₈FNO₃C₁₂H₅D₃FNO₃
Monoisotopic Mass 233.0488236.0676
Mass Difference -+3.0188 Da
Isotopic Purity N/ATypically >98%
Label Stability N/AHigh (Deuterium on a stable position)

The Principle of Internal Standard Correction

The fundamental role of the internal standard is to normalize the analytical response. By adding a fixed concentration of the IS to all samples, calibrators, and quality controls at the earliest stage of sample preparation, any subsequent loss or variation will affect both the analyte and the IS proportionally.[1][3] The quantification is therefore based on the ratio of the analyte's peak area to the IS's peak area, providing a corrected and more accurate measurement.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cluster_variability Sources of Variability Corrected by IS A Biological Sample (Analyte Present) B Add Fixed Amount of IS A->B C Extraction (e.g., Protein Precipitation) B->C V1 Pipetting Errors B->V1 D Evaporation & Reconstitution C->D V2 Incomplete Extraction C->V2 E Injection & Separation D->E F Ionization & Detection E->F V3 Injection Volume Variation E->V3 G Measure Peak Areas (Analyte & IS) F->G V4 Ion Suppression/Enhancement F->V4 H Calculate Peak Area Ratio (Analyte / IS) G->H I Quantify vs. Calibration Curve H->I

Caption: Workflow for quantitative bioanalysis using an internal standard.

Detailed Protocols for Application

The following protocols are provided as a comprehensive starting point. Researchers must optimize these procedures for their specific instrumentation, matrix, and regulatory requirements.

Preparation of Stock and Working Solutions

Objective: To prepare accurate and stable solutions of the analyte and internal standard.

Materials:

  • 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (Analyte)

  • 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3 (IS)

  • LC-MS grade Methanol or DMSO

  • LC-MS grade Acetonitrile

  • Calibrated analytical balance and pipettes

  • Class A volumetric flasks

Procedure:

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1.0 mg of the Analyte and IS reference standards into separate vials.

    • Dissolve each standard in a suitable solvent (e.g., Methanol or DMSO) to a final concentration of 1.0 mg/mL. Ensure complete dissolution.

    • Store stock solutions at -20°C or as recommended by the supplier. These are typically stable for several months.

  • Working Solutions:

    • Analyte Working Solutions: Prepare a series of working solutions by serially diluting the Analyte primary stock solution with a 50:50 mixture of Acetonitrile:Water. These solutions will be used to spike calibration standards and quality control (QC) samples.

    • Internal Standard Working Solution: Dilute the IS primary stock solution with the same 50:50 Acetonitrile:Water mixture to achieve a final concentration that yields a robust and reproducible signal in the mass spectrometer. A typical starting concentration for the IS working solution is 100 ng/mL. The optimal concentration should be determined experimentally.

Sample Preparation: Protein Precipitation

Objective: To extract the analyte and IS from a biological matrix (e.g., human plasma) while removing interfering proteins.

Procedure:

  • Aliquot 50 µL of blank matrix, calibration standards, QC samples, and unknown samples into a 96-well plate or microcentrifuge tubes.

  • Add 10 µL of the IS Working Solution (e.g., 100 ng/mL) to every well except for the blank matrix samples (to which you add 10 µL of the 50:50 Acetonitrile:Water diluent).

  • Vortex the plate briefly (approx. 15 seconds).

  • Add 200 µL of cold Acetonitrile (containing 0.1% formic acid, if required for analyte stability and peak shape) to each well to precipitate proteins.

  • Seal the plate and vortex vigorously for 1-2 minutes.

  • Centrifuge the plate at approximately 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant (approximately 200 µL) to a clean 96-well plate for LC-MS/MS analysis.

Illustrative LC-MS/MS Method Parameters

Objective: To achieve chromatographic separation of the analyte from matrix components and to perform sensitive and specific detection by tandem mass spectrometry.

ParameterRecommended SettingRationale
LC System UPLC/UHPLC SystemFor high resolution and short run times.
Column C18 Reversed-Phase, e.g., 2.1 x 50 mm, 1.8 µmProvides good retention and peak shape for moderately polar compounds.
Mobile Phase A Water with 0.1% Formic AcidAcidified mobile phase promotes protonation for positive ion ESI.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 3 minutesA generic starting gradient; must be optimized for separation from interferences.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp. 40°CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLBalances sensitivity with potential for matrix effects.
MS System Triple Quadrupole Mass SpectrometerThe standard for quantitative bioanalysis.
Ionization Mode Electrospray Ionization (ESI), PositiveThe carboxylic acid and pyridine nitrogen are likely to be protonated.
MRM Transitions To be determined experimentally
Analyte (C₁₂H₈FNO₃) Q1: 234.0 → Q3: [Fragment 1], [Fragment 2]Precursor is [M+H]⁺. Fragments are determined by infusing the compound.
IS (C₁₂H₅D₃FNO₃) Q1: 237.0 → Q3: [Matching Fragment 1]Precursor is [M+H]⁺. The fragment should ideally be the same as the analyte.

Note: The selection of Multiple Reaction Monitoring (MRM) transitions is critical and must be empirically determined by infusing the pure analyte and IS into the mass spectrometer to find the most stable and intense precursor-product ion pairs.

Method Validation: A Trustworthy System

A bioanalytical method is only as reliable as its validation. The use of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3 is integral to successfully validating the assay according to regulatory guidelines such as those from the FDA.[12][14][16]

Key Validation Parameters:

  • Selectivity and Specificity: The method should demonstrate no significant interference at the retention times of the analyte and IS in blank matrix from at least six different sources.

  • Accuracy and Precision: The method's accuracy (% bias) and precision (% CV) should be evaluated at multiple QC levels (LOD, L, M, H) over several days. The IS normalizes the data, which is crucial for meeting the typical acceptance criteria of ±15% (±20% at the LLOQ).

  • Calibration Curve: A calibration curve using the analyte/IS peak area ratio versus concentration should be generated. It must demonstrate linearity over the intended analytical range, typically with a correlation coefficient (r²) > 0.99.

  • Matrix Effect: The IS is essential for assessing and correcting for matrix effects.[7][15] This is evaluated by comparing the analyte response in post-extraction spiked matrix samples to the response in neat solution. The IS-normalized matrix factor should be consistent across different matrix lots.

  • Recovery: The extraction recovery of the analyte should be consistent and reproducible. While a high recovery is desirable, consistency is more critical, a characteristic ensured by normalizing against the co-extracted IS.[6]

Caption: Role of the internal standard in method validation.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High IS Response Variability (>15% CV) Inconsistent pipetting of IS; IS instability in matrix; Improper vortexing/mixing; Instrument instability.Verify pipette calibration; Check IS stability (bench-top, freeze-thaw); Optimize mixing steps; Check MS performance and cleanliness.[2]
No or Low IS Signal Forgot to add IS; Wrong IS working solution used; Severe ion suppression; MS/MS parameters incorrect.Review sample preparation procedure; Confirm correct solutions were used; Investigate matrix effects; Optimize MS parameters.
IS Peak Tailing or Splitting Poor chromatography; Column degradation; Sample solvent incompatible with mobile phase.Optimize LC gradient; Replace column; Ensure reconstitution solvent is weaker than the initial mobile phase.
Crosstalk (Analyte signal in IS channel) Isotopic impurity in the IS; In-source fragmentation of analyte.Verify isotopic purity of the IS standard; Optimize MS source conditions (e.g., collision energy) to minimize fragmentation.

Conclusion

The use of a stable isotope-labeled internal standard is a critical component of a robust and reliable quantitative bioanalytical method. 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3 is an ideal choice for the quantification of its parent compound, offering the near-perfect analogy needed to correct for a wide range of analytical variabilities.[10][11] By following the principles and protocols outlined in this guide, researchers and drug development professionals can develop high-quality, reproducible, and defensible bioanalytical data that meets stringent scientific and regulatory standards.

References

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace.
  • The Use of Stable-Isotope-Labeled (SIL)
  • Bioanalytical Method Validation Guidance for Industry May 2018 - FDA.
  • FDA Guidance for Industry on Bioanalytical Method Valid
  • Deuterated Standards for LC-MS Analysis - ResolveMass Labor
  • Stable Labeled Isotopes as Internal Standards: A Critical Review - Crimson Publishers.
  • Bioanalytical Method Valid
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed.
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK.
  • Designing Stable Isotope Labeled Internal Standards - Acanthus Research.
  • Bioanalytical Method Valid
  • FDA Adopts ICH Final Guidance On Bioanalytical Method Valid
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? - BioPharma Services.
  • analytical workflow for quantitative bioanalysis using an internal standard - Benchchem.
  • Deuterated internal standards and bioanalysis by AptoChem.
  • Internal Standards for Quantitative LC-MS Bioanalysis | Request PDF - ResearchG

Sources

Application

Pharmacokinetic study using 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3

An Application Note and Protocol for the Pharmacokinetic Study of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid using its Deuterated Analog Authored by a Senior Application Scientist Introduction: The Cr...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Pharmacokinetic Study of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid using its Deuterated Analog

Authored by a Senior Application Scientist

Introduction: The Critical Role of Stable Isotopes in Pharmacokinetics

In modern drug development, a thorough understanding of a candidate molecule's pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes (ADME) a drug—is paramount. This understanding underpins rational dose selection and is a critical determinant of both safety and efficacy. The use of stable isotope-labeled (SIL) compounds, such as 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3 (d3-Compound), as internal standards (IS) in bioanalytical assays represents the gold standard for quantitative accuracy and precision.

The deuterium-labeled d3-Compound is an ideal internal standard for the quantitative analysis of the parent compound, 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid. Because it is chemically identical to the analyte, it co-elutes chromatographically and exhibits the same ionization efficiency in the mass spectrometer. However, its increased mass (due to the three deuterium atoms) allows it to be distinguished from the unlabeled analyte by the mass spectrometer. This co-elution and identical chemical behavior are crucial for correcting for variability during sample preparation and analysis, such as extraction inconsistencies or matrix effects, thereby ensuring the highest level of data integrity.

This application note provides a comprehensive, step-by-step protocol for conducting a preclinical pharmacokinetic study of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid in a rodent model, leveraging its deuterated analog as the internal standard for bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Part 1: Bioanalytical Method Development and Validation

A robust and validated bioanalytical method is the cornerstone of any successful pharmacokinetic study. The objective is to develop a selective, sensitive, and reproducible method for quantifying 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid in a biological matrix, typically plasma. The validation process ensures that the method is reliable for its intended purpose and adheres to regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Experimental Workflow: Bioanalysis

A Plasma Sample Collection B Addition of Internal Standard (d3-Compound) A->B Spiking C Sample Preparation (Protein Precipitation) B->C Extraction D Supernatant Evaporation & Reconstitution C->D Cleanup E LC-MS/MS Analysis D->E Injection F Data Processing (Analyte/IS Peak Area Ratio) E->F Quantification G Concentration Determination (Calibration Curve) F->G Calculation

Caption: Workflow for sample preparation and LC-MS/MS analysis.

Step-by-Step Protocol: Bioanalytical Method

1. Materials and Reagents:

  • 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (Analyte)

  • 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3 (Internal Standard)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Control rodent plasma (K2EDTA as anticoagulant)

2. Preparation of Stock and Working Solutions:

  • Analyte Stock (1 mg/mL): Accurately weigh and dissolve the analyte in methanol.

  • IS Stock (1 mg/mL): Accurately weigh and dissolve the d3-Compound in methanol.

  • Calibration Standards & Quality Controls (QCs): Serially dilute the analyte stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions. Spike these into control plasma to create calibration standards (e.g., 1-1000 ng/mL) and QC samples (Low, Mid, High concentrations).

  • IS Working Solution (50 ng/mL): Dilute the IS stock solution with acetonitrile.

3. Sample Preparation (Protein Precipitation): Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with LC-MS/MS analysis.

  • To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the IS working solution (50 ng/mL in acetonitrile). The acetonitrile will precipitate the plasma proteins.

  • Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 50:50 (v/v) acetonitrile:water with 0.1% formic acid.

4. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice for small molecule analysis.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A gradient from low to high organic phase (Mobile Phase B) is used to elute the analyte and separate it from other matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.

  • MRM Transitions: The specific mass-to-charge ratio (m/z) transitions for the analyte and internal standard need to be optimized by direct infusion. Hypothetical transitions are provided below.

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)
1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acidm/z 248.1m/z 204.1
1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3 (IS)m/z 251.1m/z 207.1
Method Validation Summary

The developed method must be validated according to regulatory guidelines to ensure its reliability. Key validation parameters are summarized below.

Validation ParameterAcceptance Criteria (Typical)
Linearity & Range Calibration curve with at least 6 non-zero points. Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Within-run and between-run precision (%CV) ≤ 15% (20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ) for QC samples.
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank matrix samples.
Matrix Effect The matrix factor should be consistent across different lots of matrix. The IS-normalized matrix factor should have a %CV ≤ 15%.
Recovery The extraction recovery of the analyte and IS should be consistent and reproducible.
Stability Analyte stability in plasma must be demonstrated under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term storage. The mean concentration should be within ±15% of nominal.

Part 2: In Vivo Pharmacokinetic Study Protocol

This protocol outlines a typical PK study in a rodent model (e.g., Sprague-Dawley rats) to determine the plasma concentration-time profile of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid.

Study Design and Execution Flow

A Animal Acclimatization (≥ 7 days) B Dosing (IV and/or PO routes) A->B Start of Study C Serial Blood Sampling (e.g., Saphenous vein) B->C Post-dose D Plasma Processing (Centrifugation) C->D Immediate E Sample Storage (≤ -70°C) D->E Awaiting Analysis F Bioanalysis (LC-MS/MS as per Part 1) E->F Batch Analysis G Pharmacokinetic Analysis (NCA) F->G Data Interpretation

Caption: Workflow for the in vivo pharmacokinetic study.

Step-by-Step Protocol: Animal Study

1. Animal Model:

  • Species: Male Sprague-Dawley rats (n=3-5 per group).

  • Weight: 220-250 g.

  • Housing: Controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.

  • Acclimatization: Animals should be acclimatized for at least one week before the study.

2. Dosing Formulation:

  • The dosing vehicle must be selected based on the solubility and stability of the compound. A common vehicle is a mixture of saline, PEG400, and Tween 80.

  • Intravenous (IV) Dose: e.g., 1 mg/kg. The formulation should be sterile-filtered.

  • Oral (PO) Dose: e.g., 5 mg/kg. Administered via oral gavage.

3. Dosing and Blood Sampling:

  • Fast animals overnight before dosing.

  • Administer the compound via the desired route (IV via tail vein, PO via gavage).

  • Collect serial blood samples (~100 µL) into K2EDTA-coated tubes at predetermined time points.

  • IV Sampling Times: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • PO Sampling Times: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Process blood samples immediately by centrifuging at 4,000 rpm for 10 minutes at 4°C to obtain plasma.

  • Store plasma samples at -80°C until bioanalysis.

Part 3: Pharmacokinetic Data Analysis

Once the plasma concentrations have been determined using the validated bioanalytical method, the data is analyzed to calculate key PK parameters. This is typically done using non-compartmental analysis (NCA) with software like Phoenix WinNonlin.

Key Pharmacokinetic Parameters

The plasma concentration-time data is used to calculate parameters that describe the drug's disposition in the body.

ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time at which Cmax is observed.
AUC(0-t) Area under the plasma concentration-time curve from time zero to the last measurable concentration.
AUC(0-inf) Area under the plasma concentration-time curve from time zero to infinity.
t1/2 Terminal half-life, representing the time it takes for the plasma concentration to decrease by half.
CL Clearance, the volume of plasma cleared of the drug per unit time (calculated after IV administration).
Vdss Volume of distribution at steady state (calculated after IV administration).
F% Bioavailability, the fraction of the oral dose that reaches systemic circulation (AUCpo/AUCiv).

By comparing the parameters obtained from IV and PO administration, the absolute bioavailability (F%) can be determined, providing crucial information on the drug's absorption characteristics.

Conclusion

This application note provides a robust framework for the pharmacokinetic evaluation of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid. The use of its deuterated analog, 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3, as an internal standard is fundamental to achieving the high-quality bioanalytical data required for confident decision-making in drug development. Adherence to these detailed protocols, from method validation to in vivo execution and data analysis, ensures the generation of reliable and reproducible pharmacokinetic data.

References
  • U.S. Department of Health and Human Services, Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.[Link]

  • Gao, H., & Obach, R. S. (2020). Use of stable isotope-labeled internal standards in mass spectrometry-based bioanalysis: a tutorial. Mass Spectrometry Reviews, 39(1-2), 103-120. [Link]

Method

Application Note: Quantitative Analysis of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Abstract This comprehensive application note provides detailed protocols for the quantitative analysis of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid, a key intermediate in pharmaceutical research and...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides detailed protocols for the quantitative analysis of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid, a key intermediate in pharmaceutical research and development. Recognizing the critical need for accurate and reliable quantification of this compound, we present two robust analytical methodologies: a primary High-Performance Liquid Chromatography (HPLC) method with UV detection for precise assay and impurity profiling, and a secondary UV-Vis Spectrophotometric method for rapid, high-throughput screening. The protocols herein are grounded in established principles of analytical chemistry and adhere to the guidelines for analytical procedure validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Rationale for Precise Quantification

1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is a common scaffold in the design of novel therapeutic agents. As with any active pharmaceutical ingredient (API) or key intermediate, the ability to accurately determine its purity, concentration, and stability is paramount. This ensures the quality, safety, and efficacy of the final drug product.

The development of robust analytical methods is a cornerstone of the drug development process, from early-stage discovery, where it is used to characterize newly synthesized compounds, to late-stage manufacturing, where it is essential for quality control and release testing.[5] This guide provides the foundational methodologies to support these critical activities.

Physicochemical Properties Overview

A fundamental understanding of the analyte's physicochemical properties is crucial for effective method development.[6][7]

  • Structure: 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

  • Molecular Formula: C₁₂H₈FNO₃

  • Key Features: The molecule possesses a carboxylic acid group, making it acidic and ionizable. The conjugated pyridone ring system contains a strong chromophore, making it highly suitable for UV-based detection methods. The fluorophenyl moiety adds to its hydrophobicity.

Method 1: High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Determination

HPLC is the gold standard for the quantitative analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[5] The reverse-phase HPLC method detailed below is designed to be robust and reproducible for the accurate assay of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid and for the separation of potential process-related impurities and degradation products.

Causality Behind Experimental Choices
  • Reverse-Phase Chromatography: The analyte has a moderate degree of hydrophobicity due to the fluorophenyl ring, making reverse-phase chromatography with a C18 stationary phase the logical choice for achieving good retention and separation.[6]

  • Acidified Mobile Phase: The carboxylic acid group on the analyte can ionize depending on the pH. By acidifying the mobile phase with phosphoric acid, we suppress the ionization of the carboxylic acid (and any acidic impurities), ensuring a single, non-ionized form of the analyte interacts with the stationary phase. This results in sharper, more symmetrical peaks and reproducible retention times. A similar approach has been successful for other pyridonecarboxylic acids.[8]

  • UV Detection Wavelength: The conjugated ring system of the molecule is expected to have strong UV absorbance. Based on similar structures, a wavelength in the range of 250-330 nm is likely to provide high sensitivity.[8] For this method, we will use a photodiode array (PDA) detector to determine the absorbance maximum (λmax) and to facilitate peak purity analysis.

  • Gradient Elution: To ensure that both the main analyte and any potential impurities (which may have a wide range of polarities) are eluted efficiently with good peak shape, a gradient elution is employed.[9]

Experimental Protocol: HPLC Method

2.2.1. Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, column oven, and photodiode array (PDA) detector.

  • Chromatographic Data System (CDS) for data acquisition and processing.

  • Analytical balance (0.01 mg readability).

  • Volumetric flasks (Class A).

  • Pipettes (calibrated).

  • HPLC grade acetonitrile, methanol, and water.

  • Phosphoric acid (85%, analytical grade).

  • 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid reference standard.

2.2.2. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA, Wavelength: 265 nm (or determined λmax)
Run Time 20 minutes

2.2.3. Preparation of Solutions

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the Standard Stock Solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution (for Assay): Accurately weigh a sample containing approximately 25 mg of the compound, transfer to a 25 mL volumetric flask, dissolve in and dilute to volume with the diluent. Further dilute as necessary to fall within the calibration range (e.g., to 50 µg/mL).

2.2.4. System Suitability

Before sample analysis, perform five replicate injections of a mid-range standard solution (e.g., 50 µg/mL). The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

2.2.5. Data Analysis and Validation

The method should be validated in accordance with ICH Q2(R1) guidelines.[1][4][10]

  • Linearity: Plot the peak area versus the concentration of the working standard solutions. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample solution at 100% of the target concentration. The RSD should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

  • Specificity: Analyze a placebo and a spiked sample to demonstrate that there is no interference from excipients at the retention time of the analyte. Peak purity analysis using the PDA detector should also be performed.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determine based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or from the standard deviation of the response and the slope of the calibration curve.

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Standard Stock & Working Solutions System_Suitability System Suitability Test (SST) Prep_Standard->System_Suitability Prep_Sample Prepare Sample Solution Prep_Sample->System_Suitability Calibration Inject Calibration Standards System_Suitability->Calibration If SST Passes Analysis Inject Samples Calibration->Analysis Integration Integrate Peaks Analysis->Integration Quantification Quantify Analyte (Assay & Impurities) Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for HPLC quantitative analysis.

Method 2: UV-Vis Spectrophotometry for Rapid Quantification

For applications where high-throughput analysis is required and the sample matrix is simple (e.g., dissolution testing, reaction monitoring), UV-Vis spectrophotometry provides a rapid and straightforward alternative to HPLC. This method relies on the analyte's inherent UV absorbance.

Rationale and Limitations

The principle is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The key to this method is the strong chromophore within the 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid structure.

Crucial Limitation: This method is not specific. Any impurity or excipient that absorbs at the analytical wavelength will interfere with the measurement, leading to inaccurate results. Therefore, its use should be restricted to well-characterized systems where potential interferences are known to be absent or negligible.

Experimental Protocol: UV-Vis Spectrophotometry

3.2.1. Instrumentation and Materials

  • Double-beam UV-Vis spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

  • Materials for solution preparation as listed in section 2.2.1.

3.2.2. Method Parameters

ParameterSetting
Solvent/Blank 0.1 M Hydrochloric Acid
Analytical Wavelength (λmax) To be determined by scanning (e.g., ~265 nm)
Scan Range for λmax 200 - 400 nm

3.2.3. Procedure

  • Determine λmax: Prepare a dilute solution of the reference standard in 0.1 M HCl. Scan the solution from 400 nm to 200 nm against a 0.1 M HCl blank to determine the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Curve:

    • Prepare a stock solution of the reference standard (e.g., 100 µg/mL) in 0.1 M HCl.

    • Create a series of at least five calibration standards by serial dilution (e.g., 2, 4, 6, 8, 10 µg/mL).

    • Measure the absorbance of each standard at the predetermined λmax using 0.1 M HCl as the blank.

    • Plot a graph of absorbance versus concentration.

  • Sample Analysis:

    • Prepare the sample solution in 0.1 M HCl to a theoretical concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the sample solution at λmax.

    • Calculate the concentration of the analyte in the sample using the linear regression equation from the calibration curve.

Data Presentation: Example Calibration
Concentration (µg/mL)Absorbance at 265 nm
2.00.152
4.00.305
6.00.455
8.00.608
10.00.760
Linear Regression y = 0.0758x + 0.0005
Correlation (r²) 0.9999
Decision Logic: Method Selection

Method_Selection node_protocol node_protocol Start Need to Quantify Analyte? Impurity_Profile Impurity Profile Required? Start->Impurity_Profile Simple_Matrix Simple Matrix & High Throughput? Impurity_Profile->Simple_Matrix No HPLC_Method Use HPLC Method Impurity_Profile->HPLC_Method Yes UV_Method Use UV-Vis Method Simple_Matrix->UV_Method Yes Re_evaluate Re-evaluate Analytical Need Simple_Matrix->Re_evaluate No

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The analytical methods presented in this application note provide a robust framework for the quantitative analysis of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid. The HPLC method offers high specificity and is suitable for regulatory filings, serving as a stability-indicating assay and for impurity profiling. The UV-Vis spectrophotometric method serves as a valuable tool for rapid, high-throughput analysis in non-complex sample matrices. Adherence to the principles of method validation outlined herein will ensure the generation of accurate, reliable, and reproducible data, supporting all stages of the pharmaceutical development lifecycle.

References

  • Vertex AI Search.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Pharma's Almanac. Navigating HPLC Method Development: Tips for Success.
  • Walsh Medical Media. HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Oishi, T., et al. (1987).
  • PharmaCores. HPLC analytical Method development: an overview.
  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development.
  • International Council for Harmonis
  • Altabrisa Group.
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

Application

Application Note: High-Recovery Solid-Phase Extraction Protocol for the Quantification of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid in Human Plasma

Abstract This application note presents a robust and reproducible solid-phase extraction (SPE) protocol for the quantitative analysis of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid from human plasma. T...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and reproducible solid-phase extraction (SPE) protocol for the quantitative analysis of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid from human plasma. The methodology leverages a mixed-mode, weak anion-exchange (WAX) mechanism to achieve high analyte recovery and superior matrix cleanup, making it ideal for sensitive downstream analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol is designed to be compliant with the principles outlined in regulatory guidelines for bioanalytical method validation, such as those from the FDA.[1][2][3] This document provides a detailed, step-by-step procedure, the scientific rationale behind the method, and expected performance characteristics.

Introduction

1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a synthetic compound featuring a pyridone core, a carboxylic acid functional group, and a fluorophenyl moiety. Accurate and precise quantification of this and similar acidic analytes in complex biological matrices like human plasma is critical during drug development and clinical studies. The primary challenge in bioanalysis is the effective removal of endogenous interferences (e.g., proteins, phospholipids, salts) that can cause ion suppression in mass spectrometry and compromise data quality.[4]

While simple methods like protein precipitation are fast, they often fail to provide sufficiently clean extracts.[5] Liquid-liquid extraction (LLE) can be effective for hydrophobic compounds but may be less efficient for molecules with polar functional groups and can be difficult to automate.[6][7] Solid-phase extraction (SPE) offers a highly selective and reproducible alternative, providing superior cleanup by exploiting specific chemical interactions between the analyte and a solid sorbent.[8][9]

This note details a method based on a mixed-mode weak anion-exchange (WAX) SPE sorbent. This strategy is uniquely suited for acidic compounds like the target analyte, as it utilizes both ion-exchange and reversed-phase interactions for a highly selective extraction.[5][10]

Analyte Physicochemical Properties & Method Rationale

The structure of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid dictates the extraction strategy. Its key features are:

  • Carboxylic Acid Group: With an estimated pKa of ~4.5-5.0, this group is negatively charged at neutral or slightly basic pH and neutral at acidic pH. This pH-dependent charge is the primary handle for ion-exchange chromatography.[11]

  • Aromatic Systems (Fluorophenyl and Pyridone): These moieties provide nonpolar character, enabling retention via reversed-phase mechanisms. Controlling physicochemical properties like lipophilicity and hydrogen bonding is crucial for successful drug discovery.[12][13]

The selected method, Weak Anion Exchange (WAX) SPE, exploits these properties through a "catch-and-release" mechanism:

  • Binding (Catch): The plasma sample is pre-treated and loaded onto the SPE cartridge at a pH > 6.5. At this pH, the analyte's carboxylic acid is deprotonated (negatively charged), allowing it to bind strongly to the positively charged weak anion-exchange functional groups on the sorbent.[8][14]

  • Washing: A sequence of washes removes different types of interferences. An aqueous wash removes salts and polar molecules, while an organic wash removes non-polar, uncharged interferences like lipids.

  • Elution (Release): An acidic elution solvent is used to neutralize the carboxylic acid group (protonating it to -COOH). This disrupts the ionic bond with the sorbent, releasing the analyte. The organic component of the elution solvent simultaneously disrupts any secondary reversed-phase interactions, ensuring complete elution.[11]

This dual-retention mechanism provides a much cleaner extract than reversed-phase or ion-exchange alone.[5]

Materials and Reagents

  • SPE Device: Mixed-Mode Weak Anion Exchange (WAX) SPE Cartridges (e.g., Phenomenex Strata®-X-AW, Waters Oasis® WAX, or equivalent), 30 mg / 1 mL.

  • Solvents: LC-MS grade Methanol, Acetonitrile, and Water.

  • Reagents: Formic Acid (≥98%), Ammonium Hydroxide (~28-30%), Ammonium Acetate.

  • Equipment: SPE vacuum manifold, sample concentrator (e.g., nitrogen evaporator), centrifuge, vortex mixer, calibrated pipettes.

  • Biological Matrix: Blank human plasma (K2-EDTA anticoagulant).

Experimental Protocol

This protocol is optimized for a 100 µL plasma sample volume. Volumes should be scaled proportionally for different sample sizes.

Step 1: Preparation of Solutions
  • Sample Pre-treatment Buffer (2% NH₄OH in Water): Add 2 mL of ammonium hydroxide to 98 mL of LC-MS grade water.

  • Wash Buffer 1 (5% NH₄OH in 5% Acetonitrile/Water): Add 5 mL of ammonium hydroxide and 5 mL of acetonitrile to 90 mL of LC-MS grade water.

  • Wash Buffer 2 (Methanol): 100% LC-MS grade methanol.

  • Elution Buffer (2% Formic Acid in Methanol): Add 2 mL of formic acid to 98 mL of LC-MS grade methanol.

  • Reconstitution Solvent (90:10 Water:Acetonitrile): Mix 90 mL of LC-MS grade water with 10 mL of LC-MS grade acetonitrile.

Step 2: Sample Pre-treatment
  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of internal standard spiking solution (if used).

  • Add 200 µL of the Sample Pre-treatment Buffer (2% NH₄OH) to the plasma.

  • Vortex for 30 seconds. This step lyses cells, precipitates some proteins, and crucially, adjusts the pH to >9, ensuring the analyte is fully deprotonated for optimal binding to the WAX sorbent.[8]

  • Centrifuge at 10,000 x g for 5 minutes to pellet precipitated proteins.

Step 3: Solid-Phase Extraction Workflow

The following steps should be performed on a vacuum manifold.

  • Condition: Pass 1 mL of Methanol through the WAX cartridge. This wets the polymeric sorbent and activates the reversed-phase retention mechanism.

  • Equilibrate: Pass 1 mL of LC-MS grade water through the cartridge. This removes the methanol and prepares the sorbent for the aqueous sample.

  • Equilibrate: Pass 1 mL of Sample Pre-treatment Buffer (2% NH₄OH) through the cartridge. This adjusts the pH of the sorbent and ionizes the weak anion-exchange functional groups.

  • Load: Load the supernatant from the pre-treated sample (from Step 2.5) onto the cartridge. Apply a slow, consistent flow rate (~1 mL/min) to ensure sufficient interaction time between the analyte and the sorbent.

  • Wash 1 (Polar Interferences): Pass 1 mL of Wash Buffer 1 (5% NH₄OH in 5% ACN/Water) . This step removes highly polar, water-soluble interferences and salts while the analyte remains bound by both ionic and reversed-phase mechanisms.

  • Wash 2 (Non-Polar Interferences): Pass 1 mL of Wash Buffer 2 (Methanol) . This step removes lipids and other non-polar interferences that are retained by reversed-phase. The analyte's ionic bond is strong enough to prevent it from being eluted by the methanol.

  • Dry: Dry the cartridge under full vacuum for 2-5 minutes to remove residual wash solvents. This is critical to prevent dilution of the final elution solvent.

  • Elute: Place clean collection tubes in the manifold. Pass 1 mL of Elution Buffer (2% Formic Acid in Methanol) through the cartridge. The acidic pH neutralizes the analyte's carboxylic acid group, breaking the ionic bond and allowing it to be eluted.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of Reconstitution Solvent (90:10 Water:Acetonitrile) .

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Workflow Visualization

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (WAX) cluster_post Post-Processing Plasma 100 µL Plasma Pretreat Add 200 µL 2% NH₄OH Vortex & Centrifuge Plasma->Pretreat Condition Condition 1 mL Methanol Equilibrate1 Equilibrate 1 mL Water Condition->Equilibrate1 Equilibrate2 Equilibrate 1 mL 2% NH₄OH Equilibrate1->Equilibrate2 Load Load Sample Supernatant Equilibrate2->Load Wash1 Wash 1 (Polar) 1 mL 5% NH₄OH in 5% ACN Load->Wash1 Load->Wash1 Analyte Retained (Ionic + RP) Wash2 Wash 2 (Non-Polar) 1 mL Methanol Wash1->Wash2 Dry Dry Cartridge (Full Vacuum, 2 min) Wash2->Dry Wash2->Dry Interferences Removed Elute Elute Analyte 1 mL 2% Formic Acid in MeOH Dry->Elute Dry->Elute Analyte Neutralized & Released Evaporate Evaporate to Dryness (N₂, 40°C) Elute->Evaporate Reconstitute Reconstitute 100 µL 90:10 Water:ACN Evaporate->Reconstitute Analysis Inject for LC-MS/MS Reconstitute->Analysis

Fig. 1: Step-by-step workflow for the mixed-mode WAX SPE procedure.

Analytical Method & Expected Results

The reconstituted sample is ready for injection onto a reversed-phase LC-MS/MS system. A C18 column with a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid, is recommended for optimal chromatographic peak shape and ionization efficiency.[7][15][16]

Data Summary

The following table outlines the key parameters and expected performance metrics for this method, which should be confirmed during method validation according to regulatory standards.[17]

ParameterSpecificationRationale / Comment
Sample Volume 100 µLStandard volume for bioanalytical assays.
SPE Sorbent Mixed-Mode Weak Anion ExchangeProvides dual retention for high selectivity.[10][14]
Loading pH > 9.0 (using 2% NH₄OH)Ensures complete deprotonation of the analyte's carboxylic acid for strong ionic retention.
Elution pH < 3.0 (using 2% Formic Acid)Ensures complete protonation of the analyte to break ionic bonds for efficient elution.
Expected Recovery > 85%High recovery is anticipated due to the targeted nature of the SPE mechanism.
Matrix Effect < 15%Extensive washing steps are designed to significantly reduce ion suppression/enhancement.
Precision (CV%) < 15%SPE is an inherently reproducible technique, leading to low variability.

Discussion & Troubleshooting

  • Low Recovery: Ensure the pH of the loading solution is sufficiently high (>2 units above analyte pKa) and the pH of the elution solution is sufficiently low (>2 units below analyte pKa). Inadequate cartridge drying before elution can also lead to poor recovery as residual aqueous wash buffer can neutralize the acidic elution solvent.

  • High Matrix Effects: If ion suppression is observed, consider increasing the volume or strength of the organic wash (Wash 2). A 100% acetonitrile wash can be tested as an alternative to methanol. Ensure the sample pre-treatment step effectively precipitates proteins.

  • Clogged Cartridge: Inadequate centrifugation of the pre-treated sample can lead to particulate matter clogging the SPE frit. Ensure a clear supernatant is loaded onto the cartridge.

This mixed-mode WAX SPE protocol provides a highly effective and reliable method for the extraction of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid from human plasma. By leveraging the specific physicochemical properties of the analyte, the method achieves excellent recovery and matrix cleanup, paving the way for accurate and sensitive bioanalysis.

References

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. FDA.gov. Available at: [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. FDA.gov. Available at: [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov. Available at: [Link]

  • Bhatia, R. (SlideShare). USFDA guidelines for bioanalytical method validation. Available at: [Link]

  • Xie, C., et al. (2017). A One-Step Solid Phase Extraction Method for Bioanalysis of a Phosphorothioate Oligonucleotide and Its 3′ n-1 Metabolite from Rat Plasma by uHPLC–MS/MS. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Mhlongo, S. E., et al. (2016). Comparison of Three Solid Phase Materials for the Extraction of Carboxylic Acids from River Water Followed by 2D GC × GC-TOFMS Determination. Molecules. Available at: [Link]

  • Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Available at: [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Available at: [Link]

  • LCGC International. (2021). Understanding and Improving Solid-Phase Extraction. LCGC International. Available at: [Link]

  • Chemistry LibreTexts. (2022). Drug Analysis of Plasma Samples. Available at: [Link]

  • Nuñez, O., et al. (2018). Materials for Solid-Phase Extraction of Organic Compounds. Molecules. Available at: [Link]

  • Al-Sanea, M. M., & Abdel-Megied, A. M. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. RSC Advances. Available at: [Link]

  • de la Torre, R., et al. (2001). Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Kataoka, H. (2003). Practical tips on preparing plasma samples for drug analysis using SPME. Bioanalysis. Available at: [Link]

  • European Bioanalysis Forum. (2012). Stabilisation of Clinical Samples. Available at: [Link]

  • Phenomenex. The Complete Guide to Solid Phase Extraction (SPE). Available at: [Link]

  • Wang, D., et al. (2020). LC-MS analysis of 3-hydroxypyridine degradation intermediates by strain DW-1. Scientific Reports. Available at: [Link]

  • Lee, K. S. S., et al. (2017). A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine. Journal of Lipid Research. Available at: [Link]

  • Okereke, C. S., et al. (2002). LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors. Analytical Biochemistry. Available at: [Link]

  • Alle, V. R., et al. (2023). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • InTech. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Available at: [Link]

  • Waring, M. J., et al. (2024). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry. Available at: [Link]

  • Scribd. Physicochemical Properties Determination 1. Available at: [Link]

  • Waring, M. J., et al. (2024). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3 in Drug Metabolism Studies

Introduction: The Critical Role of Stable Isotope Labeling in Modern Pharmacokinetics In the landscape of drug discovery and development, a thorough understanding of a candidate compound's absorption, distribution, metab...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Stable Isotope Labeling in Modern Pharmacokinetics

In the landscape of drug discovery and development, a thorough understanding of a candidate compound's absorption, distribution, metabolism, and excretion (ADME) profile is paramount. Pharmacokinetic (PK) studies, which characterize the journey of a drug through the body, are fundamental to establishing its safety and efficacy. A key challenge in these studies is the accurate and precise quantification of the drug and its metabolites in complex biological matrices such as plasma, urine, and tissues. The use of stable isotope-labeled internal standards has emerged as the gold standard for surmounting this challenge, offering unparalleled robustness and accuracy in bioanalytical assays.[]

This guide provides a detailed overview of the application of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3 as a stable isotope-labeled internal standard (SIL-IS) in drug metabolism studies. We will delve into the rationale behind its use, provide detailed protocols for its implementation in a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow, and discuss the regulatory context for bioanalytical method validation.

The "Why": Causality Behind the Use of a Deuterated Internal Standard

The core principle behind using a SIL-IS like 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3 is to have a compound that behaves virtually identically to the analyte of interest—1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid—throughout the entire analytical process.[2] This includes extraction from the biological matrix, chromatographic separation, and ionization in the mass spectrometer.

By introducing a known quantity of the SIL-IS to the sample at the very beginning of the workflow, it effectively acts as a "chaperone" for the analyte. Any variability encountered during sample preparation, such as incomplete extraction recovery or sample loss, will affect both the analyte and the SIL-IS to the same extent. Similarly, in the mass spectrometer, matrix effects that can cause ion suppression or enhancement will impact both compounds nearly identically.[2][3]

The mass spectrometer distinguishes between the analyte and the SIL-IS based on their mass-to-charge ratio (m/z). The three deuterium atoms in the d3-labeled compound add three mass units, creating a distinct signal from the unlabeled analyte. The ratio of the analyte's signal to the SIL-IS's signal is then used for quantification. This ratio remains constant and accurate even if the absolute signal intensities fluctuate due to the aforementioned sources of error.[] This approach significantly improves the precision, accuracy, and reproducibility of the quantitative data.[2][4]

Experimental Workflow: A Self-Validating System

The following diagram illustrates a typical bioanalytical workflow incorporating a SIL-IS. Each step is designed to ensure the integrity of the final quantitative result.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3 Sample->Spike Addition of Internal Standard Extraction Protein Precipitation / Liquid-Liquid Extraction / Solid-Phase Extraction Spike->Extraction Matrix Disruption & Analyte Isolation Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection onto LC Column Reconstitution->Injection Sample Introduction Separation Chromatographic Separation Injection->Separation Analyte & IS Co-elution Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection MRM Detection Integration Peak Area Integration (Analyte & IS) Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration Quantification using Calibration Curve Ratio->Calibration Result Final Concentration Result Calibration->Result G Method Validation Method Validation Selectivity Selectivity Method Validation->Selectivity Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision Stability Stability Method Validation->Stability Matrix Effect Matrix Effect Method Validation->Matrix Effect Calibration Curve Calibration Curve Method Validation->Calibration Curve Selectivity->Matrix Effect Accuracy->Precision Calibration Curve->Accuracy

Sources

Application

Application Notes &amp; Protocols: High-Throughput Screening for Dihydropyridine Carboxylic Acid Derivatives as L-Type Calcium Channel Modulators

For Research Use Only. Introduction Dihydropyridines (DHPs) are a prominent class of organic compounds that modulate L-type calcium channels, which are crucial for regulating cardiovascular physiology.[1][2] These channe...

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Introduction

Dihydropyridines (DHPs) are a prominent class of organic compounds that modulate L-type calcium channels, which are crucial for regulating cardiovascular physiology.[1][2] These channels facilitate the influx of calcium ions into cells upon membrane depolarization, a process fundamental to muscle contraction and neurotransmission.[2][3] DHP derivatives can act as either antagonists (blockers) or agonists (activators) of these channels, making them valuable therapeutic agents for conditions like hypertension and angina.[1][4] High-Throughput Screening (HTS) is an essential methodology for the rapid discovery and characterization of novel DHP modulators from extensive chemical libraries.[5][6]

This guide provides a detailed framework for developing and executing a robust HTS campaign to identify and characterize dihydropyridine carboxylic acid derivatives that modulate L-type calcium channel activity. The primary methodology described is a fluorescence-based calcium influx assay, a widely adopted, sensitive, and scalable method for this target class.[7]

Scientific Principle: Targeting L-Type Calcium Channels

L-type calcium channels are voltage-gated ion channels that, upon opening, allow an influx of Ca²⁺ ions. This influx acts as a second messenger, triggering downstream events such as muscle contraction.[2] Dihydropyridines bind to the α1 subunit of the L-type calcium channel, allosterically modulating its function.[1][8] Antagonists stabilize the channel in a closed or inactivated state, preventing Ca²⁺ influx, while agonists promote the open state.

Our HTS approach leverages a fluorescent calcium indicator, Fluo-4 AM, to measure changes in intracellular calcium concentration ([Ca²⁺]i). Fluo-4 AM is a cell-permeant dye that becomes fluorescent upon binding to free Ca²⁺.[9][10] In a screening context, cells expressing L-type calcium channels are depolarized to induce channel opening and calcium influx, resulting in a measurable increase in fluorescence. DHP antagonists will inhibit this fluorescence increase, while agonists may potentiate it or cause an increase on their own.

Signaling Pathway and HTS Assay Principle

The following diagram illustrates the signaling pathway and the principle of the fluorescence-based HTS assay.

G cluster_0 Cell Membrane cluster_1 Intracellular Space Membrane Ca_Channel L-Type Ca²⁺ Channel (α1 Subunit) Ca_Int Ca²⁺ (Intracellular) Ca_Channel->Ca_Int DHP Dihydropyridine Derivative DHP->Ca_Channel Ca_Ext Ca²⁺ (Extracellular) Fluo4 Fluo-4 + Ca²⁺ Ca_Int->Fluo4 Response Cellular Response (e.g., Contraction) Depolarization Membrane Depolarization (e.g., high K⁺) Depolarization->Ca_Channel Fluorescence Fluorescence Signal (Detected by HTS Reader)

Caption: Dihydropyridine modulation of L-type calcium channel activity.

HTS Workflow Overview

A successful HTS campaign is a multi-stage process, beginning with meticulous assay development and culminating in the confirmation of validated hits. Each stage is critical for ensuring data quality and minimizing false positives.

Caption: A comprehensive workflow for HTS and hit validation.

Phase 1: Assay Development and Optimization

The goal of this phase is to create a robust, reproducible, and sensitive assay suitable for screening tens of thousands of compounds.

Key Optimization Parameters
ParameterRecommended Range/ValueRationale & Key Considerations
Cell Line HEK293 or CHO cells stably expressing human CaV1.2Ensures consistent and high-level expression of the target L-type calcium channel. Parental cell lines should be tested as a negative control.
Cell Seeding Density 10,000 - 20,000 cells/well (384-well plate)Optimize for a confluent monolayer on the day of the assay. Over- or under-confluence can lead to high variability.
Fluo-4 AM Loading Conc. 2 - 5 µMTitrate to find the lowest concentration that gives a robust signal-to-background ratio to minimize potential cytotoxicity.[10]
Dye Loading Time 45 - 60 minutes at 37°CSufficient time for de-esterification of the AM ester is crucial for dye activation.[9] Insufficient loading leads to weak signals.
Probenecid Conc. 2 - 2.5 mMProbenecid is an anion transport inhibitor that reduces the leakage of the de-esterified Fluo-4 dye from the cells, improving signal stability.[11]
Depolarization Stimulus 90 mM KCl (final concentration)A high potassium concentration depolarizes the cell membrane, reliably activating voltage-gated calcium channels.
Compound Incubation 15 - 30 minutesAllows for sufficient time for compounds to diffuse and bind to the target channel before stimulation.
Assay Quality Control: The Z'-Factor

The robustness of an HTS assay is quantified by the Z'-factor, a statistical parameter that measures the separation between positive and negative controls.[12][13]

Formula: Z' = 1 - ( (3σ_p + 3σ_n) / |μ_p - μ_n| )

Where:

  • μ_p and σ_p are the mean and standard deviation of the positive control (e.g., maximum inhibition).

  • μ_n and σ_n are the mean and standard deviation of the negative control (e.g., no inhibition, DMSO vehicle).

Interpretation of Z'-Factor Values: [14]

Z'-FactorAssay QualitySuitability for HTS
> 0.5ExcellentIdeal for high-throughput screening.
0 to 0.5MarginalThe assay is acceptable but may have a higher rate of false positives/negatives.[13]
< 0UnacceptableThe assay is not suitable for screening.[15]

An assay must consistently achieve a Z'-factor ≥ 0.5 before proceeding to the primary screen.[16]

Phase 2: Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling chemicals and cell cultures.

Protocol 1: Cell Culture and Plating
  • Cell Maintenance: Culture HEK293 cells stably expressing the human CaV1.2 channel in DMEM supplemented with 10% FBS, penicillin/streptomycin, and the appropriate selection antibiotic.

  • Harvesting: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize with complete media.

  • Cell Counting: Count cells using a hemocytometer or automated cell counter and determine viability (should be >95%).

  • Plating: Dilute the cell suspension to the optimized seeding density (e.g., 200,000 cells/mL for 15,000 cells in 75 µL). Plate 75 µL of the cell suspension into each well of a 384-well, black-walled, clear-bottom assay plate.

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.

Protocol 2: Compound Library and Control Plating

Causality: This step is typically performed by an automated compound management system to ensure accuracy and minimize compound degradation.[17][18]

  • Library Preparation: Prepare the dihydropyridine carboxylic acid derivative library in 100% DMSO at a stock concentration of 10 mM.

  • Intermediate Plate: Create an intermediate plate by diluting the stock library into assay buffer.

  • Final Assay Plate: Using an acoustic dispenser or pintool, transfer a small volume (e.g., 50 nL) of the compound solutions from the intermediate plate to the corresponding wells of the cell plate.

  • Controls: Dedicate specific columns on each plate for controls:

    • Negative Control: DMSO vehicle only (represents 0% inhibition).

    • Positive Control: A known L-type calcium channel blocker (e.g., Nifedipine at a final concentration of 10 µM) (represents 100% inhibition).

Protocol 3: Calcium Influx Assay (HTS)
  • Dye Loading Solution Preparation: Prepare a fresh solution of Fluo-4 AM in HBSS assay buffer (containing 20 mM HEPES, pH 7.4) with probenecid.[19] For a 4 µM final concentration, mix the Fluo-4 AM DMSO stock with Pluronic F-127 before diluting in the buffer to aid in solubilization.[10]

  • Dye Loading: Remove the culture medium from the cell plates. Add 20 µL of the Fluo-4 AM loading solution to each well.

  • Incubation: Incubate the plates for 60 minutes at 37°C, followed by 15 minutes at room temperature, protected from light.

  • Compound Addition & Incubation: Add 20 µL of the prepared compound solutions (or controls) to the wells. Incubate for 15-30 minutes at room temperature.

  • Fluorescence Reading: Place the assay plate into a kinetic plate reader (e.g., FLIPR, FlexStation).

  • Baseline Reading: Measure the baseline fluorescence for 10-20 seconds (Excitation: 490 nm, Emission: 515 nm).[9]

  • Stimulation and Measurement: The instrument automatically adds 20 µL of the depolarization buffer (high KCl) to each well. Immediately begin measuring the fluorescence signal every second for 60-120 seconds to capture the peak calcium influx.

Phase 3: Data Analysis and Hit Confirmation

Data Processing and Normalization
  • Raw Data Extraction: For each well, extract the maximum fluorescence signal post-stimulation minus the average baseline fluorescence.

  • Normalization: Normalize the data on a per-plate basis to account for plate-to-plate variability. Express the activity of each test compound as a percentage of inhibition relative to the on-plate controls:

    % Inhibition = 100 * ( 1 - ( (Signal_compound - Mean_pos_ctrl) / (Mean_neg_ctrl - Mean_pos_ctrl) ) )

Hit Identification and Triage
  • Hit Threshold: A common threshold for identifying a primary "hit" is a % inhibition value greater than three standard deviations from the mean of the negative control wells.[20]

  • Data Visualization: Use scatter plots to visualize the activity of all compounds on a plate, which helps in identifying systematic errors or "edge effects".[21]

  • Hit Confirmation: All primary hits must be re-tested under the same assay conditions to confirm their activity and rule out experimental artifacts.[22]

  • Dose-Response Analysis: Confirmed hits are then tested in a dilution series (e.g., 8-point, 1:3 dilutions) to determine their potency (IC₅₀ for antagonists, EC₅₀ for agonists).

  • Secondary Assays: To eliminate false positives that interfere with the assay technology (e.g., autofluorescent compounds or fluorescence quenchers), validated hits should be tested in an orthogonal assay, such as automated patch-clamp electrophysiology, which directly measures ion channel currents.[23][24]

Troubleshooting Common HTS Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Z'-Factor (<0.5) - Inconsistent cell plating or cell health.- Suboptimal dye loading or stimulus concentration.- Pipetting errors.[25]- Verify cell seeding density and viability.- Re-optimize dye and KCl concentrations.- Use automated liquid handlers for improved precision.
High Well-to-Well Variability - Edge effects (evaporation).- Incomplete mixing of reagents.- Use plate seals and ensure proper humidification.- Gently mix plate after reagent addition.
Weak Fluorescence Signal - Low dye loading efficiency.- Incorrect reader settings (gain, filters).[25]- Low channel expression.- Optimize dye concentration and incubation time.- Confirm filter compatibility with Fluo-4 spectra.- Validate cell line expression levels.
High Background Fluorescence - Autofluorescence from compounds or media.- Contaminated reagents.[25]- Pre-screen compounds for autofluorescence.- Use phenol red-free media for the assay.- Use fresh, high-purity reagents.

References

  • Dr. Oracle. (2025, July 12). What are the dihydropyridines (calcium channel blockers)? Dr. Oracle.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. (Note: While not directly provided, this is the foundational paper on Z-factor cited by other sources).
  • SciLifeLab. (n.d.). A workflow for high-throughput screening, data analysis, processing, and hit identification. SciLifeLab Publications.
  • Wikipedia. (n.d.). Z-factor.
  • On HTS. (2023, December 12). Z-factor. On HTS.
  • NIH. (2011, August 17). Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3. NIH.
  • Hockerman, G. H., Peterson, B. Z., Johnson, B. D., & Catterall, W. A. (1997). Molecular determinants of drug binding and action on L-type calcium channels. Annual Review of Pharmacology and Toxicology, 37, 361-396.
  • Zhang, X. D. (2011). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 27(8), 1168-1172.
  • Lüscher, T. F., & Vanhoutte, P. M. (1990). Dual mode of action of dihydropyridine calcium antagonists: a role for nitric oxide. Journal of cardiovascular pharmacology, 16 Suppl 1, S11-S15.
  • KNIME. (2020, June 19). SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. KNIME.
  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad Prism.
  • Ninja Nerd. (2020, April 15). Calcium Channel Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications [Video]. YouTube.
  • Yasgar, A., Shinn, P., Jadhav, A., Auld, D. S., Michael, S., Zheng, W., ... & Simeonov, A. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of the Association for Laboratory Automation, 13(2), 79-89.
  • Hello Bio. (n.d.). Protocol Booklet.
  • Dandapani, S., & Perez, J. R. (2012). An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. Journal of chemical information and modeling, 52(10), 2547-2555.
  • BenchChem. (n.d.). High-Throughput Screening Assays for 1,4-Dihydropyridine Calcium Channel Modulators: Application Notes and Protocols.
  • Interchim. (n.d.). Fluo-4, Ca2+ indicators.
  • Cox, B., & Prosser, J. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Methods in molecular biology (Clifton, N.J.), 929, 33-56.
  • Basicmedical Key. (n.d.). Troubleshooting Fluorescence Intensity Plate Reader Experiments.
  • BenchChem. (n.d.). High-Throughput Screening for Calcium Channel Modulators Using Calcichrome: Application Notes and Protocols.
  • RxList. (2021, June 22). How Do Dihydropyridine Calcium Channel Blockers Work?
  • AntBio. (2025, December 25). Key Insights: Troubleshooting Common Issues in Multiplex Fluorescence.
  • Thermo Fisher Scientific. (n.d.). Fluo Calcium Indicators.
  • Gosnell, P. A., Hilton, A. D., Anderson, L. M., Wilkins, L., & Janzen, W. P. (1997). Compound Library Management in High Throughput Screening. Journal of Biomolecular Screening, 2(2), 99-103.
  • NCBI Bookshelf. (2015, December 7). Interference with Fluorescence and Absorbance. Assay Guidance Manual.
  • AAT Bioquest. (n.d.). Fluo-4.
  • Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data.
  • Cerne, R., Wakulchik, M., Li, B., Burris, K. D., & Priest, B. T. (2016). Optimization of a High-Throughput Assay for Calcium Channel Modulators on IonWorks Barracuda. Assay and drug development technologies, 14(2), 75-83.
  • Korn, J., & Boutros, M. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic acids research, 44(13), e119.
  • Biotium. (2022, August 18). Troubleshooting Tips for Fluorescence Staining.
  • Wassermann, A. M., Lounkine, E., & Glick, M. (2017). Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening. Briefings in bioinformatics, 18(6), 980-990.
  • Simeonov, A., & Davis, M. I. (2012). Fluorescence readouts in HTS: No gain without pain?. Expert opinion on drug discovery, 7(8), 735-748.
  • Curia. (n.d.). Creating Compound Screening Libraries that Address the Challenges of Drug Discovery.
  • Xu, X., & Li, M. (2016). High throughput screening technologies for ion channels. Acta pharmacologica Sinica, 37(1), 29-40.
  • Pusch, M., Zifarelli, G., & Gavazzo, P. (2023). Pharmacological potentiators of the calcium signaling cascade identified by high-throughput screening. PNAS Nexus, 2(1), pgad001.

Sources

Method

Application Notes and Protocols for Assessing the Cytotoxic Activity of Dihydropyridine Carboxylic Acids

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the cytotoxic activity of dihydropyridine carboxylic acids. This document outline...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the cytotoxic activity of dihydropyridine carboxylic acids. This document outlines the principles behind key cytotoxicity assays, provides detailed, field-proven protocols, and offers insights into data interpretation and troubleshooting.

Introduction: The Significance of Cytotoxicity Screening for Dihydropyridine Carboxylic Acids

Dihydropyridines (DHPs) are a well-established class of organic compounds, many of which exhibit significant biological activities, including calcium channel modulation.[1] The therapeutic potential of novel dihydropyridine carboxylic acid derivatives as anticancer agents is an active area of research.[2][3][4][5] A critical initial step in the preclinical evaluation of these compounds is the assessment of their cytotoxic effects on various cell lines. Cytotoxicity assays are indispensable tools in drug discovery, providing crucial data on a compound's potential to induce cell death or inhibit cell growth.[6][7] This guide will delve into the practical application of several robust and widely accepted assays to characterize the cytotoxic profile of dihydropyridine carboxylic acids.

Foundational Principles: Selecting the Appropriate Cytotoxicity Assay

The choice of a cytotoxicity assay depends on the specific research question, the expected mechanism of cell death, and the available laboratory equipment. A multi-assay approach is often recommended to obtain a comprehensive understanding of a compound's cytotoxic effects. Here, we discuss the core principles of several key assays.[7]

  • Metabolic Activity Assays (e.g., MTT): These assays measure the metabolic activity of a cell population, which is often used as an indicator of cell viability.[8][9] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (e.g., MTT) to a colored formazan product.[8] The amount of formazan produced is proportional to the number of metabolically active cells.[9]

  • Cellular Protein Content Assays (e.g., Sulforhodamine B - SRB): The SRB assay is a colorimetric method that determines cell density based on the measurement of total cellular protein content.[10][11] Sulforhodamine B, an aminoxanthene dye, binds to basic amino acid residues of proteins under acidic conditions.[12][13] The amount of bound dye is directly proportional to the cell mass.[12]

  • Membrane Integrity Assays (e.g., Lactate Dehydrogenase - LDH): These assays quantify the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon damage to the plasma membrane.[14][15] LDH release is a hallmark of necrosis or late-stage apoptosis.[16] The amount of LDH activity in the supernatant is proportional to the number of lysed cells.[15][16]

  • Apoptosis Detection Assays (e.g., Annexin V/Propidium Iodide Staining): Apoptosis, or programmed cell death, is a key mechanism of action for many anticancer drugs.[17][18] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[19] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorescent dye.[19][20] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells that have lost membrane integrity.[6][20]

  • Caspase Activation Assays: Caspases are a family of cysteine proteases that play a crucial role in the execution of apoptosis.[21][22][23] These enzymes are synthesized as inactive zymogens and are activated in a cascade during apoptosis.[18][22] Assays are available to measure the activity of specific caspases (e.g., caspase-3, -8, -9) using colorimetric or fluorometric substrates.[22][24]

Experimental Workflows and Protocols

This section provides detailed, step-by-step protocols for the selected cytotoxicity assays. Adherence to these protocols is crucial for obtaining reliable and reproducible data.

General Cell Culture and Compound Preparation Workflow

A standardized initial workflow is essential for all cytotoxicity assays.

general_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (Logarithmic Growth Phase) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Serial Dilutions) compound_treatment Compound Treatment (Incubation) compound_prep->compound_treatment cell_seeding->compound_treatment assay_procedure Specific Assay Procedure compound_treatment->assay_procedure data_acquisition Data Acquisition assay_procedure->data_acquisition data_analysis Data Analysis (e.g., IC50 Calculation) data_acquisition->data_analysis

Caption: General workflow for in vitro cytotoxicity assays.

MTT Assay Protocol

This protocol is adapted from established methods for assessing cell viability.[9][25][26]

Materials:

  • Cells in logarithmic growth phase

  • Dihydropyridine carboxylic acid compounds

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the dihydropyridine carboxylic acid compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO, typically <0.5%) and untreated controls.[27] Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.[25]

  • Incubation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[25][27]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9][25]

  • Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Sulforhodamine B (SRB) Assay Protocol

This protocol is based on the widely used method for determining cytotoxicity by measuring cellular protein content.[10][11][12][28]

Materials:

  • Cells and test compounds prepared as in the MTT assay

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After compound incubation, gently add 50-100 µL of cold 10% TCA to each well to fix the cells.[10] Incubate at 4°C for at least 1 hour.[10]

  • Washing: Discard the TCA solution and wash the plates five times with 1% acetic acid to remove unbound dye.[10]

  • Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[10]

  • Washing: Remove the SRB solution and wash the plates again with 1% acetic acid to remove unbound dye.[10]

  • Solubilization: Air-dry the plates and add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[10]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[10]

Lactate Dehydrogenase (LDH) Assay Protocol

This protocol outlines the measurement of LDH release as an indicator of cytotoxicity.[14][15][16]

Materials:

  • Cells and test compounds prepared as in the MTT assay

  • LDH assay kit (containing substrate, cofactor, and diaphorase)

  • Lysis buffer (provided in most kits)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a "maximum LDH release" control by adding lysis buffer to a set of untreated wells 45 minutes before the end of the incubation period.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • Reagent Addition: Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[15]

  • Stop Reaction (if applicable): Add the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at 490 nm.[15]

Annexin V/Propidium Iodide (PI) Staining for Apoptosis by Flow Cytometry

This protocol provides a method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[17][19][20][29]

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Apoptotic Cascade cluster_detection Detection stimulus Dihydropyridine Carboxylic Acid ps_translocation Phosphatidylserine (PS) Translocation stimulus->ps_translocation membrane_integrity_loss Loss of Membrane Integrity ps_translocation->membrane_integrity_loss annexin_v Annexin V Staining (Early Apoptosis) ps_translocation->annexin_v pi_staining Propidium Iodide (PI) Staining (Late Apoptosis/Necrosis) membrane_integrity_loss->pi_staining

Caption: Simplified pathway of apoptosis detection by Annexin V/PI staining.

Materials:

  • Cells treated with dihydropyridine carboxylic acids

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After compound treatment, collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[20]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[29]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.

Data Analysis and Interpretation

AssayPrimary EndpointCalculationInterpretation
MTT Cell Viability% Viability = (Absorbance_sample / Absorbance_control) x 100A decrease in absorbance indicates reduced metabolic activity and potential cytotoxicity.[8][30]
SRB Cell Density% Growth = (Absorbance_sample / Absorbance_control) x 100A decrease in absorbance reflects a reduction in total cellular protein and, therefore, cell number.[10][11]
LDH Cell Lysis% Cytotoxicity = [(Absorbance_sample - Absorbance_spontaneous) / (Absorbance_maximum - Absorbance_spontaneous)] x 100An increase in absorbance correlates with increased LDH release and loss of membrane integrity.[15]
Annexin V/PI Apoptosis/NecrosisQuadrant Analysis (Annexin V-/PI-, Annexin V+/PI-, Annexin V+/PI+, Annexin V-/PI+)Distinguishes between viable, early apoptotic, late apoptotic, and necrotic cell populations.[17][20]
Caspase Activity Caspase ActivationFold-change in fluorescence/absorbance relative to controlAn increase in signal indicates the activation of specific caspases involved in the apoptotic pathway.[22][24]

The IC50 (half-maximal inhibitory concentration) value is a key parameter derived from dose-response curves. It represents the concentration of a compound that inhibits a biological process (e.g., cell growth) by 50%. Software such as GraphPad Prism can be used to perform non-linear regression analysis to determine IC50 values.

Troubleshooting Common Issues

Encountering issues in cytotoxicity assays is common. This section provides guidance on troubleshooting frequent problems.[27][31][32][33][34]

IssuePotential Cause(s)Recommended Solution(s)
High Variability Between Replicates Inconsistent cell seeding, pipetting errors, edge effects in the plate.[32]Ensure a homogenous cell suspension, calibrate pipettes, and avoid using the outer wells of the plate or fill them with sterile PBS.[32]
Low Absorbance/Signal in Control Wells Insufficient cell number, suboptimal incubation time.[27]Optimize cell seeding density and incubation times for the specific cell line and assay.
High Background Signal Contamination (microbial), interference from phenol red in the medium.[27]Regularly test for mycoplasma contamination. Use phenol red-free medium for the assay incubation step.[27]
Compound Precipitation Poor solubility of the dihydropyridine carboxylic acid in the culture medium.Check the solubility of the compound. Use a suitable solvent like DMSO at a final concentration below 0.5% to avoid solvent-induced toxicity.[27]
Inconsistent Annexin V/PI Staining Inappropriate buffers (e.g., containing EDTA), delayed analysis after staining.Use a calcium-containing binding buffer for Annexin V staining.[29] Analyze samples promptly after staining.

Conclusion

The systematic evaluation of cytotoxic activity is a fundamental step in the development of novel dihydropyridine carboxylic acids as potential therapeutic agents. The assays and protocols detailed in this guide provide a robust framework for obtaining reliable and reproducible data. By carefully selecting the appropriate assays, adhering to standardized protocols, and understanding the principles of data analysis and interpretation, researchers can effectively characterize the cytotoxic profile of their compounds and make informed decisions in the drug discovery process.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (n.d.).
  • Apoptosis-associated caspase activation assays - PubMed - NIH. (2008).
  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry - Thermo Fisher Scientific. (n.d.).
  • Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray. (n.d.).
  • Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity - baseclick GmbH. (n.d.).
  • Annexin V staining assay protocol for apoptosis - Abcam. (n.d.).
  • Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray. (n.d.).
  • Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays - Benchchem. (2025).
  • Caspase Activity Assay - Creative Bioarray. (n.d.).
  • Annexin V PI Staining Guide for Apoptosis Detection | Boster Bio. (2024).
  • Apoptosis-associated caspase activation assays - Mayo Clinic. (2008).
  • Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. (n.d.).
  • LDH-Glo™ Cytotoxicity Assay - Promega Corporation. (n.d.).
  • Principle and applications of the cytotoxicity assay - ResearchGate. (n.d.).
  • LDH assay kit guide: Principles and applications - Abcam. (n.d.).
  • Caspase assay selection guide | Abcam. (n.d.).
  • LDH Cytotoxicity Assay - Creative Bioarray. (n.d.).
  • Apoptosis Assays - Sigma-Aldrich. (n.d.).
  • LDH Cytotoxicity Assay Kit - Cayman Chemical. (n.d.).
  • What are the commonly used methods for measuring cytotoxicity? - AAT Bioquest. (2024).
  • Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed. (2006).
  • Pierce LDH Cytotoxicity Assay Kit - Thermo Fisher Scientific. (n.d.).
  • Sulforhodamine B (SRB) Cell Cytotoxicity Colorimetric Assay (1000 assays) - ZELLX. (n.d.).
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - PMC - PubMed Central. (n.d.).
  • DATA SHEET SRB Cytotoxicity Assay - Canvax Biotech. (2023).
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013).
  • Technical Support Center: Troubleshooting ADC Cytotoxicity Assays - Benchchem. (n.d.).
  • Mtt assay - Sigma-Aldrich. (n.d.).
  • MTT assay protocol | Abcam. (n.d.).
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (2019).
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. (n.d.).
  • Dihydropyridine Derivatives as Cell Growth Modulators In Vitro - PMC - NIH. (n.d.).
  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - ResearchGate. (2023).
  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - PubMed. (2023).
  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An - YouTube. (2021).
  • Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. - Literature - Data resources - CNGBdb. (n.d.).
  • Dihydropyridine derivatives to overcome atypical multidrug resistance: design, synthesis, QSAR studies, and evaluation of their cytotoxic and pharmacological activities - PubMed. (n.d.).
  • Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PMC - NIH. (n.d.).

Sources

Application

Application Notes and Protocols for the Analytical Method Development of Fluorophenyl Compounds

Introduction: The Unique Analytical Landscape of Fluorophenyl Compounds The introduction of fluorine into phenyl rings dramatically alters the physicochemical properties of organic molecules, a strategy widely employed i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Analytical Landscape of Fluorophenyl Compounds

The introduction of fluorine into phenyl rings dramatically alters the physicochemical properties of organic molecules, a strategy widely employed in the development of pharmaceuticals, agrochemicals, and advanced materials. The high electronegativity, small size, and strong carbon-fluorine bond impart unique characteristics such as increased metabolic stability, enhanced binding affinity, and modified lipophilicity. However, these same properties present distinct challenges for analytical method development. The presence of fluorine can influence chromatographic retention, ionization efficiency in mass spectrometry, and spectroscopic properties. Furthermore, the potential for positional isomers with very similar properties necessitates high-resolution analytical techniques for accurate quantification and characterization.

This comprehensive guide provides a detailed framework for developing robust and reliable analytical methods for fluorophenyl compounds. We will delve into the intricacies of sample preparation, chromatographic separation, and detection, with a focus on explaining the rationale behind methodological choices. The protocols provided herein are designed to be adaptable to a wide range of fluorophenyl analytes and matrices, empowering researchers, scientists, and drug development professionals to tackle the analytical challenges posed by this important class of compounds.

I. Strategic Sample Preparation: Ensuring Analyte Integrity and Matrix Compatibility

Effective sample preparation is the cornerstone of any successful analytical method. The primary goals are to extract the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. The choice of technique depends heavily on the analyte's properties (polarity, pKa), the complexity of the matrix (e.g., plasma, urine, environmental samples), and the downstream analytical technique.

A. Solid-Phase Extraction (SPE) for Clean and Concentrated Samples

SPE is a highly versatile technique that utilizes a solid sorbent to selectively retain the analyte from a liquid sample, while allowing interfering components to pass through.[1][2]

Causality of Sorbent Selection:

  • Reverse-Phase (e.g., C18, Polymeric): Ideal for non-polar to moderately polar fluorophenyl compounds. The primary retention mechanism is hydrophobic interaction. For more polar fluorophenyl compounds, polymeric sorbents (e.g., Oasis HLB) offer a mixed-mode retention (hydrophilic-lipophilic balance) and are often more effective.

  • Ion-Exchange (e.g., SAX, SCX): Suitable for ionizable fluorophenyl compounds. For acidic compounds (e.g., fluorinated phenols or carboxylic acids), a strong anion exchange (SAX) sorbent is used. For basic compounds (e.g., fluorinated anilines), a strong cation exchange (SCX) sorbent is employed. The pH of the sample and loading solutions is critical to ensure the analyte is in its charged state for retention.

  • Fluorinated Phases: While less common, SPE cartridges with fluorinated stationary phases can offer unique selectivity for highly fluorinated compounds through fluorine-fluorine interactions.

dot

Caption: General Solid-Phase Extraction (SPE) Workflow.

Protocol 1: SPE of a Fluorinated Pharmaceutical from Human Plasma

This protocol is a general guideline and should be optimized for the specific analyte.

  • Sorbent Conditioning:

    • Pass 1 mL of methanol through the SPE cartridge (e.g., Oasis HLB, 30 mg).

    • Pass 1 mL of deionized water to equilibrate the sorbent. Do not allow the sorbent to dry.[2]

  • Sample Pre-treatment:

    • To 500 µL of human plasma, add an internal standard.

    • Precipitate proteins by adding 1 mL of acetonitrile. Vortex and centrifuge.

    • Dilute the supernatant with 4 mL of 4% phosphoric acid in water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Wash with 1 mL of a weak organic solvent (e.g., 20% acetonitrile in water) to remove less polar interferences.

  • Elution:

    • Elute the analyte with 1 mL of a strong organic solvent (e.g., acetonitrile or methanol). A small amount of a modifier like formic acid or ammonium hydroxide can be added to the elution solvent to improve recovery of acidic or basic analytes, respectively.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.

B. Liquid-Liquid Extraction (LLE) for Diverse Matrices

LLE is a classic extraction technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous and an organic phase.[3]

Causality of Solvent and pH Selection:

  • Solvent Choice: The organic solvent should have high solubility for the analyte and be immiscible with the aqueous phase. Common choices include ethyl acetate, methyl tert-butyl ether (MTBE), and dichloromethane. The polarity of the solvent should be matched to the polarity of the fluorophenyl compound.

  • pH Adjustment: For ionizable fluorophenyl compounds, adjusting the pH of the aqueous phase is crucial. To extract an acidic compound, the pH should be adjusted to at least 2 units below its pKa to ensure it is in its neutral, more organic-soluble form. Conversely, for a basic compound, the pH should be adjusted to at least 2 units above its pKa.[4]

Protocol 2: LLE of a Fluorophenyl Metabolite from Urine

  • Sample Preparation:

    • To 1 mL of urine in a glass tube, add an internal standard.

    • For acidic metabolites, acidify the urine to pH 2-3 with 1M HCl. For basic metabolites, adjust the pH to 9-10 with 1M NaOH.[5]

  • Extraction:

    • Add 5 mL of a suitable organic solvent (e.g., ethyl acetate).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Collection and Evaporation:

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction with another 5 mL of the organic solvent for improved recovery.

    • Combine the organic extracts and evaporate to dryness under nitrogen.

  • Reconstitution:

    • Reconstitute the residue in the mobile phase for analysis.

II. High-Performance Liquid Chromatography (HPLC): Achieving High-Resolution Separations

HPLC is the workhorse for the analysis of fluorophenyl compounds due to its high resolving power and versatility. The choice of stationary phase and mobile phase is critical for achieving the desired separation, especially for positional isomers.

A. The Power of Fluorinated Stationary Phases

While traditional C18 columns are widely used, fluorophenyl stationary phases (e.g., pentafluorophenyl - PFP) offer unique selectivity for fluorinated and aromatic compounds.[6]

Mechanistic Insights:

  • Multiple Retention Mechanisms: PFP phases provide a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. This multi-modal retention is highly advantageous for separating complex mixtures and isomers.

  • Enhanced Selectivity for Positional Isomers: The electron-rich fluorine atoms on the stationary phase can interact differently with the subtle changes in electron distribution among positional isomers of fluorophenyl compounds, leading to improved resolution that may not be achievable on a C18 column.[6]

Stationary Phase Primary Retention Mechanism(s) Best Suited For
C18 Hydrophobic interactionsGeneral-purpose separation of non-polar to moderately polar compounds.
Pentafluorophenyl (PFP) Hydrophobic, π-π, dipole-dipole, ion-exchangeAromatic, halogenated, and polar compounds; positional isomers.
Biphenyl Hydrophobic, π-π interactionsAromatic compounds, offering different selectivity than PFP.

dot

Caption: A systematic workflow for HPLC method development.

B. Mobile Phase Optimization: The Key to Selectivity

The mobile phase composition, including the organic modifier, pH, and buffer, plays a pivotal role in controlling the retention and selectivity of the separation.[7]

Strategic Choices:

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Acetonitrile is generally a stronger solvent and provides lower backpressure. Methanol can offer different selectivity due to its protic nature and ability to engage in hydrogen bonding. A "solvent triangle" approach, exploring different ratios of water, acetonitrile, and methanol, can be a powerful tool for optimizing selectivity.[8]

  • pH Control: For ionizable fluorophenyl compounds, the mobile phase pH must be carefully controlled using a buffer. A general rule is to maintain the pH at least 2 units away from the analyte's pKa to ensure a consistent ionization state and reproducible retention times.[5]

  • Gradient Elution: For complex samples with a wide range of polarities, a gradient elution, where the organic solvent concentration is increased over time, is often necessary to achieve adequate separation of all components within a reasonable analysis time.[9]

Protocol 3: HPLC-UV Method Development for a Mixture of Fluorophenyl Isomers

  • Initial Conditions:

    • Column: PFP column (e.g., 150 mm x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% to 95% B in 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at a suitable wavelength (e.g., 254 nm or the λmax of the analytes).

  • Optimization:

    • Organic Modifier: Compare the separation with methanol as mobile phase B.

    • Gradient Slope: If the peaks are clustered, decrease the gradient slope (e.g., 5% to 50% B in 20 minutes). If the analysis time is too long, increase the slope.

    • Isocratic Hold: If early or late eluting peaks are poorly resolved, introduce isocratic segments at the beginning or end of the gradient.

    • Temperature: Vary the column temperature (e.g., 25 °C to 40 °C) to see its effect on resolution.

  • System Suitability:

    • Once the method is optimized, perform system suitability tests by injecting a standard solution multiple times to ensure the system is performing adequately (e.g., check for retention time precision, peak area reproducibility, tailing factor, and resolution between critical pairs).

III. Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile and Semi-Volatile Analytes

GC-MS is a powerful technique for the analysis of volatile and semi-volatile fluorophenyl compounds. The high separation efficiency of GC combined with the sensitive and selective detection of MS makes it ideal for trace analysis and impurity profiling.

A. The Role of Derivatization

Many fluorophenyl compounds, especially those containing polar functional groups like hydroxyl (-OH) or amine (-NH2), are not sufficiently volatile for GC analysis. Derivatization is a chemical modification process that converts these polar groups into less polar, more volatile derivatives.[10]

Common Derivatization Strategies:

  • Silylation: Replaces active hydrogens with a trimethylsilyl (TMS) group. This is a very common and effective method for derivatizing hydroxyl and carboxylic acid groups.

  • Acylation: Introduces an acyl group, often using reagents like pentafluorobenzoyl chloride, which not only increases volatility but also introduces a highly electron-capturing moiety, significantly enhancing sensitivity for electron capture detection (ECD) or negative chemical ionization (NCI) MS.

  • Alkylation: Adds an alkyl group, for example, using pentafluorobenzyl bromide (PFBBr), which is particularly useful for acidic compounds.

Protocol 4: GC-MS Analysis of Fluorinated Phenols in a Water Sample

  • Sample Preparation (SPE and Derivatization):

    • Extract the fluorinated phenols from the water sample using an appropriate SPE protocol (e.g., using a polymeric or anion-exchange sorbent).

    • Elute the phenols and evaporate the eluate to dryness.

    • To the dry residue, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and 50 µL of a solvent like pyridine.

    • Heat the mixture at 70 °C for 30 minutes to complete the derivatization.

  • GC-MS Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Injection: 1 µL in splitless mode.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-550.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

IV. Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR): A Powerful Orthogonal Technique

¹⁹F NMR is a highly specific and powerful tool for the analysis of fluorophenyl compounds. Since fluorine is 100% naturally abundant and has a high gyromagnetic ratio, ¹⁹F NMR offers excellent sensitivity. The large chemical shift range of ¹⁹F minimizes signal overlap, making it particularly useful for the analysis of complex mixtures and for quantification without the need for a reference standard of the analyte itself.[11][12]

Key Advantages of ¹⁹F qNMR:

  • Primary Method: qNMR can be a primary ratio method of measurement, meaning it does not require a calibration curve. Quantification is based on the direct relationship between the integrated signal area and the number of nuclei.

  • Specificity: The absence of background signals in most sample matrices makes ¹⁹F NMR highly specific for fluorinated compounds.

  • Non-destructive: The sample can be recovered after analysis.

dot

Caption: The fundamental principle of quantitative NMR (qNMR).

Protocol 5: Assay of a Fluorophenyl Drug Substance by ¹⁹F qNMR

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the fluorophenyl drug substance into an NMR tube.

    • Accurately weigh about 10-20 mg of a suitable internal standard into the same NMR tube. The internal standard should have a simple ¹⁹F NMR spectrum with a signal that does not overlap with the analyte signals (e.g., trifluoroacetic acid, 4,4´-difluorobenzophenone).

    • Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to dissolve the sample and internal standard completely.

  • ¹⁹F NMR Acquisition:

    • Acquire the ¹⁹F NMR spectrum using quantitative parameters. This includes a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation and accurate integration.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the signals of the analyte and the internal standard.

    • Calculate the concentration or purity of the analyte using the following equation:

    Purityanalyte = ( Ianalyte / IIS ) * ( NIS / Nanalyte ) * ( MWanalyte / MWIS ) * ( mIS / manalyte ) * PurityIS

    Where:

    • I = Integral value

    • N = Number of fluorine atoms giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the internal standard

V. Method Validation: Ensuring Reliability and Regulatory Compliance

Once an analytical method has been developed, it must be validated to demonstrate that it is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for method validation.[13][14]

Key Validation Parameters:

Parameter Purpose
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value.
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.
Detection Limit (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Practical Implementation of ICH Q2(R2):

The updated Q2(R2) guideline emphasizes a lifecycle approach to analytical procedures and encourages a more science- and risk-based approach to validation.[15] This means that the extent of validation should be appropriate for the intended use of the method. For example, a method for early-stage development may not require the same level of validation as a method for final product release.

Conclusion: A Pathway to Robust Analytical Methods

The development of analytical methods for fluorophenyl compounds requires a nuanced understanding of their unique chemical properties. By strategically selecting sample preparation techniques, leveraging the power of fluorinated HPLC stationary phases, considering derivatization for GC-MS, and utilizing the specificity of ¹⁹F qNMR, researchers can develop robust and reliable methods. Adherence to a systematic method development workflow and rigorous validation according to ICH guidelines will ensure the generation of high-quality analytical data that is fit for purpose, from early-stage research to regulated drug development.

References

  • Synthesis and Characterization of Electrospun Sorbent for the Solid-Phase Extraction of Fluoroquinolones in Human Plasma and Their UHPLC-PDA Determination. (n.d.). MDPI. Retrieved from [Link]

  • Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. (n.d.). DiVA portal. Retrieved from [Link]

  • Do, N. M., Olivier, M. A., Salisbury, J. J., & Wager, C. B. (2011). Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate. Analytical Chemistry, 83(22), 8766–8771.
  • Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review with ICH Q2(R1). (2025, July 11). International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Okaru, A. O., De C. Hensle, T., & Holzgrabe, U. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017, 8929617.
  • ich q2 practical applications. (2025, July 8). Scribd. Retrieved from [Link]

  • Step-by-Step Guide to Implementing Analytical Method Validation Requirements Under Schedule M and ICH Q2 (R2) Under Revised Schedule M. (2025, August 12). LinkedIn. Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved from [Link]

  • Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to “The International System of Units” (SI). (n.d.). MilliporeSigma. Retrieved from [Link]

  • Micro-solid phase extraction of perfluorinated carboxylic acids from human plasma. (2016, February 5). Analytica Chimica Acta, 905, 79-87.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]

  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025, July 25). Pharmaceutical Updates. Retrieved from [Link]

  • Optimization and Validation of the HPLC-Based Method for the Analysis of Gallic acid, Caffeine and 5 Catechins in Green Tea. (n.d.). ResearchGate. Retrieved from [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (n.d.). LCGC International. Retrieved from [Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (2014, June 13). Journal of Fluorine Chemistry, 165, 56-60.
  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (2014, June 13). Journal of Fluorine Chemistry, 165, 56-60.
  • What Is Derivatization In GC-MS? - Chemistry For Everyone. (2025, August 14). YouTube. Retrieved from [Link]

  • Gradient elution in HPLC – Fundamentals, instrumentation , methodology & and case studies. (n.d.). SlideShare. Retrieved from [Link]

  • Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. (n.d.). Agilent. Retrieved from [Link]

  • SAMPLE PREPARATION. (n.d.). Phenomenex. Retrieved from [Link]

  • Using a Solvent Triangle to Optimize an HPLC Separation. (2013, August 2). Chemistry LibreTexts. Retrieved from [Link]

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (n.d.). Molecules, 28(1), 30.
  • Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. (2016, March 4). YouTube. Retrieved from [Link]

  • An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. (2020, August 11). Metabolites, 10(8), 329.
  • Sample preparation for the HPLC analysis of drugs in biological fluids. (1989). Journal of Pharmaceutical and Biomedical Analysis, 7(9), 1087-1096.
  • Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. (n.d.). Indian Journal of Clinical Biochemistry, 30(3), 321-325.
  • [Determination of Aromatic Compounds Metabolites in Human Urine by Solid Phase Extraction-liquid Chromatography-Tandem Mass Spectrometry]. (n.d.). Wei Sheng Yan Jiu, 49(5), 779-784.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3

From the desk of the Senior Application Scientist Welcome to the technical support center for 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3. This guide is designed for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3. This guide is designed for researchers, scientists, and drug development professionals to address the unique stability challenges associated with this compound. As a deuterated dihydropyridone derivative, its integrity can be compromised by several factors inherent to its structure. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the accuracy and reproducibility of your experimental outcomes.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: I'm observing rapid degradation of my compound in solution, even when stored in the freezer. What is the most likely cause?

A1: The most common cause of degradation for dihydropyridine derivatives is exposure to light, a process known as photodegradation.[1] The dihydropyridine ring is highly photosensitive and can readily undergo oxidation to form an aromatic pyridine derivative, resulting in a complete loss of the intended molecular properties.[2] This process can occur even with brief exposure to ambient laboratory lighting, and the effects are cumulative.

Troubleshooting Steps:

  • Immediate Light Protection: From the moment the compound is in solution, all vials must be wrapped in aluminum foil or, preferably, amber glass vials should be used. This includes during sample weighing, dissolution, dilution, and loading into an autosampler.

  • Wavelength Consideration: Standard laboratory lighting and sunlight are rich in UV and blue light, which are energetic enough to initiate photodegradation.[3] Ensure all handling is performed under yellow or red light if possible, or with minimal ambient light.

  • Review Solvent Purity: While less common, trace metal ion impurities, particularly Fe³⁺, in solvents can catalyze the aromatization of the dihydropyridine ring, leading to degradation even in the dark.[4] Using high-purity, HPLC-grade or equivalent solvents is critical.

Q2: My quantitative analysis results are inconsistent, showing a decreasing concentration of the deuterated standard over time. What could be causing this?

A2: For a deuterated standard, inconsistent quantification not attributable to photodegradation often points to Hydrogen-Deuterium (H-D) exchange.[5] The three deuterium atoms (-d3) in your compound are susceptible to being replaced by protons from the surrounding environment, diminishing the isotopic purity of the standard and leading to inaccurate measurements.

Causality: The C-D bond is stronger than a C-H bond, but exchange can still occur, especially in the presence of protic solvents (e.g., water, methanol, ethanol) or under acidic or basic conditions.[5] The carboxylic acid moiety in the molecule itself can influence the local pH and potentially facilitate this process.

Troubleshooting Steps:

  • Solvent Selection: Prepare stock and working solutions in aprotic organic solvents such as acetonitrile, THF, or anhydrous DMSO. Avoid water, methanol, and ethanol for long-term storage. If an aqueous buffer is required for the final assay, prepare the working solution fresh from an aprotic stock solution immediately before use.[5]

  • pH Control: The pH of aqueous solutions can significantly impact stability.[6] The ionization state of the carboxylic acid can influence both H-D exchange and hydrolytic stability. Buffer your aqueous solutions carefully, typically aiming for a slightly acidic to neutral pH (e.g., pH 4-7), and determine the optimal pH for your specific assay through a preliminary stability study.

  • Moisture Prevention: Deuterated compounds in solid form should be stored under an inert atmosphere (argon or nitrogen) and with a desiccant to prevent moisture absorption, which can be a source of protons for H-D exchange.[7]

Q3: I've performed a forced degradation study, and I see multiple degradation products under different stress conditions. How do I identify the primary degradation pathways?

A3: This is an excellent approach to understanding your molecule's liabilities. The presence of multiple products indicates several degradation pathways are active. A systematic forced degradation study is the key to elucidating them.[2][8]

Experimental Protocol 1: Forced Degradation Study

This protocol helps identify potential degradation pathways and is essential for developing a stability-indicating analytical method.[9]

  • Preparation: Prepare five identical solutions of your compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 N HCl to one solution. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 N NaOH to a second solution. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ to a third solution. Keep at room temperature for 24 hours.[9]

    • Photodegradation: Expose a fourth solution to a calibrated light source as per ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 W hours/m²).[3] Wrap a control vial from the same solution in foil and place it alongside.

    • Thermal Degradation: Keep the fifth solution in an oven at 60°C for 24 hours, protected from light.

  • Analysis: After the incubation period, neutralize the acid and base samples. Analyze all samples, including a non-degraded control stored at -20°C, by a suitable analytical method like LC-MS.[10][11]

  • Interpretation:

    • A major peak in the photolytic sample corresponds to the oxidized pyridine derivative.[1][12]

    • Changes under acidic or basic conditions may indicate hydrolysis of other functional groups.[13]

    • New peaks in the oxidative sample confirm sensitivity to oxidation.

    • Comparing these results will reveal the primary stability liabilities of the molecule.

Visualization: Troubleshooting Workflow for Compound Degradation

G start Inconsistent Results or Observed Degradation check_light Is the solution fully protected from light? start->check_light protect_light Implement Strict Light Protection: - Use amber vials or foil - Minimize lab light exposure check_light->protect_light No check_solvent Are you using a protic solvent (e.g., H₂O, MeOH)? check_light->check_solvent Yes protect_light->check_solvent end_fail Issue Persists: Contact Technical Support for further analysis. protect_light->end_fail use_aprotic Switch to Aprotic Solvent (e.g., ACN, Anhydrous DMSO) for storage and stocks. check_solvent->use_aprotic Yes check_ph Is the aqueous solution pH controlled and optimized? check_solvent->check_ph No use_aprotic->check_ph use_aprotic->end_fail optimize_ph Perform pH Stability Study (pH 4-8) and buffer solution. check_ph->optimize_ph No check_purity Are solvents high-purity? Any risk of metal contamination? check_ph->check_purity Yes optimize_ph->check_purity optimize_ph->end_fail use_hplc_grade Use HPLC-grade solvents. Consider using a chelating agent (e.g., EDTA) as a test. check_purity->use_hplc_grade No end_success Problem Resolved check_purity->end_success Yes use_hplc_grade->end_success use_hplc_grade->end_fail

Caption: Troubleshooting workflow for diagnosing stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for the solid compound and its stock solutions?

A1: Proper storage is crucial to maintain the integrity of the compound. The following conditions are recommended based on best practices for both dihydropyridines and deuterated standards.[5]

FormTemperatureLightAtmosphere/SolventRecommended Duration
Solid -20°CProtect from lightStore in a tightly sealed vial with a desiccant.Long-term (Years)
Stock Solution -20°C or -80°CProtect from light (Amber vial)Anhydrous aprotic solvent (e.g., Acetonitrile, DMSO)Months
Working Solution 2-8°CProtect from light (Amber vial)Prepared fresh in assay buffer as needed.Hours to Days

Q2: What is the primary degradation product I should monitor?

A2: The primary and most common degradation product is the corresponding aromatic pyridine derivative, formed via the oxidation of the dihydropyridine ring.[1][14] This transformation results in a significant change in the UV-Vis spectrum and a loss of the compound's original properties.

Visualization: Primary Photodegradation Pathway

G parent 1-(3-Fluorophenyl)-6-oxo-1,6- dihydropyridine-3-carboxylic acid-d3 (Dihydropyridine Form) product 1-(3-Fluorophenyl)-6-oxo-1,6- pyridine-3-carboxylic acid-d3 (Aromatized Pyridine Form) parent->product hv, [O] (Light, Oxygen/Oxidants)

Caption: Aromatization of the dihydropyridine ring.

Q3: Can I use common analytical techniques to monitor the stability of this compound?

A3: Yes. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the ideal method.[15][16]

  • HPLC-UV: A stability-indicating method should be developed where the parent compound and its primary degradation product (the aromatized pyridine) are well-resolved.[12] Monitor the peak area of the parent compound over time.

  • LC-MS: This is the preferred method as it can simultaneously monitor for the loss of the parent compound (by its mass-to-charge ratio) and the appearance of degradation products. It is also essential for monitoring H-D exchange by detecting any shift in the isotopic pattern of the molecule.[10]

Q4: Does the fluorine atom on the phenyl ring affect stability?

A4: Yes, it can. Studies on other dihydropyridine derivatives have shown that electron-withdrawing substituents on the phenyl ring can influence photostability. In some cases, a fluorine atom has been shown to confer higher stability compared to other halogens like chlorine.[14] However, the core photosensitivity of the dihydropyridine ring remains the dominant factor.

References

  • Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. (2018). Innovare Academic Sciences Pvt Ltd.
  • Technical Support Center: Enhancing Dihydropyridine Stability in Solution. (2025). BenchChem.
  • Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions. (2025). BenchChem.
  • Photochemical stabilities of some dihydropyridine calcium-channel blockers in powdered pharmaceutical tablets. PubMed.
  • Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. PubMed.
  • Key Influencing Factors of Stability of 1,4-Dihydropyridine Drug Solutions. CNKI.
  • Effect assessment of “film coating and packaging” on the photo-stability of highly photo-labile antihypertensive products. National Institutes of Health (NIH).
  • 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies. (2019). MDPI.
  • What is the storage conditions and protocol for deuterated standards of organic compounds? (2017). ResearchGate.
  • Deuterated Chloroform Storage and Use. Cambridge Isotope Laboratories, Inc..
  • Drug degradation pathways. Pharmacy 180.
  • Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate.
  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry (ATSDR).
  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju.edu.
  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry (ATSDR).
  • Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. National Institutes of Health (NIH).
  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry (ATSDR).

Sources

Optimization

Improving peak shape for 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Technical Support Center: Chromatographic Troubleshooting Guide Topic: Improving Peak Shape for 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid Welcome to the technical support center. This guide is design...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chromatographic Troubleshooting

Guide Topic: Improving Peak Shape for 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenging peak shapes during the HPLC analysis of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid. This document provides in-depth, cause-and-effect troubleshooting strategies to diagnose and resolve common chromatographic issues.

Frequently Asked Questions (FAQs)

Q1: My peak for this compound is tailing. What is the most common reason?

A1: Peak tailing for this specific analyte, which is an acidic compound, is most often caused by secondary interactions between the molecule and the stationary phase.[1][2] The primary culprits are typically interactions with exposed silanol groups on the silica backbone of the column or chelation with trace metals within the HPLC system.[3]

Q2: What is "ion suppression," and why is it important for this molecule?

A2: Ion suppression is the practice of adjusting the mobile phase pH to ensure an ionizable analyte is in a single, uncharged (neutral) state.[4] For an acidic compound like yours, this means setting the mobile phase pH low enough to protonate the carboxylic acid group. A neutral molecule generally exhibits better peak shape and more predictable retention.[4]

Q3: Can my HPLC system itself be the cause of bad peak shape?

A3: Yes. Beyond chemical interactions, physical problems in the HPLC system can lead to poor peak shape for all compounds.[5] These "extra-column effects" can include excessive tubing length or diameter, loose fittings, or a partially blocked column frit, all of which contribute to band broadening and tailing.[6][7]

Q4: What is chelation and why is it a problem?

A4: Chelation is a process where a molecule with specific functional groups (like the carboxylic acid and ketone oxygen on your analyte) can bind strongly to metal ions. If trace metal ions (e.g., iron, titanium) are present in your column's silica, on frits, or have leached from system components, your analyte can chelate with them.[3][8][9] This secondary interaction causes a portion of the analyte to be retained longer, resulting in significant peak tailing.[10]

In-Depth Troubleshooting Guides

This section provides detailed, step-by-step protocols to address specific peak shape problems. We will begin with the most common issue for this analyte: severe peak tailing.

Problem: Severe Peak Tailing (Tailing Factor > 1.5)

Severe peak tailing is a clear indicator of strong, unwanted secondary interactions. The structure of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid contains both a carboxylic acid and a 6-oxo group, making it highly susceptible to both silanol interactions and metal chelation.

The following workflow is designed to systematically diagnose and resolve the root cause of peak tailing.

G cluster_0 start Start: Severe Peak Tailing Observed ph_check Step 1: Mobile Phase pH Optimization (Target pH 2.5-3.0) start->ph_check ph_eval Is Tailing Resolved? ph_check->ph_eval chelation_check Step 2: Address Metal Chelation (Add EDTA to Mobile Phase) ph_eval->chelation_check No end_good Peak Shape Acceptable ph_eval->end_good Yes chelation_eval Is Tailing Resolved? chelation_check->chelation_eval column_check Step 3: Evaluate Column & Hardware (Use High-Purity Column / PEEK) chelation_eval->column_check No chelation_eval->end_good Yes end_bad Consult Manufacturer / Further Investigation column_check->end_bad

Caption: Systematic workflow for troubleshooting peak tailing.

Causality: The carboxylic acid functional group on your analyte is the primary driver of pH-dependent interactions. At a mobile phase pH near its pKa, the molecule exists in both protonated (neutral) and deprotonated (anionic) forms, which can lead to split or broadened peaks.[11] The anionic form is highly prone to secondary interactions with positively charged sites on the stationary phase or metal ions. By lowering the pH well below the pKa, we force the equilibrium to the neutral, more chromatographically "well-behaved" form.[4][12]

Experimental Protocol:

  • Determine Analyte's Approximate pKa: While the exact pKa may not be published, related carboxylic acids have pKa values in the 3.5-4.5 range.[13][14] To ensure complete protonation (>99%), the mobile phase pH should be at least 1.5-2 units lower.

  • Prepare a Buffered Mobile Phase: Prepare an aqueous mobile phase buffered to a pH between 2.5 and 3.0. This is a robust starting point for most acidic compounds.[3][15]

  • Run the Analysis: Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting the sample.

  • Evaluate Peak Shape: Calculate the tailing factor. If it has improved significantly (e.g., from 2.0 to 1.3), pH control was a major factor.

Data Table: Recommended Buffers for Low pH Control

BufferpKaEffective pH RangeCommon ConcentrationUV Cutoff (approx.)
Formic Acid / Formate3.752.8–4.80.1% v/v (~25 mM)210 nm
Phosphoric Acid / Phosphate2.152.0–3.010–50 mM200 nm
Trifluoroacetic Acid (TFA)0.5~2.00.05-0.1% v/v205 nm

Note: Always measure and adjust the pH of the aqueous portion of the mobile phase before adding the organic modifier.[12]

Causality: If low pH alone does not resolve tailing, metal chelation is the next logical cause. The analyte's structure allows it to act as a chelating agent, binding to trace metal ions (Fe, Ti, etc.) present in the system—particularly on the column's silica surface or stainless steel frits.[3][8] This creates a strong, secondary retention mechanism. To solve this, a competitive chelating agent can be added to the mobile phase to "scavenge" these metal ions, preventing the analyte from binding to them.[16][17]

Experimental Protocol:

  • Prepare Mobile Phase with EDTA: Add a small amount of Ethylenediaminetetraacetic acid (EDTA), a strong chelator, to your already pH-optimized mobile phase. A final concentration of 0.1-0.5 mM is typically sufficient.

  • System Passivation: Flush the entire HPLC system (including the column) with this new mobile phase for an extended period (e.g., 1-2 hours) to ensure all active metal sites are passivated.

  • Run the Analysis: Inject the sample and evaluate the peak shape. A dramatic improvement in symmetry after adding EDTA is a strong confirmation of metal chelation issues.[16]

G cluster_0 Mechanism of Chelation-Induced Tailing Analyte Analyte Molecule (Chelating Agent) Metal Metal Ion (e.g., Fe³⁺) Adsorbed on Surface Analyte->Metal Binds Strongly (Causes Tailing) Silanol Stationary Phase Surface (-Si-O⁻) Metal->Silanol Adsorbed To EDTA EDTA (Competitive Chelator) EDTA->Metal Binds Preferentially (Prevents Tailing)

Caption: Interaction diagram of analyte chelation vs. competitive chelation.

Causality: If the above steps do not fully resolve the issue, the problem may lie with the column chemistry or system hardware. Older columns (Type A silica) have a higher concentration of acidic silanol groups and trace metals, which exacerbate tailing.[2] Modern, high-purity, end-capped columns (Type B silica) are specifically designed to minimize these active sites.[5] Additionally, stainless steel components can leach metal ions over time, particularly with aggressive mobile phases.[8][10]

Recommendations:

  • Column Selection: Switch to a modern, high-purity silica C18 or C8 column known for low silanol activity and minimal metal content. Columns with polar-embedded or polar-endcapped phases can also provide alternative selectivity and improved peak shape for polar analytes.

  • Guard Column: Always use a guard column to protect the analytical column from contaminants that can cause active sites. If peak shape degrades over time, replacing the guard column is the first and most cost-effective step.[6]

  • Hardware Considerations: For persistent chelation issues, consider replacing stainless steel tubing and frits with biocompatible PEEK alternatives, especially between the injector and the detector.[16] Recently, columns and systems with hybrid surface technology (HST) have been developed to create an inert barrier between the mobile phase and metal surfaces, greatly reducing these interactions.[9]

References

  • uHPLCs. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Mastelf. (2025). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
  • LCGC International. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems.
  • SilcoTek Corporation. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?.
  • MicroSolv. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • Axion Labs. (n.d.). HPLC Peak Tailing.
  • uHPLCs. (2024). HPLC Peak Shape Troubleshooting Solution Column.
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • ResearchGate. (2025). Removal of metallic impurities from mobile phases in reversed-phase high-performance liquid chromatography by the use of an in-line chelation column.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • LCGC International. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
  • PubMed. (2020). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties.
  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
  • Quora. (2021). How does pH affect the results of HPLC results?.
  • Thermo Fisher Scientific. (n.d.). Effects of Metal Contamination Caused by Iron-Free HPLC Systems on Peak Shape and Retention of Drugs with Chelating Properties.
  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams.
  • PubChem. (n.d.). 1,6-Dihydropyridine-3-carboxylic acid, 5-cyano-2-ethyl-6-oxo-4-phenyl-, methyl ester.
  • MDPI. (n.d.). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives.
  • PubMed Central. (2025). QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals.
  • Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.
  • SciELO. (n.d.). Development of a new HPLC method for in vitro and in vivo studies of haloperidol in solid lipid nanoparticles.
  • Polish Journal of Environmental Studies. (n.d.). Development of SPE/HPLC-DAD to Determine Residues of Selected Disinfectant Agents in Surface Water.
  • Google Patents. (n.d.). Process for the preparation of derivatives of 1,4-dihydropyridine-3-carboxylic acid, derivatives of 1,4-dihydropyridine-3-carboxylic acid and the use of these derivatives for the preparation of 1,4-dihydropyridine-3,5-dicarboxylates.
  • National Academic Digital Library of Ethiopia. (n.d.). HPLC methods for recently approved pharmaceuticals.
  • Williams, R. (n.d.). pKa Data Compiled by R. Williams.

Sources

Troubleshooting

Technical Support Center: 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3

Introduction Welcome to the technical support guide for 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3. This document is designed for researchers, medicinal chemists, and bioanalytical scientists who m...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3. This document is designed for researchers, medicinal chemists, and bioanalytical scientists who may encounter challenges with the stability of this deuterated compound. As a structural analog used frequently as an internal standard in pharmacokinetic and drug metabolism studies, its stability is paramount for generating reliable and reproducible data.[1][2] This guide provides in-depth, experience-driven answers to common questions, detailed troubleshooting protocols, and the scientific rationale behind our recommendations.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3, and what is its primary application?

This compound is the deuterium-labeled version of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid.[3][4] The "-d3" signifies that three hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen. Its primary application is as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1][2][5] Because it is nearly chemically identical to the non-deuterated analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer, allowing it to accurately correct for variations in sample preparation and instrument response.[2]

Q2: What are the key structural features of this molecule that could contribute to instability?

The potential for instability in this molecule arises from a combination of its functional groups:

  • Pyridinone Ring: This heterocyclic system can be susceptible to degradation, particularly through photodegradation or oxidative pathways, although many pyridinone derivatives show good metabolic stability.[6][7][8][9]

  • Carboxylic Acid: This functional group can undergo reactions and its ionization state is pH-dependent.[10] Under certain conditions, particularly with heating, it can be susceptible to hydrolysis reactions.[11][12][13]

  • Deuterium Labels (C-D Bonds): While the carbon-deuterium bond is stronger than a carbon-hydrogen bond, deuterium atoms can sometimes undergo H/D back-exchange with protons from the surrounding solvent, especially if they are located on heteroatoms or activated carbon atoms.[1][14][15] This can compromise the isotopic purity of the standard.

  • Fluorophenyl Group: The electron-withdrawing nature of the fluorine atom can influence the electronic properties and reactivity of the entire molecule.[16]

Q3: Why is the stability of a deuterated internal standard so critical for experimental outcomes?

Part 2: Troubleshooting Guide: Diagnosing & Solving Instability

This section addresses specific problems you might encounter, providing potential causes and actionable solutions.

Scenario 1: My deuterated standard's signal is decreasing or erratic during an LC-MS run.

This is a classic symptom of compound instability within the analytical system. The root cause could be chemical degradation, isotopic exchange, or physical adsorption.

Question: What are the likely causes and how can I fix this?

Answer: There are three primary suspects for a drifting internal standard signal: H/D back-exchange, chemical degradation, and adsorption to system components.

  • Cause: Deuterium-Hydrogen (H/D) Back-Exchange

    • Why it happens: If the deuterium labels are on atoms that can easily exchange with protons (like an acidic proton on a heteroatom) or are adjacent to carbonyl groups, they can be replaced by hydrogen atoms from the solvent (e.g., water in the mobile phase).[1] This leads to a decrease in the mass spectrometer signal at the deuterated mass and an increase at the analyte's mass.

    • Troubleshooting Steps:

      • Control pH and Temperature: H/D exchange is often catalyzed by acidic or basic conditions. Maintain a near-neutral pH (6-8) for your mobile phase and sample diluent. Store samples at low temperatures (4°C for short-term, -20°C or -80°C for long-term) to slow the exchange rate.[1]

      • Assess Solvent Stability: Incubate the standard in your sample diluent and mobile phase for the expected duration of your analytical run and analyze the samples at different time points. A decrease in the d3-standard's peak area over time is indicative of instability.

      • Protocol: For a detailed methodology, see Protocol 1: Assessing H/D Back-Exchange .

  • Cause: Chemical Degradation (Hydrolysis or Photodegradation)

    • Why it happens: The pyridinone ring and carboxylic acid moieties can be susceptible to breakdown under harsh conditions. Exposure to strong acids/bases, high temperatures, or even ambient lab lighting can initiate degradation.[8][12][17] Pyridine and its derivatives, for instance, are known to undergo photodegradation.[8][9][18]

    • Troubleshooting Steps:

      • Protect from Light: Use amber vials or cover sample trays with foil to minimize exposure to light.

      • Maintain Low Temperature: Keep the autosampler temperature low (e.g., 4°C) to reduce the rate of any potential degradation reactions.

      • Perform Stress Testing: Systematically expose the compound to heat, light, acidic, and basic conditions to identify the specific cause of degradation.

      • Protocol: For a comprehensive approach, see Protocol 2: Chemical Stability Stress Testing .

  • Cause: Adsorption to System Components

    • Why it happens: Active compounds, particularly those with carboxylic acid groups, can adsorb to surfaces in the analytical flow path, including glass vials, tubing, and the column itself. This can lead to peak tailing, carryover, and a drifting signal.[1]

    • Troubleshooting Steps:

      • Use Appropriate Vials: Switch to silanized glass vials or polypropylene vials to minimize surface interactions.[1]

      • Optimize Mobile Phase: Adding a small amount of a competing agent or adjusting the pH can help reduce non-specific binding.

Scenario 2: I see new, unexpected peaks in my chromatogram when I analyze the standard.

The appearance of new peaks related to your standard is a clear sign of either impurities in the original material or, more commonly, degradation.

Question: How can I identify these unknown peaks and prevent their formation?

Answer: The first step is to determine the origin and identity of these peaks. This requires a systematic investigation using mass spectrometry and a logical troubleshooting workflow.

  • Step 1: Characterize the Unknown Peaks: Use a high-resolution mass spectrometer (like a QTOF or Orbitrap) to get an accurate mass for the new peaks. This will allow you to predict their elemental composition and propose potential structures. Common degradation products could include a hydrolyzed version of the molecule or an oxidized derivative.

  • Step 2: Confirm with Fragmentation: Perform MS/MS analysis on both the parent d3-standard and the unknown peaks. A shared fragmentation pattern strongly suggests the new peak is a related degradation product.

  • Step 3: Follow a Logical Workflow: Use a systematic process to pinpoint the source of the degradation.

G start Instability Observed (New Peaks / Signal Drift) check_storage Review Storage Conditions (Temp, Light, Solvent) start->check_storage analyze_blank Analyze Blank Matrix & Solvent Injections start->analyze_blank stress_test Perform Stress Testing (pH, Temp, Light) characterize Characterize Degradants (LC-MS/MS) stress_test->characterize Degradation observed analyze_blank->stress_test If blanks are clean source_issue Contact Supplier: Potential Source Impurity analyze_blank->source_issue If impurity in fresh stock optimize_conditions Optimize Storage & Experimental Conditions characterize->optimize_conditions

Caption: A logical workflow for troubleshooting compound instability.

Part 3: Experimental Protocols & Data

Protocol 1: Evaluating H/D Back-Exchange

Objective: To determine if isotopic exchange of the deuterated standard is occurring under experimental conditions.

Methodology:

  • Prepare Solutions: Prepare three sets of solutions of the d3-standard (e.g., at 100 ng/mL) in:

    • A) Your typical sample diluent (e.g., 50:50 Acetonitrile:Water)

    • B) Mobile Phase A (Aqueous)

    • C) Mobile Phase B (Organic)

  • Incubate: Store aliquots of each solution at two different temperatures: 4°C (autosampler temperature) and room temperature (~22°C).

  • Time-Point Analysis: Inject and analyze the solutions via LC-MS at regular intervals (e.g., T=0, 2, 4, 8, and 24 hours). Monitor the peak areas for both the deuterated standard (d3) and the corresponding non-deuterated analyte (d0).

  • Data Analysis:

    • Plot the peak area of the d3-standard versus time for each condition. A significant decrease in the d3 signal indicates instability.

    • Calculate the ratio of d0/(d0+d3). A significant increase in this ratio over time confirms H/D back-exchange.

Protocol 2: Chemical Stability Stress Testing

Objective: To identify conditions (pH, light, temperature) that cause chemical degradation of the compound.

Methodology:

  • Prepare Stock: Prepare a stock solution of the d3-standard in a stable solvent like acetonitrile or DMSO.

  • Create Stress Conditions: Dilute the stock into separate aqueous solutions under the following conditions:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Neutral: Purified Water

    • Oxidative: 3% H₂O₂

  • Temperature Stress: Incubate aliquots from each condition at 4°C, room temperature, and 50°C.

  • Photostability Stress: Expose an additional set of neutral solutions to direct, intense light (e.g., a photostability chamber or direct sunlight) alongside a control set wrapped in foil.

  • Analysis: After a set time (e.g., 24 hours), neutralize the acidic and basic samples, and analyze all samples by LC-MS. Compare the peak area of the parent compound in the stressed samples to the T=0 control.

Data Summary Table: Recommended Storage & Handling
ParameterRecommended ConditionRationale
Solid Material -20°C, desiccated, protected from lightPrevents slow degradation from atmospheric moisture and light.
Stock Solution (DMSO) -20°C or -80°C, in amber vialsDMSO is hygroscopic; freezing minimizes water absorption and degradation.
Working Solutions Prepare fresh daily, store at 4°C in autosamplerMinimizes time-dependent degradation in aqueous environments.
pH of Diluent 6.0 - 8.0Avoids acid- or base-catalyzed hydrolysis and H/D exchange.[1]
Lab Environment Minimize exposure to direct sunlight/UVPyridinone structures can be susceptible to photodegradation.[8][9]

Part 4: Visualizing Potential Degradation

Understanding potential degradation pathways can aid in identifying unknown peaks observed during analysis.

G parent 1-(3-Fluorophenyl)-6-oxo-1,6- dihydropyridine-3-carboxylic acid-d3 hydrolysis Hydrolysis Product (Ring Opening or Decarboxylation) parent->hydrolysis H₂O / H⁺ or OH⁻ Heat photo Photodegradation Product (e.g., Oxidized Pyridinone) parent->photo UV/Vis Light O₂ hd_exchange Partially Exchanged Species (d2, d1, d0) parent->hd_exchange Protic Solvent (e.g., H₂O)

Caption: Potential degradation and exchange pathways for the compound.

References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges of Deuterated Standards in Bioanalysis.
  • Zhang, Y., et al. (2023). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Kim, J., et al. (2024). New Yellow Azo Pyridone Derivatives with Enhanced Thermal Stability for Color Filters in Image Sensors. MDPI. Retrieved from [Link]

  • Kaur, S., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from [Link]

  • Thomson, D. (n.d.). Deuterated drugs; where are we now? PMC - PubMed Central. Retrieved from [Link]

  • Balucani, N., et al. (n.d.). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. NASA Astrophysics Data System. Retrieved from [Link]

  • Sims, G. K., & O'Loughlin, E. J. (n.d.). Degradation of pyridines in the environment. Critical Reviews in Environmental Science and Technology. Retrieved from [Link]

  • Figshare. (2025). Comparative Hydrophobicity, Solubility, and Metabolic Stability of 4(1H)‑Pyridones, 4(1H)‑Quinolones, and 9(10H)‑Acridones. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Retrieved from [Link]

  • Frontiers. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Retrieved from [Link]

  • Measles Who. (n.d.). 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3. Retrieved from [Link]

  • Crash Course. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 21.4: Synthesis of Carboxylic Acids. Retrieved from [Link]

  • Britannica. (2025). Carboxylic acid - Synthesis, Reactions, Properties. Retrieved from [Link]

  • Benchchem. (n.d.). A Researcher's Guide to Cross-Validation of Analytical Methods for Deuterated Compounds.
  • MDPI. (n.d.). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

  • Preprints.org. (2025). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2 O3 as a Catalyst. Retrieved from [Link]

  • Tinschert, A., et al. (2000). Novel regioselective hydroxylations of pyridine carboxylic acids at position C2 and pyrazine... Applied Microbiology and Biotechnology. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Enhancing the Bioavailability of Deuterated Compounds.
  • MDPI. (n.d.). pH-Dependent Reactivity, Radical Pathways, and Nitrosamine Byproduct Formation in Peroxynitrite-Mediated Advanced Oxidation Processes. Retrieved from [Link]

  • Benchchem. (2025). How to control for isotopic effects of deuterated compounds in assays.
  • Isotope Science / Alfa Chemistry. (n.d.). Quality Control Essentials for Deuterated Drug APIs. Retrieved from [Link]

  • PCCA. (2022). Factors That Affect the Stability of Compounded Medications. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • IJRPR. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]

  • PubMed. (2009). Analysis of the factors that significantly influence the stability of fluoroquinolone-metal complexes. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Mass Spectrometry Parameters for Deuterated Standards

Welcome to the technical support center for the optimization and troubleshooting of deuterated internal standards (D-IS) in quantitative mass spectrometry. This guide is designed for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization and troubleshooting of deuterated internal standards (D-IS) in quantitative mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and actionable protocols to ensure the accuracy and robustness of your analytical data. Deuterated standards are the gold standard in LC-MS bioanalysis, primarily because they co-elute with the analyte and exhibit similar ionization behavior, which allows them to effectively compensate for matrix effects and other sources of variability.[1][2][3][4] However, their successful implementation requires careful optimization and an awareness of potential pitfalls.

This resource is structured to provide immediate answers to common questions and in-depth guides for complex troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are "matrix effects" and how do deuterated standards help correct for them?

A: Matrix effects are the suppression or enhancement of an analyte's ionization in the mass spectrometer's source due to co-eluting compounds from the sample matrix (e.g., salts, lipids, metabolites).[1][2] This interference is a major source of imprecision in quantitative analysis.[5] A deuterated internal standard (D-IS) is chemically and physically almost identical to the analyte, causing it to co-elute and experience the same degree of ion suppression or enhancement.[1][3] By calculating the peak area ratio of the analyte to the D-IS, this variability is normalized, leading to more accurate and precise quantification.[2]

Q2: My D-IS signal is inconsistent or decreasing across an analytical run. What are the likely causes?

A: This is a common issue that can point to several factors. The most frequent causes include:

  • Increasing Ion Source Contamination: As the run progresses, non-volatile matrix components can build up on the ion source optics, leading to a general decline in sensitivity that may affect the D-IS.

  • Analyte Signal Saturation: At high concentrations, the analyte can compete with the D-IS for ionization, suppressing the D-IS signal.[6][7] This is a known phenomenon where the limited space on electrospray droplets becomes saturated.[7]

  • Poor Chromatographic Peak Shape: If the D-IS peak is tailing or fronting, its integration can be inconsistent, especially if the signal is low.

  • In-source Instability: The deuterium labels may be unstable under your specific source conditions, leading to signal loss over time.

Q3: Is it normal for my deuterated standard to have a slightly different retention time than the analyte?

A: Yes, this is a known phenomenon often called the "chromatographic isotope effect".[2] Deuterated compounds frequently elute slightly earlier than their non-deuterated analogs in reversed-phase chromatography.[8] While a minor shift is acceptable, a significant separation can be problematic. If the analyte and D-IS elute into regions with different matrix components, they will experience differential matrix effects, compromising the standard's ability to correct for ion suppression accurately.[5][9][10] Ensuring maximum peak overlap is critical for robust quantification.[11]

Q4: What is isotopic crosstalk and how can I identify it?

A: Isotopic crosstalk (or interference) occurs when the signal from the unlabeled analyte contributes to the signal of the D-IS.[12][13] This can happen in two ways:

  • Natural Isotope Contribution: At high concentrations, the analyte's naturally occurring heavy isotopes (e.g., ¹³C) can produce an isotopic peak (M+1, M+2, etc.) that has the same mass-to-charge ratio (m/z) as the D-IS.[13][14]

  • D-IS Impurity: The D-IS may contain a small amount of the unlabeled analyte from its synthesis.[12][13]

The primary symptom is non-linearity in the calibration curve, particularly at the upper concentration levels.[13][14] You can test for this by injecting a high-concentration standard of the unlabeled analyte and monitoring the D-IS MRM transition; a significant signal indicates crosstalk.

Q5: How many deuterium atoms are ideal for an internal standard, and where should they be placed?

A: A mass difference of at least 3 amu is generally recommended to prevent interference from the analyte's natural isotopic peaks.[15] Typically, standards contain between 2 and 10 deuterium atoms.[16] More importantly, the deuterium atoms must be placed on chemically stable positions (e.g., aromatic rings, non-acidic carbons) to prevent hydrogen-deuterium (H/D) exchange with the solvent.[1][17] Placing labels on labile sites like hydroxyl (-OH) or amine (-NH) groups can lead to loss of the label and inaccurate results.

Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Isotopic Crosstalk

Problem: The calibration curve for your assay is non-linear at high concentrations, showing a negative bias. You suspect the analyte signal is contributing to the internal standard signal.

Probable Causes:

  • The mass difference between the analyte and the D-IS is insufficient (e.g., only +1 or +2 Da).

  • The analyte contains elements with high natural isotopic abundance (Cl, Br, S), leading to significant M+2 or M+4 peaks that overlap with the D-IS.[14]

  • The analyte concentration at the upper limit of quantification (ULOQ) is extremely high relative to the fixed D-IS concentration.

Systematic Troubleshooting Protocol:
  • Verify Contribution Experimentally:

    • Prepare two solutions: (A) The D-IS at its working concentration in the final solvent. (B) The highest concentration calibrator (ULOQ) of the unlabeled analyte without any D-IS.

    • Inject solution A and measure the area of the D-IS.

    • Inject solution B and measure the signal in the D-IS MRM channel.

    • Acceptance Criterion: The signal from solution B in the D-IS channel should be less than 5% of the signal from solution A.[18]

  • Optimize Mass Spectrometer Resolution (if applicable):

    • If using a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap), ensure the mass resolution is set high enough to distinguish between the analyte's isotopic peak and the D-IS peak.

  • Select an Alternative MRM Transition:

    • If crosstalk is confirmed, investigate alternative MRM transitions for the D-IS. Choose a precursor or product ion that is less abundant but free from interference. It may be possible to monitor a less abundant isotope of the D-IS that has no contribution from the analyte.[14]

  • Implement a Non-Linear Calibration Fit:

    • If no alternative transition is viable, use a quadratic regression model (y = ax² + bx + c) for the calibration curve. This can mathematically correct for the predictable non-linearity caused by isotopic contribution.[12]

Data Interpretation Table:
Experiment Observation Interpretation Next Step
Analyte ULOQ (No D-IS) Signal in D-IS channel is >5% of D-IS working solution signal.Significant isotopic crosstalk is confirmed.Proceed to MRM optimization or change calibration model.
Analyte ULOQ (No D-IS) Signal in D-IS channel is <5% of D-IS working solution signal.Crosstalk is not the primary cause of non-linearity.Investigate detector saturation or ionization effects.
D-IS Working Solution Contains a significant peak in the analyte MRM channel.The D-IS is contaminated with unlabeled analyte.Source a new, higher-purity D-IS.
Guide 2: Addressing Poor Co-elution and Differential Matrix Effects

Problem: The analyte-to-D-IS area ratio is highly variable across different biological samples, leading to poor precision (%CV > 15%). You observe a slight separation between the analyte and D-IS chromatographic peaks.

Probable Causes:

  • Chromatographic Isotope Effect: The deuterium atoms alter the molecule's physicochemical properties (e.g., polarity), causing it to separate from the analyte on the LC column.[5][9]

  • Steep Elution Gradient: A rapid solvent gradient can physically separate the analyte and D-IS peaks if they have even minor differences in retention.

  • Elution in a Region of High Ion Suppression: If the peaks elute where matrix effects change rapidly, even a small retention time shift can cause them to experience different degrees of suppression.[10]

Logical Troubleshooting Workflow:

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Re-validation A Observe High %CV in Matrix Samples B Overlay Analyte & D-IS Chromatograms from multiple matrix lots A->B C Is there a visible RT shift AND variable peak ratio? B->C D Decrease Gradient Slope (make it shallower) C->D Yes G Re-inject Matrix Samples C->G No (Investigate other issues e.g., sample prep) E Use a Lower Resolution Column to force peak overlap D->E F Modify Mobile Phase (e.g., change organic solvent or additive) E->F F->G H Confirm Peak Co-elution & Acceptable Precision (%CV < 15%) G->H

Caption: Workflow for troubleshooting poor co-elution.

Systematic Troubleshooting Protocol:
  • Assess the Chromatographic Separation: Overlay the chromatograms of the analyte and D-IS from multiple different lots of biological matrix. Quantify the retention time difference.

  • Flatten the Elution Gradient: Modify your LC method to decrease the rate of change in the organic mobile phase around the elution time of your analyte. A shallower gradient provides more time for the analyte and D-IS to elute together, improving co-elution.

  • Reduce Column Resolving Power: If a shallow gradient is insufficient, consider using a shorter analytical column or one with a larger particle size. This may seem counterintuitive, but reducing the column's overall resolving power can force the slightly different analyte and D-IS to co-elute perfectly, which is more important for quantification than baseline separation from each other.[11]

  • Evaluate Mobile Phase Composition: Experiment with different organic solvents (e.g., methanol vs. acetonitrile) or additives. These changes can alter the selectivity of the separation and may reduce the isotope effect.

  • Re-evaluate Matrix Effects: After optimization, perform a post-extraction spike experiment with at least six different matrix lots to confirm that the IS-normalized matrix factor is close to 1.0 and the %CV is below 15%.[1]

Guide 3: Investigating In-Source H/D Back-Exchange

Problem: You observe a consistently low D-IS signal, or the signal appears to decrease during sample processing or in the autosampler. You suspect the deuterium labels are being lost.

Probable Causes:

  • Labile Deuterium Placement: The deuterium atoms are located on exchangeable positions (e.g., -OH, -NH₂, -COOH), making them susceptible to exchange with protons from the solvent (H₂O).

  • Harsh pH Conditions: Sample storage or mobile phase conditions that are strongly acidic or basic can catalyze the H/D exchange reaction.[1]

  • High Ion Source Temperature: Elevated temperatures in the ESI source can provide the energy needed to facilitate H/D exchange in the gas phase.[17]

Systematic Troubleshooting Protocol:
  • Review the Certificate of Analysis (CoA): Confirm the location of the deuterium labels on the molecule's structure. If they are on known labile sites, the standard is likely unsuitable for assays requiring high pH or temperature.

  • Perform a Stability Test: Incubate the D-IS in your sample processing and final mobile phase solutions for an extended period (e.g., 24 hours) at the autosampler temperature. Monitor the D-IS signal and, critically, the analyte channel. An increase in the analyte signal corresponding to a decrease in the D-IS signal is strong evidence of back-exchange.

  • Optimize Ion Source Parameters:

    • Reduce the source temperature in 10-20°C increments and monitor the D-IS signal intensity.

    • Adjust source voltages (e.g., capillary voltage) to find a balance between optimal ionization and minimal in-source degradation or exchange.

  • Modify Mobile Phase pH: If possible, adjust the mobile phase pH to be closer to neutral. For many molecules, H/D exchange is minimized around pH 2.5-3.0 or pH 7.0.[19]

  • Select a More Stable Standard: If back-exchange cannot be prevented through method optimization, the only reliable solution is to acquire a D-IS with labels on stable C-H positions. Alternatively, a ¹³C or ¹⁵N-labeled standard can be used, as these are not susceptible to back-exchange.[17]

Diagram of H/D Back-Exchange Mechanism:

HD_Exchange Analyte_D Analyte-O-D (Deuterated Standard) TransitionState Transition State [Analyte-O---D---H---OH] Analyte_D->TransitionState Proton Attack Solvent_H H₂O (Protic Solvent) Solvent_H->TransitionState Analyte_H Analyte-O-H (Unlabeled Analyte) TransitionState->Analyte_H Exchange Complete Solvent_D HDO (Deuterated Solvent) TransitionState->Solvent_D

Caption: Mechanism of H/D exchange on a labile hydroxyl group.

References

  • addressing differential matrix effects with deuterated internal standards - Benchchem. (n.d.). BenchChem.
  • Technical Support Center: Matrix Effects in LC-MS/MS using Deuterated Internal Standards - Benchchem. (n.d.). BenchChem.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc.
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation.
  • Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine. (2014). Clinical Chimica Acta, 429, 4–5.
  • Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS. (n.d.). PubMed.
  • The matrix effect of various matrices on the peak area of the deuterated internal standards. (n.d.). ResearchGate.
  • Hydrogen–deuterium exchange. (n.d.). Wikipedia.
  • A Technical Guide to Deuterated Internal Standards in Quantitative Analysis - Benchchem. (n.d.). BenchChem.
  • Navigating the Regulatory Landscape: A Guide to Deuterated Standards in Bioanalysis - Benchchem. (n.d.). BenchChem.
  • Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. (2013). PubMed.
  • Hydrogen deuterium exchange mass spectrometry for the masses. (n.d.). Thermo Fisher Scientific.
  • Performing Hydrogen/Deuterium Exchange with Mass Spectrometry. (n.d.). BioPharm International.
  • Technical Support Center: Isotopic Interference with Deuterated Standards - Benchchem. (n.d.). BenchChem.
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. (n.d.). SciSpace.
  • The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021). Spectroscopy.
  • Hydrogen–Deuterium Exchange Mass Spectrometry. (2013). Spectroscopy Online.
  • Hydrogen/deuterium exchange in mass spectrometry. (2025). ResearchGate.
  • Isotopic Effects of Deuterated Standards in Mass Spectrometry: A Comparative Guide - Benchchem. (n.d.). BenchChem.
  • Technical Support Center: Optimizing Deuterated Standard Performance in Mass Spectrometry - Benchchem. (n.d.). BenchChem.
  • Selecting and optimizing transitions for LC-MS/MS methods. (n.d.). Forensic RTI.
  • Why am I losing the signal (LCMS) for only one internal standard (deuterated drug standards, clinical testing) later in the run? (2018). ResearchGate.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube.
  • Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.
  • Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? (2014). myadlm.org.
  • Internal standard in LC-MS/MS. (2013). Chromatography Forum.
  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (n.d.). PMC - NIH.
  • Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. (2022). PMC - NIH.
  • Hidden Problems in your LCMS data? (n.d.). Element Lab Solutions.
  • Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. (n.d.). Hilaris Publisher.
  • A guide to implementing targeted and standardized clinical metabolomics using stable isotope-labeled standards and triple quadrupole mass spectrometry. (n.d.). Thermo Fisher Scientific.
  • Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments. (2023). NIH.
  • Optimized MRM transitions. (n.d.). ResearchGate.
  • Selection and Synthesis to Analysis: Stable Isotope-Labeled Peptides for Proteomic Applications. (n.d.).
  • Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. (2023). Bioanalysis Zone.
  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. (n.d.). PMC - NIH.

Sources

Troubleshooting

Overcoming low recovery of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

An in-depth guide for researchers, scientists, and drug development professionals on overcoming challenges in the synthesis and purification of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid. Technical Su...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on overcoming challenges in the synthesis and purification of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid.

Technical Support Center: 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Welcome to the dedicated technical support guide for 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid. This resource, designed for chemistry professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis and purification of this compound. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can not only solve immediate issues but also build a robust and reproducible process.

Troubleshooting Guide: Overcoming Low Recovery

Low recovery or yield is the most common challenge reported. The following section is structured to help you diagnose and resolve the root cause of this issue, which typically falls into one of three categories: incomplete reaction, product loss during workup/purification, or formation of side products.

Q1: My final yield is consistently low after the final hydrolysis step. How can I diagnose the problem?

A low yield of the final carboxylic acid product often originates from issues in the preceding steps, particularly the hydrolysis (saponification) of the ester precursor (e.g., a methyl or ethyl ester).

Causality: The conversion of the ester to a carboxylate salt with a base (like NaOH or KOH), followed by acidification to yield the final carboxylic acid, is critical. Incomplete hydrolysis leaves unreacted ester, which may be lost during the aqueous workup. Conversely, harsh conditions can lead to degradation.

Diagnostic Protocol:

  • Monitor the Hydrolysis: Before acidification, take a small aliquot of the basic reaction mixture. Use Thin Layer Chromatography (TLC) to check for the presence of the starting ester. The carboxylate salt will typically remain at the baseline, while the ester will have a higher R_f value. The reaction is complete when the ester spot has completely disappeared.

  • Analyze the Crude Product: After acidification and extraction, acquire a proton NMR (¹H NMR) of your crude, unpurified product. Look for characteristic signals of the ester group (e.g., a singlet around 3.8 ppm for a methyl ester). The presence of these signals confirms incomplete hydrolysis.

Corrective Actions:

  • Extend Reaction Time/Increase Temperature: If hydrolysis is incomplete, extend the reaction time or moderately increase the temperature (e.g., from room temperature to 40-50 °C). Continue to monitor by TLC.

  • Increase Base Equivalents: Ensure you are using a sufficient excess of the base (typically 1.5 to 3.0 equivalents) to drive the reaction to completion.

  • Solvent Choice: The ester precursor may have poor solubility in a purely aqueous medium. Adding a co-solvent like methanol, ethanol, or THF can improve solubility and reaction rate.

Q2: I've confirmed hydrolysis is complete, but my recovery after workup and purification is still poor. Where could I be losing my product?

Product loss during the workup and purification stages is a frequent and often overlooked issue, especially for carboxylic acids.

Causality: Carboxylic acids can be amphiphilic, leading to solubility in both aqueous and organic layers, particularly if the pH is not carefully controlled. They can also be challenging to crystallize.

Troubleshooting Workflow:

Below is a systematic workflow to pinpoint and mitigate product loss during the isolation phase.

G start Low Recovery After Workup check_pH 1. Verify pH of Aqueous Layer During Acidification start->check_pH ph_ok pH is strongly acidic (pH 1-2) check_pH->ph_ok Check ph_bad pH > 3 check_pH->ph_bad Check check_extraction 2. Assess Extraction Efficiency ph_ok->check_extraction ph_fix Action: Add more acid (e.g., 1M HCl). Re-extract aqueous layer. ph_bad->ph_fix ph_fix->check_pH end_node Improved Recovery extraction_ok Product is in organic layer (Confirmed by TLC) check_extraction->extraction_ok Check extraction_bad Product remains in aqueous layer or at interface check_extraction->extraction_bad Check check_cryst 3. Evaluate Crystallization/Precipitation extraction_ok->check_cryst extraction_fix Action: Increase extraction solvent polarity (e.g., switch from DCM to EtOAc). Increase number of extractions (e.g., 3x -> 5x). extraction_bad->extraction_fix extraction_fix->check_extraction cryst_ok Clean solid precipitates check_cryst->cryst_ok Check cryst_bad Product remains soluble or oils out check_cryst->cryst_bad Check cryst_ok->end_node cryst_fix Action: Test different anti-solvents. Use seed crystals. Cool slowly. Consider chromatography if crystallization fails. cryst_bad->cryst_fix

Caption: Troubleshooting workflow for product loss during workup.

Key Actionable Insights:

  • pH Control: The carboxylic acid must be fully protonated to be extracted into an organic solvent. Adjust the aqueous layer to a pH of 1-2 with an acid like 1M HCl. Check the pH with indicator paper after vigorous stirring. Inadequate acidification is a primary cause of low recovery in acid-base extractions.[1]

  • Solvent Selection for Extraction: While dichloromethane (DCM) is common, more polar solvents like ethyl acetate (EtOAc) can be more effective at extracting moderately polar carboxylic acids. Performing more extractions with smaller volumes of solvent is more efficient than one large extraction.

  • Recrystallization Issues: If the product fails to crystallize from the extraction solvent, it may be too soluble. Concentrate the organic layer to dryness and attempt recrystallization from a different solvent system.

Solvent SystemPolaritySuitability for Recrystallization
Ethanol/WaterHighGood for moderately polar compounds. Dissolve in hot ethanol, add water until cloudy.
AcetonitrileHighCan be effective if the compound is highly crystalline.
IsopropanolMediumA common choice, often provides good crystal quality.
Ethyl Acetate/HexanesMediumDissolve in minimal hot EtOAc, add hexanes as an anti-solvent.

Frequently Asked Questions (FAQs)

Q3: What is a reliable synthetic route for preparing the 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid precursor?

A robust method is a multi-step synthesis that involves the initial formation of the dihydropyridine ring system, often as an ester, which is subsequently hydrolyzed.[2]

Plausible Synthetic Protocol (Ester Precursor):

This protocol is based on established methods for analogous structures.[2]

  • Step 1: Enamine Formation & Cyclization:

    • In a round-bottom flask under an inert atmosphere (N₂ or Argon), combine dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate (1.0 equiv) and 3-fluoroaniline (1.1 equiv) in a suitable solvent like ethanol or acetic acid.

    • Heat the mixture to reflux (typically 80-120 °C) for 4-12 hours.

    • Causality: This step involves the Michael addition of the aniline to the activated alkene, followed by an intramolecular condensation and elimination of dimethylamine and water to form the 6-oxo-1,6-dihydropyridine ring. Acetic acid can act as both a solvent and a catalyst.

  • Step 2: Workup and Isolation:

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

    • Collect the solid product (methyl 1-(3-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate) by vacuum filtration.

    • Wash the solid with cold ethanol to remove residual starting materials.

    • Dry the product under vacuum. This ester can then be carried forward to the hydrolysis step described in Q1.

Q4: My reaction produces multiple side products visible on TLC. What are the likely impurities and how can I prevent them?

Side product formation often points to issues with starting material purity, reaction temperature, or atmosphere control.

Common Side Products & Prevention:

  • Self-condensation of Starting Materials: Ensure slow addition of reagents and maintain a homogenous solution to prevent localized high concentrations.

  • Oxidation of the Dihydropyridine Ring: While the target is a dihydropyridine, related Hantzsch-type syntheses can lead to oxidation to the corresponding pyridine.[3][4] Performing the reaction under an inert atmosphere (nitrogen or argon) can minimize oxidative side products.

  • Incomplete Cyclization: If the reaction is not heated sufficiently or for long enough, you may isolate linear intermediates. Ensure the reaction goes to completion as monitored by TLC.

Purification Strategy:

If side products are present, purification of the final carboxylic acid can be achieved by:

  • Recrystallization: As detailed in the table in Q2, this is the most efficient method for removing minor impurities.

  • Column Chromatography: If recrystallization fails, silica gel chromatography can be used. A polar eluent system, often containing a small amount of acetic or formic acid to keep the carboxylic acid protonated and prevent streaking, is required.

    • Example Eluent System: Dichloromethane:Methanol:Acetic Acid (e.g., 95:4.5:0.5).

Q5: Can you explain the key mechanistic steps in the formation of the dihydropyridine ring?

The synthesis of dihydropyridine systems like this one is a classic example of condensation and cyclization chemistry. The Hantzsch reaction is a well-known, related synthesis that illustrates the core principles.[3][5]

Mechanistic Principles:

  • Knoevenagel Condensation / Michael Addition: The reaction is often initiated by either a Knoevenagel condensation between an aldehyde and a β-ketoester or, in this case, a Michael addition of an amine to an activated enamine-type substrate.[3]

  • Enamine Formation: A second component, a β-dicarbonyl compound, can react with an ammonia source to form an enamine.[5]

  • Cyclization and Dehydration: The intermediates then combine, with the enamine acting as a nucleophile, attacking a carbonyl group, leading to an intramolecular cyclization. A final dehydration step then forms the dihydropyridine ring.[6]

Understanding these steps helps in troubleshooting. For example, if the reaction stalls, it could be due to an inefficient cyclization step, potentially requiring a stronger acid catalyst or higher temperatures to facilitate the dehydration.

References

  • ResearchGate. Optimization of the cyclization reaction conditions. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis of Dihydropyridine Spirocycles by Semi-Pinacol-Driven Dearomatization of Pyridines. Available from: [Link]

  • ResearchGate. Optimization of Lewis acid catalysts for the synthesis of 1,4-dihydropyridine 155. Available from: [Link]

  • National Institutes of Health (NIH). Towards an efficient methodology for the synthesis of functionalized dihydropyrans by silyl-Prins cyclization: access to truncated natural products. Available from: [Link]

  • MDPI. Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. Available from: [Link]

  • Modular Bioscience. 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3. Available from: [Link]

  • GFP Biotechnology. 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3. Available from: [Link]

  • Patsnap Eureka. How to Improve Carboxylic Acid Extraction Processes?. Available from: [Link]

  • Annual Reviews. Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids. Available from: [Link]

  • Chemistry Stack Exchange. What are potential sources of low recovery in this acid-base extraction experiment?. Available from: [Link]

  • OSTI.GOV. In situ recovery of bio-based carboxylic acids. Available from: [Link]

  • WelchLab. Troubleshooting Low Recovery Rates in Chromatographic Analysis. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Available from: [Link]

  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Available from: [Link]

  • YouTube. Hantzsch Dihydropyridine Synthesis Mechanism | Organic Chemistry. Available from: [Link]

  • Google Patents. US20070032663A1 - Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R,4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-yl)-ethyl]-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxylic acid phenylamide.
  • Google Patents. CN102924371B - Preparation method of 6-oxo-1,6-dihydropyridine-3-carboxylic acid.
  • PubMed. Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. Available from: [Link]

Sources

Optimization

Technical Support Center: Dihydropyridine Carboxylic Acid Synthesis

Welcome to the technical support center for the synthesis of dihydropyridine carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of dihydropyridine carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success of your experiments.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues that may arise during the synthesis of dihydropyridine carboxylic acids, with a focus on the widely used Hantzsch reaction and subsequent modifications.

Problem 1: Low or No Yield of the Dihydropyridine Product

Q: My Hantzsch reaction is giving a very low yield or no desired product at all. What are the likely causes and how can I fix it?

A: Low yields in the Hantzsch synthesis are a common issue and can often be traced back to several factors related to reactants, reaction conditions, or the formation of side products.[1][2]

  • Purity of Reactants: The aldehyde is a critical component. Aldehydes can easily oxidize to carboxylic acids upon storage. It is advisable to use freshly distilled or purified aldehydes. Similarly, ensure the β-ketoester and the ammonia source (e.g., ammonium acetate) are of high purity.

  • Reaction Conditions: The classical Hantzsch reaction often requires prolonged heating in solvents like ethanol or acetic acid, which can lead to degradation of products or starting materials.[3] Consider the following optimizations:

    • Microwave Irradiation: This technique has been shown to significantly reduce reaction times and, in some cases, improve yields.[4]

    • Ultrasonic Irradiation: Sonication, particularly in aqueous micellar solutions, can enhance reaction rates and yields.[1]

    • Solvent Choice: While ethanol is common, greener solvents like water or glycerol have been used effectively.[5] The choice of solvent can influence reaction kinetics and solubility of intermediates.

  • Stoichiometry: The reaction involves a multi-component condensation of one equivalent of an aldehyde, two equivalents of a β-ketoester, and one equivalent of an ammonia source.[6] Deviations from this stoichiometry can lead to the formation of side products and a decrease in the yield of the desired dihydropyridine.

Problem 2: Formation of Side Products and Impurities

Q: I'm observing multiple spots on my TLC plate, indicating the formation of side products. What are these impurities and how can I minimize them?

A: The Hantzsch reaction mechanism involves several intermediates, and under certain conditions, side reactions can occur.[1]

  • Oxidation to Pyridine: The primary product, a 1,4-dihydropyridine, can be susceptible to oxidation to the corresponding aromatic pyridine derivative, especially with prolonged reaction times or in the presence of oxidizing agents.[1][6] This is often driven by the thermodynamic stability of the aromatic ring. To minimize this, it's crucial to work under an inert atmosphere (e.g., nitrogen or argon) if your dihydropyridine is particularly sensitive and to avoid unnecessarily long reaction times.

  • Knoevenagel Condensation Product: An intermediate in the reaction is the α,β-unsaturated carbonyl compound formed from the condensation of the aldehyde and one equivalent of the β-ketoester.[5][7] If the subsequent Michael addition of the enamine is slow, this intermediate can accumulate.

  • Self-Condensation of the β-ketoester: Under basic conditions, the β-ketoester can undergo self-condensation. Using a well-controlled amount of the ammonia source can help mitigate this.

Problem 3: Difficulty in Isolating and Purifying the Dihydropyridine Carboxylic Acid

Q: After saponification of the Hantzsch ester, I'm struggling to isolate the pure dihydropyridine carboxylic acid. What are the best practices for workup and purification?

A: The conversion of the Hantzsch ester to the corresponding carboxylic acid is typically achieved through saponification (base-catalyzed hydrolysis).[8][9] The workup and purification of the resulting carboxylic acid require careful attention to pH and solubility.

  • Saponification Workup:

    • After the saponification is complete (monitored by TLC), the reaction mixture is typically cooled and diluted with water.

    • An extraction with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) is performed to remove any unreacted ester and other non-acidic impurities.[10]

    • The aqueous layer, containing the carboxylate salt, is then carefully acidified with a dilute acid (e.g., 1M HCl) to a pH where the carboxylic acid precipitates.[8][10] It is crucial to monitor the pH to ensure complete protonation without causing degradation.

    • The precipitated carboxylic acid can then be collected by filtration, washed with cold water, and dried.

  • Purification:

    • Recrystallization: This is the most common method for purifying solid dihydropyridine carboxylic acids. The choice of solvent is critical and may require some experimentation. Common solvent systems include ethanol/water, methanol/water, or ethyl acetate/hexanes.

    • Column Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel can be employed. A mobile phase containing a small amount of acetic acid or formic acid is often necessary to suppress the ionization of the carboxylic acid and prevent tailing on the column.

Problem 4: Unwanted Decarboxylation

Q: My dihydropyridine carboxylic acid seems to be unstable and I suspect it's undergoing decarboxylation. Is this a known issue and how can I prevent it?

A: Yes, decarboxylation, the loss of CO2 from a carboxylic acid, can be a significant side reaction, particularly for certain structural motifs.[11][12]

  • Mechanism and Driving Force: The ease of decarboxylation is often related to the stability of the carbanion formed upon loss of CO2.[11] While simple carboxylic acids require high temperatures for decarboxylation, those with an electron-withdrawing group at the β-position (like in some dihydropyridine systems) can decarboxylate more readily.

  • Prevention:

    • Mild Reaction Conditions: Avoid excessive heat during the final purification steps. When concentrating solutions, use a rotary evaporator at a moderate temperature.

    • pH Control: The stability of the carboxylic acid can be pH-dependent. Storing the compound in its salt form (carboxylate) may be an option to enhance stability in some cases.

    • Structural Considerations: The susceptibility to decarboxylation is inherent to the molecule's structure. If this is a persistent issue, redesigning the synthetic target to a more stable analogue might be necessary for certain applications.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Hantzsch dihydropyridine synthesis?

A1: The Hantzsch synthesis is a multi-component reaction that proceeds through a series of condensation and addition reactions.[1][6] The generally accepted mechanism involves:

  • Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde to form an α,β-unsaturated carbonyl intermediate.[5]

  • Enamine Formation: A second equivalent of the β-ketoester reacts with ammonia (or an ammonia source) to form an enamine.[7]

  • Michael Addition: The enamine acts as a nucleophile and attacks the α,β-unsaturated carbonyl intermediate in a Michael-type addition.

  • Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization followed by dehydration to yield the final 1,4-dihydropyridine product.[5]

Hantzsch_Mechanism Hantzsch Dihydropyridine Synthesis Mechanism Aldehyde Aldehyde (R-CHO) Knoevenagel_Product α,β-Unsaturated Carbonyl Aldehyde->Knoevenagel_Product Ketoester1 β-Ketoester (2 eq.) Ketoester1->Knoevenagel_Product Enamine Enamine Ketoester1->Enamine Ammonia Ammonia (NH3) Ammonia->Enamine Michael_Adduct Michael Adduct Knoevenagel_Product->Michael_Adduct Michael Addition Enamine->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization DHP 1,4-Dihydropyridine Cyclized_Intermediate->DHP - H2O

Caption: Simplified mechanism of the Hantzsch dihydropyridine synthesis.

Q2: How do I convert the Hantzsch ester product to a dihydropyridine carboxylic acid?

A2: The most common method is through saponification, which is the base-catalyzed hydrolysis of the ester groups.[8][9] A typical procedure involves refluxing the dihydropyridine diester with a base such as sodium hydroxide or potassium hydroxide in an alcoholic solvent like ethanol or methanol, often with the addition of water.[10][13] The reaction is followed by an acidic workup to protonate the resulting carboxylate salt and precipitate the carboxylic acid.[8]

Q3: What analytical techniques are best for characterizing my dihydropyridine products?

A3: A combination of spectroscopic and chromatographic techniques is essential for the complete characterization of dihydropyridine carboxylic acids.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the presence of the dihydropyridine ring protons and the carboxylic acid proton.[14]

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the N-H stretch of the dihydropyridine ring, the C=O stretch of the carboxylic acid, and the broad O-H stretch of the carboxylic acid.[14]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[14]

  • High-Performance Liquid Chromatography (HPLC): Ideal for assessing the purity of the final product and for monitoring reaction progress.[15][16]

  • Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring the progress of the reaction and for preliminary purity assessment.

Q4: Are there alternative methods for synthesizing dihydropyridine carboxylic acids?

A4: While the Hantzsch synthesis followed by saponification is the most prevalent route, other methods exist. For instance, some approaches involve the direct synthesis of dihydropyridine carboxylic acid derivatives through modifications of the Hantzsch reaction or by using starting materials that already contain a carboxylic acid moiety.[14][17] Another strategy is the selective hydrolysis of an unsymmetrical diester.[18] Additionally, electrochemical methods have been explored for the synthesis of novel acid derivatives of 1,4-dihydropyridines.[14][19][20]

Experimental Protocol: Synthesis of a Dihydropyridine Carboxylic Acid via Hantzsch Reaction and Saponification

This protocol provides a general procedure for the synthesis of a 4-aryl-1,4-dihydropyridine-3,5-dicarboxylic acid.

Part 1: Hantzsch Synthesis of Diethyl 4-aryl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (12 mmol).

  • Solvent Addition: Add ethanol (30 mL) to the flask.

  • Reflux: Heat the reaction mixture to reflux with stirring. The reaction progress should be monitored by TLC. Typical reaction times can range from 2 to 12 hours.[4]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water with stirring.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol.

    • Dry the solid product under vacuum.

Part 2: Saponification to the Dihydropyridine Dicarboxylic Acid

  • Reaction Setup: In a round-bottom flask, dissolve the dried Hantzsch ester (5 mmol) in ethanol (25 mL).

  • Base Addition: Add a solution of sodium hydroxide (15 mmol) in water (10 mL).

  • Reflux: Heat the mixture to reflux and monitor the reaction by TLC until the starting ester is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.

    • Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether (2 x 20 mL) to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring until the pH is approximately 3-4, or until precipitation is complete.

    • Collect the precipitated dicarboxylic acid by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum.

Troubleshooting_Workflow Troubleshooting Dihydropyridine Synthesis Start Start Synthesis Check_Yield Low/No Yield? Start->Check_Yield Purity Check Reactant Purity (Aldehyde, Ketoester) Check_Yield->Purity Yes Check_Purity Impure Product (TLC)? Check_Yield->Check_Purity No Conditions Optimize Conditions (Microwave, Ultrasound) Purity->Conditions Stoichiometry Verify Stoichiometry Conditions->Stoichiometry Stoichiometry->Check_Purity Oxidation Minimize Oxidation (Inert Atmosphere, Shorter Time) Check_Purity->Oxidation Yes Check_Isolation Isolation Issues? Check_Purity->Check_Isolation No Side_Reactions Address Side Reactions (Control Stoichiometry) Oxidation->Side_Reactions Side_Reactions->Check_Isolation Workup Optimize Workup (pH control, Extraction) Check_Isolation->Workup Yes Check_Stability Product Unstable? Check_Isolation->Check_Stability No Purification Refine Purification (Recrystallization, Chromatography) Workup->Purification Purification->Check_Stability Decarboxylation Prevent Decarboxylation (Mild Conditions) Check_Stability->Decarboxylation Yes End Successful Synthesis Check_Stability->End No Decarboxylation->End

Caption: A workflow for troubleshooting common issues in dihydropyridine synthesis.

Data Summary

ParameterClassical HantzschMicrowave-AssistedUltrasound-Assisted
Reaction Time Several hours to days[3]Minutes[4]30-60 minutes
Typical Yields Low to moderate[1]Moderate to highHigh[1]
Solvents Ethanol, Acetic Acid[5]Ethanol, Water, Solvent-freeAqueous micelles[1]
Conditions RefluxHigh temperature, sealed vesselRoom temperature

References

  • Wikipedia. Hantzsch pyridine synthesis. [Link]

  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]

  • ResearchGate. General Mechanism of Hantzsch 1,4-dihydropyridines. [Link]

  • YouTube. Hantzsch Dihydropyridine Synthesis Mechanism | Organic Chemistry. [Link]

  • PMC - NIH. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. [Link]

  • PMC - NIH. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]

  • Asian Journal of Research in Chemistry. Analytical Methods of Dihydropyridines Based Calcium Channel Blockers - Amlodipine, Lacidipine, Isradipine, Nifedipine, Felodipine, Cilnidipine and its related formulations: A Review. [Link]

  • Taylor & Francis. An Investigative Review for Pharmaceutical Analysis of 1,4-Dihydropyridine-3,5-Dicarboxylic Acid Derivative: Cilnidipine. [Link]

  • ResearchGate. (PDF) Analytical Methods of Dihydropyridines Based Calcium Channel Blockers - Amlodipine, Lacidipine, Isradipine, Nifedipine, Felodipine, Cilnidipine and its related formulations: A Review. [Link]

  • Indian Journals. Analytical Methods of Dihydropyridines Based Calcium Channel Blockers - Amlodipine, Lacidipine, Isradipine, Nifedipine, Felodipi. [Link]

  • ACS Catalysis. Asymmetric Hydrogen Atom Transfer. [Link]

  • NIH. Highly Efficient Electrocarboxylation Method to Synthesize Novel Acid Derivatives of 1,4-Dihydropyridines and to Study Their Antimicrobial Activity. [Link]

  • ACS Omega. Highly Efficient Electrocarboxylation Method to Synthesize Novel Acid Derivatives of 1,4-Dihydropyridines and to Study Their Antimicrobial Activity. [Link]

  • ResearchGate. (PDF) Highly Efficient Electrocarboxylation Method to Synthesize Novel Acid Derivatives of 1,4-Dihydropyridines and to Study Their Antimicrobial Activity. [Link]

  • Semantic Scholar. Highly Efficient Electrocarboxylation Method to Synthesize Novel Acid Derivatives of 1,4-Dihydropyridines and to Study Their Antimicrobial Activity. [Link]

  • Communications In Catalysis. A Review on the Methods of Preparing 1,4-dihydropyridine derivatives. [Link]

  • Banaras Hindu University. A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. [Link]

  • Semantic Scholar. One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. [Link]

  • RSC Publishing. Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. [Link]

  • Google Patents. WO1992011239A1 - Process for producing dihydropyridine carboxylic acids.
  • ACS Publications. Learning from the Hantzsch synthesis. [Link]

  • Taylor & Francis Online. A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. [Link]

  • Semantic Scholar. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3- carboxylic Acids and Evaluation of their Antimicrobial Activity an. [Link]

  • Organic Chemistry Tutor. Saponification of Esters. [Link]

  • RSC Publishing. Preparation of 6-0x0-I ,6-dihydropyridine-Z-carboxyIic Acid by Microbial H ydroxylation of Pyrid i ne-2-carboxyl ic Acid. [Link]

  • OperaChem. Saponification-Typical procedures. [Link]

  • YAKHAK HOEJI. Synthesis of 1,4-Dihydropyridine Carboxylic Acids. [Link]

  • ResearchGate. Recent Advances in the Synthesis of Dihydropyridine and Their Corresponding Fused Systems via Multi‐Component Hantzsch Reaction Using Catalytic Nanomaterials. [Link]

  • Master Organic Chemistry. Basic Hydrolysis of Esters - Saponification. [Link]

  • PMC - PubMed Central. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. [Link]

  • Organic Chemistry Portal. Decarboxylation. [Link]

  • Chemistry LibreTexts. Saponification. [Link]

  • ACS Publications. Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory. [Link]

  • J-STAGE. Facile Synthesis of 1,4-Dihydropyridine Monocarboxylic Acids and Unsymmetric Dicarboxylates via Qua. [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters. [Link]

  • Wikipedia. Decarboxylation. [Link]

  • Scientia Iranica. Synthesis of 1, 4-dihydropyridines (DHP) catalyzed by trichloroisocyanuric acid (TCCA) in aqueous media. [Link]

  • Chemistry LibreTexts. The Decarboxylation of Carboxylic Acids and Their Salts. [Link]

  • Journal of Synthetic Chemistry. Original Research J. Synth. Chem. Eco-Friendly Synthesis of 1,4-dihydropyridines Derivatives Using Fe3O4@Phen@Cu Magnetic Cataly. [Link]

Sources

Troubleshooting

Reducing ion suppression for 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

A Guide to Overcoming Ion Suppression in LC-MS/MS Bioanalysis Welcome to the technical support center for the bioanalysis of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid. This guide is designed for rese...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Ion Suppression in LC-MS/MS Bioanalysis

Welcome to the technical support center for the bioanalysis of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate ion suppression, a common challenge in LC-MS/MS analysis that can significantly impact data quality and accuracy. Here, we provide in-depth, scientifically grounded solutions in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My signal intensity for 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is low and inconsistent between samples. Could this be ion suppression?

A1: Yes, low and variable signal intensity are classic symptoms of ion suppression. This phenomenon occurs when co-eluting matrix components from your sample (e.g., salts, phospholipids, proteins from plasma) interfere with the ionization of your target analyte in the mass spectrometer's ion source.[1][2] This competition for ionization leads to a reduced signal for your compound of interest, compromising the accuracy and precision of your results.[3]

Q2: What are the primary causes of ion suppression for an acidic compound like this?

A2: For an acidic analyte like 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid, several factors can contribute to ion suppression:

  • Matrix Components: Endogenous components from biological matrices like plasma, such as phospholipids and salts, are notorious for causing ion suppression.[2]

  • Mobile Phase Additives: While necessary for good chromatography, some mobile phase additives, particularly non-volatile buffers, can suppress ionization.

  • Co-eluting Metabolites: Metabolites of the parent drug or other co-administered drugs can co-elute and interfere with ionization.

  • Formulation Excipients: If analyzing samples from preclinical studies, formulation agents like polysorbates can cause significant ion suppression.[4]

Q3: How can I quickly confirm if ion suppression is affecting my assay?

A3: A straightforward way to assess ion suppression is through a post-extraction addition experiment. You would compare the peak area of the analyte in a neat solution (mobile phase) to the peak area of the analyte spiked into a blank, extracted matrix sample. A significantly lower peak area in the matrix sample indicates the presence of ion suppression.[2]

In-Depth Troubleshooting Guides

Issue 1: Poor Signal-to-Noise Ratio and Inconsistent Peak Areas

This is often the first indication of significant ion suppression. The following troubleshooting steps are designed to systematically identify and resolve the root cause.

The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering your analyte. For an acidic compound like 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid, pH modulation is a powerful tool.

Analyte Physicochemical Properties (Estimated):

PropertyEstimated Value/CharacteristicImplication for Method Development
Structure Contains a carboxylic acid group and a pyridone ring.The carboxylic acid is the primary acidic site.
pKa The pKa of the carboxylic acid is estimated to be in the range of 3-5.At a pH below its pKa, the molecule will be largely neutral, favoring retention on reversed-phase columns and extraction into organic solvents. Above its pKa, it will be negatively charged.
XLogP3 A similar compound, 1-(3-Fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, has an XLogP3 of 2.7, suggesting moderate lipophilicity.[5]The compound should be amenable to both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Protocol 1: Liquid-Liquid Extraction (LLE)

LLE is a cost-effective method for sample cleanup. By adjusting the pH of the aqueous sample, you can manipulate the ionization state of your analyte to selectively extract it into an immiscible organic solvent.

Workflow for LLE:

LLE_Workflow cluster_0 Sample Preparation plasma Plasma Sample acidify Acidify to pH < pKa (e.g., pH 2-3) plasma->acidify Protonates Carboxylic Acid add_solvent Add Immiscible Organic Solvent (e.g., Ethyl Acetate) acidify->add_solvent vortex Vortex & Centrifuge add_solvent->vortex Partitioning separate Separate Organic Layer vortex->separate Analyte in Organic Phase evaporate Evaporate & Reconstitute separate->evaporate analyze Inject into LC-MS/MS evaporate->analyze SPE_Workflow cluster_1 Solid-Phase Extraction condition Condition Sorbent (Methanol, Water) equilibrate Equilibrate Sorbent (Acidic Buffer, pH < pKa) condition->equilibrate load Load Acidified Sample equilibrate->load wash_polar Wash 1: Aqueous Acid (Removes polar interferences) load->wash_polar wash_organic Wash 2: Organic Solvent (Removes non-polar interferences) wash_polar->wash_organic elute Elute with Basic Organic Solvent (e.g., Acetonitrile with Ammonia) wash_organic->elute Deprotonates Analyte dry_reconstitute Evaporate & Reconstitute elute->dry_reconstitute analyze_spe Inject into LC-MS/MS dry_reconstitute->analyze_spe

Caption: Mixed-Mode Solid-Phase Extraction Workflow.

Step-by-Step Mixed-Mode SPE Protocol:

  • Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.

  • Equilibrate: Pass 1 mL of an acidic buffer (e.g., 0.1% formic acid in water, pH ~2.7) through the cartridge.

  • Load: Acidify your plasma sample to a pH below the analyte's pKa and load it onto the cartridge. The neutral analyte will bind to the reversed-phase sorbent.

  • Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of the acidic buffer to remove polar impurities.

  • Wash 2 (Non-polar Interferences): Wash with a low percentage of organic solvent (e.g., 5-10% methanol in water) to remove less polar interferences while retaining the analyte.

  • Elute: Elute the analyte with a basic organic solvent (e.g., 5% ammonium hydroxide in acetonitrile). This will deprotonate the carboxylic acid, disrupting its interaction with the sorbent and eluting it from the cartridge.

  • Evaporate and Reconstitute: Dry the eluate and reconstitute in the mobile phase for analysis.

If sample preparation improvements are insufficient, the next step is to optimize your liquid chromatography to separate the analyte from the interfering matrix components.

Key Chromatographic Parameters to Adjust:

  • Column Chemistry: Consider using a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to alter selectivity and potentially resolve your analyte from interferences.

  • Gradient Profile: A shallower gradient can improve the separation between your analyte and closely eluting matrix components.

  • Mobile Phase pH: Adjusting the mobile phase pH can shift the retention time of your analyte. For this acidic compound, a mobile phase pH of around 2.5-3.5 will keep it in its neutral form, promoting retention on a reversed-phase column.

  • Mobile Phase Additives: Use volatile mobile phase additives like formic acid or acetic acid. Avoid non-volatile buffers like phosphate, which can cause ion suppression and contaminate the mass spectrometer.

Optimizing the ion source parameters can enhance the signal of your analyte relative to background noise and interfering compounds.

Source Parameters for Optimization:

ParameterEffect on Ionization and Ion SuppressionRecommended Action
Capillary/Spray Voltage Affects the efficiency of droplet charging. [3]Tune for maximum analyte signal while maintaining a stable spray. Excessively high voltages can sometimes increase suppression.
Gas Temperatures (Desolvation/Drying) Influences the rate of solvent evaporation from droplets.Optimize to ensure efficient desolvation without causing thermal degradation of the analyte.
Nebulizing and Drying Gas Flow Rates Affects droplet size and desolvation efficiency.Adjust to achieve a stable and fine spray, which can improve ionization efficiency.
Source Position The position of the ESI probe relative to the MS inlet can impact sensitivity.Optimize for the best signal-to-noise ratio for your specific analyte and mobile phase.

Issue 2: Matrix Effects Varying Between Different Lots of Biological Matrix

This can be a significant issue in regulated bioanalysis. The composition of biological fluids can vary between individuals, leading to different degrees of ion suppression.

Solution: Use a Stable Isotope-Labeled Internal Standard (SIL-IS)

A SIL-IS is the gold standard for correcting matrix effects. Since it has the same physicochemical properties as the analyte, it will co-elute and experience the same degree of ion suppression or enhancement. [6]By monitoring the ratio of the analyte to the SIL-IS, you can obtain accurate and precise quantification, even with variable matrix effects. A deuterated version of your analyte, 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3, is commercially available and would be an appropriate choice. [7] Workflow for Mitigating Matrix Effects with SIL-IS:

SIL_IS_Workflow cluster_2 Quantitative Analysis with SIL-IS sample_prep Sample Preparation (Analyte + SIL-IS) lc_separation LC Separation (Analyte and SIL-IS Co-elute) sample_prep->lc_separation ms_detection MS/MS Detection (Monitor transitions for both) lc_separation->ms_detection Experience Same Ion Suppression data_processing Data Processing (Calculate Peak Area Ratio) ms_detection->data_processing quantification Accurate Quantification data_processing->quantification Ratio remains constant

Caption: Workflow for Accurate Quantification using a SIL-IS.

By implementing these systematic troubleshooting strategies, you can effectively identify, understand, and mitigate ion suppression, leading to robust and reliable bioanalytical data for 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid.

References

  • AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis.
  • Taylor, P. J. (2018). Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Therapeutic Drug Monitoring, 40(1), 1-8. [Link]

  • Mei, H., Hsieh, Y., & Nardo, C. (2012). Perspectives on Addressing Ionization Matrix Effects in Lc–Ms Bioanalysis. Bioanalysis, 4(12), 1541-1554. [Link]

  • Dams, R., Huestis, M. A., Lambert, W. E., & Murphy, C. M. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 21(10), 982-992. [Link]

  • Tong, X. S., Chen, Y., & Zuo, M. (2001). Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis. Rapid Communications in Mass Spectrometry, 15(22), 2161-2168. [Link]

  • Lutze, H. V., & Schmidt, T. C. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(14), 3445-3456. [Link]

  • Modular Bioscience. 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3.
  • Williams, R. pKa Data Compiled by R. Williams. [Link]

  • El-Beqqali, A., Kussak, A., & Abdel-Rehim, M. (2019). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 24(18), 3326. [Link]

  • Straniero, V., Casiraghi, A., & Calisti, L. (2017). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Bioorganic & Medicinal Chemistry Letters, 27(15), 3469-3473. [Link]

  • Smolecule. 1-(3-Fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.
  • da Silva, A. B., de Oliveira, A. C., & de Freitas, R. P. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Molecules, 28(13), 5035. [Link]

  • Al-Asmari, A. I., Al-Qahtani, S., & Al-Sultan, A. (2015). Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples. Journal of Chromatography B, 997, 131-137. [Link]

  • Vels University. (n.d.). Rapid, Sensitive and Simple LC-MS/MS Method Development and Validation for Estimation of Phenytoin in Human Plasma. [Link]

  • Shimadzu. (n.d.). MSn analysis of nonderivatized and Mtpp-derivatized peptides. [Link]

  • Matuszewski, B. K. (2017). The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. Journal of the American Society for Mass Spectrometry, 28(12), 2631-2640. [Link]

  • GetSynBio. 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3. [Link]

Sources

Optimization

Technical Support Center: 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3. This guide is designed to serve as a...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3. This guide is designed to serve as a primary resource for troubleshooting common contamination and stability issues encountered when using this deuterated compound, which is frequently employed as an internal standard in quantitative mass spectrometry assays. As Senior Application Scientists, we have structured this center to provide not just protocols, but the underlying scientific reasoning to empower you to diagnose and resolve challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial observations that may indicate a contamination or stability problem.

Q1: I'm seeing a significant peak in my LC-MS analysis corresponding to the non-deuterated (d0) analogue of my standard. What is the cause?

This issue points directly to insufficient isotopic purity. A deuterated standard will always contain trace amounts of the non-deuterated (d0) and partially deuterated (d1, d2) forms, known as isotopologues.[1] However, if the d0 peak is unexpectedly high, it can compromise assay accuracy by contributing to the analyte signal. This may stem from the original synthesis of the standard or isotopic instability (H/D exchange) under certain pH or temperature conditions.

Q2: My chromatogram shows several unexpected peaks that are not related to the d0 or other isotopologues. What are they?

These are likely chemical impurities. The source of these extraneous peaks can be varied:

  • Residuals from Synthesis: Starting materials, reagents, or catalysts used during the manufacturing of the standard.

  • Degradation Products: The compound may be degrading due to improper storage or handling (e.g., exposure to light, high temperatures, or strong acids/bases).[2][3][4]

  • Solvent or System Contamination: Impurities originating from the solvent used to dissolve the standard, or from the LC-MS system itself (e.g., plasticizers, residues from previous analyses).

  • Cross-Contamination: Accidental introduction of other compounds from the laboratory environment.

Q3: The peak area response of my d3-internal standard is inconsistent or steadily decreasing across my analytical batch. Why is this happening?

An inconsistent or declining internal standard (IS) response is a critical issue that can invalidate quantitative results.[5][6] Several factors can cause this:

  • Poor Stability in Solution: The compound may be degrading in the autosampler over the course of the run. This can be exacerbated by the matrix composition or temperature.

  • Adsorption: The molecule may be adsorbing to sample vials, pipette tips, or components of the LC system.

  • Matrix Effects: Inconsistent ion suppression or enhancement in the mass spectrometer source due to co-eluting components from the sample matrix (e.g., plasma, urine).[7]

  • Instrument Instability: Issues with the injector, ion source, or mass spectrometer can lead to variable performance.[7][8]

Q4: What are the recommended storage and handling procedures for this compound?

To ensure long-term stability, 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3 should be stored as a solid in a tightly sealed container, protected from light, and kept at -20°C. For solution preparations, use high-purity, LC-MS grade solvents. Prepare stock solutions at a high concentration in a solvent like DMSO or methanol. Aliquot into smaller volumes for daily use to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed experimental protocols to diagnose and resolve the issues identified in the FAQs.

Guide 1: Protocol for Assessing Isotopic Purity

Principle: High-resolution mass spectrometry (HRMS) is the definitive technique for assessing isotopic purity. It can resolve the small mass differences between the d3, d2, d1, and d0 isotopologues, allowing for their relative quantification.[9][10]

Experimental Protocol:

  • Sample Preparation: Prepare a 1 µg/mL solution of the standard in 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Method: Infuse the sample directly or use a short chromatographic run. Acquire data in full scan mode in the appropriate polarity.

  • Data Analysis:

    • Extract the ion chromatograms for the theoretical m/z of each isotopologue (see table below).

    • Integrate the peak areas for each isotopologue.

    • Calculate the isotopic purity as: Isotopic Purity (%) = [Area(d3) / (Area(d0) + Area(d1) + Area(d2) + Area(d3))] x 100

Data Presentation: Expected m/z Values

IsotopologueDescriptionTheoretical [M+H]⁺ m/z
d0Non-deuterated234.0617
d1Single Deuterium235.0680
d2Double Deuterium236.0743
d3Fully Deuterated237.0805

Note: Exact masses are illustrative and should be calculated based on the precise elemental formula.

Guide 2: Identifying Chemical Impurities via LC-MS/MS

Principle: This workflow uses liquid chromatography to separate impurities from the main compound and tandem mass spectrometry (MS/MS) to gain structural information for identification.

Experimental Protocol:

  • Sample Preparation: Prepare a concentrated solution (e.g., 100 µg/mL) of the standard to ensure any low-level impurities are detectable. Also, prepare a "blank" injection of the solvent used for dissolution.

  • Chromatography: Use a broad gradient method on a C18 column to ensure separation of compounds with varying polarities. For example, a 5-95% acetonitrile gradient over 15 minutes.

  • Mass Spectrometry: Acquire data in both full scan mode (to detect all ions) and data-dependent MS/MS mode (to fragment ions as they appear).

  • Data Analysis: Follow the logical workflow outlined in the diagram below. Comparing the sample chromatogram to the solvent blank is a critical first step to eliminate solvent-related peaks.[11][12][13][14]

Visualization: Impurity Identification Workflow

G cluster_source Source Identification cluster_impurity_type Impurity Classification start Observe Unexpected Peak in Chromatogram blank_check Is the peak present in the solvent blank? start->blank_check solvent Source: Solvent or System Contamination blank_check->solvent Yes related_check Does the impurity's MS/MS spectrum show fragments in common with the d3-standard? blank_check->related_check No degradant Conclusion: Likely a Degradation Product or Synthesis Byproduct related_check->degradant Yes unrelated Conclusion: Unrelated Contaminant (e.g., from synthesis or cross-contamination) related_check->unrelated No

Caption: A logical workflow for diagnosing the source of chemical impurities.

Guide 3: Investigating Compound Stability with Forced Degradation

Principle: Forced degradation, or stress testing, is a systematic way to identify the likely degradation products and pathways of a drug substance by exposing it to harsh conditions.[2][3][15] This knowledge is crucial for developing stable formulations and defining appropriate storage conditions.[4][16]

Experimental Protocol:

  • Prepare Stress Samples: Prepare separate solutions of the compound (e.g., 100 µg/mL) for each condition.

  • Apply Stress Conditions: Expose the solutions to the conditions listed in the table below. The goal is to achieve 5-20% degradation; adjust time or reagent concentration as needed.[3][15]

  • Neutralization: After the incubation period, neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples, including an unstressed control, by LC-MS using the method from Guide 2.

  • Data Interpretation:

    • Identify the major degradation products formed under each condition.

    • Use the MS/MS fragmentation data to propose structures for the degradants.

    • This information reveals the compound's vulnerabilities (e.g., is it sensitive to hydrolysis, oxidation, etc.?).

Data Presentation: Forced Degradation Conditions

Stress ConditionReagent/MethodTypical Incubation
Acid Hydrolysis 0.1 M HCl2-8 hours at 60°C
Base Hydrolysis 0.1 M NaOH2-8 hours at 60°C
Oxidation 3% H₂O₂24 hours at room temp.
Thermal 80°C (in solution)48 hours
Photolytic ICH Q1B compliant light source1.2 million lux hours (Vis) & 200 watt hours/m² (UV)

Visualization: Potential Degradation Pathways

G cluster_pathways Degradation Pathways Parent 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3 Hydrolysis Hydrolysis Product (e.g., ester cleavage if applicable) Parent->Hydrolysis Acid/Base Oxidation Oxidation Product (e.g., N-oxide) Parent->Oxidation Oxidizing Agent Photolysis Photolytic Product (e.g., rearrangement) Parent->Photolysis Light

Caption: Potential degradation pathways for the compound under stress conditions.

References

  • Li, W., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(S1), e9453. Available at: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 123-140. Available at: [Link]

  • Pharma Pathway. (2024). Forced Degradation Studies in Pharmaceuticals: How to Perform. Available at: [Link]

  • Pharma Times Official. (2024). What are Forced Degradation Studies in Pharmaceuticals. Available at: [Link]

  • Singh, S. K., et al. (2018). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 10(33), 4075-4083. Available at: [Link]

  • Corden, P. (2023). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available at: [Link]

  • Singh, S. K., et al. (2018). Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. ResearchGate. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ResearchGate. Available at: [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Available at: [Link]

  • Agilent. (2014). Guidelines for Trouble Shooting and Maintenance of ICP-MS Systems. Available at: [Link]

  • Odenkirk, M.T., et al. (2025). Mass Spectrometer (MS) troubleshooting guide. Alliance Bioversity International - CIAT. Available at: [Link]

  • illuminated Cell. (n.d.). 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Ermanis, K., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]

  • ChemRxiv. (n.d.). One-Pot Two-Step Catalytic Synthesis of Rationally Designed 6-amino-2-pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioacti. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Calibration Curve Issues with 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for bioanalytical assays involving 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3 . This resource...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for bioanalytical assays involving 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3 . This resource is designed to provide in-depth, experience-driven guidance to help you navigate and resolve common challenges encountered during method development and validation, with a specific focus on calibration curve performance. As your virtual Senior Application Scientist, my goal is to explain the "why" behind the "how," ensuring you can build robust and reliable assays.

This guide is structured to address issues from foundational principles to complex troubleshooting scenarios. We will delve into the nuances of using a deuterated internal standard and explore the common pitfalls that can compromise the integrity of your quantitative data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses preliminary questions you might have about your analyte, internal standard, and the fundamentals of calibration curves in a regulated bioanalytical context.

Q1: What is 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3 and why is a deuterated form used?

1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3 is the stable isotope-labeled (SIL) form of the parent compound, where three hydrogen atoms have been replaced with deuterium.[1] In quantitative mass spectrometry (LC-MS/MS), SIL internal standards (IS) are considered the gold standard.[2] This is because they are chemically and physically almost identical to the analyte of interest.[2][3] This near-identical behavior helps to compensate for variability during sample preparation, chromatography, and ionization, which is crucial for achieving accurate and precise quantification.[4][5]

Q2: What are the regulatory expectations for a calibration curve in a bioanalytical method?

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines for bioanalytical method validation.[6][7][8] A calibration curve should consist of a blank sample (matrix without analyte or IS), a zero sample (matrix with IS only), and a minimum of six non-zero concentration standards.[9] These standards must cover the expected concentration range of the study samples, from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ).[8] The curve's accuracy and precision at each level must meet predefined acceptance criteria, typically ±15% of the nominal value (±20% at the LLOQ).

Q3: What is "matrix effect," and how can it affect my calibration curve?

The matrix effect is the alteration of analyte ionization efficiency due to co-eluting components from the biological sample (e.g., plasma, urine).[10] These interferences can either suppress or enhance the analyte's signal, leading to inaccurate quantification.[4][10][11] Even with a SIL internal standard, differential matrix effects can occur if the analyte and IS are affected differently by the matrix components, which can lead to a non-linear or biased calibration curve.[12]

Part 2: Troubleshooting Common Calibration Curve Problems

This section provides a structured approach to diagnosing and resolving specific issues you may encounter with your calibration curve.

Issue 1: Non-Linear Calibration Curve

A non-linear calibration curve is a common challenge, especially over a wide dynamic range.[13] While some non-linearity can be acceptable and managed with appropriate regression models (e.g., quadratic), it's crucial to understand the underlying cause.

Potential Causes & Diagnostic Steps:

Potential Cause Diagnostic Steps Explanation
Detector Saturation 1. Analyze the high-concentration standards. Observe the absolute peak areas of both the analyte and the internal standard. 2. If the peak shape is broad and flat-topped, or if the response no longer increases proportionally with concentration, saturation is likely.At high concentrations, the mass spectrometer detector can become overwhelmed, leading to a plateau in signal response.[5][14] This is a common cause of non-linearity at the upper end of the curve.
Matrix Effects 1. Prepare two sets of calibration standards: one in the biological matrix and one in a clean solvent. 2. Compare the slopes of the two curves. A significant difference suggests the presence of matrix effects.As discussed in the FAQs, matrix components can interfere with ionization. This effect may not be uniform across the concentration range, leading to a non-linear response.[15]
Inappropriate Regression Model 1. Fit the calibration data with both a linear and a quadratic regression model. 2. Examine the residual plots for each model. A random distribution of residuals around zero indicates a good fit. A patterned distribution (e.g., a U-shape) suggests the model is inappropriate.[15]A simple linear regression may not adequately describe the concentration-response relationship over a wide range.[13] Regulatory guidelines permit the use of non-linear models, provided they are justified.[16]
Isotopic Contribution 1. Analyze the zero sample (containing only the internal standard). 2. Check for any signal in the analyte's mass transition channel.If the deuterated internal standard is not 100% isotopically pure, it may contain a small amount of the unlabeled analyte, which can interfere with the measurement at the LLOQ.

Troubleshooting Workflow for Non-Linearity:

Caption: A decision-making workflow for troubleshooting non-linear calibration curves.

Issue 2: High Variability in Quality Control (QC) Samples

Inconsistent QC results, even with a seemingly good calibration curve, indicate a problem with the method's precision and accuracy.

Potential Causes & Diagnostic Steps:

Potential Cause Diagnostic Steps Explanation
Inconsistent Sample Preparation 1. Review your sample preparation protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). 2. Prepare multiple replicates of the same QC level and analyze them. High variability points to an issue in the preparation steps.Manual pipetting errors, inconsistent vortexing, or variations in evaporation steps can all introduce significant variability. Automation can help mitigate these issues.
Internal Standard Stability/Purity 1. Check the expiration date and storage conditions of your deuterated internal standard. 2. Consider potential for back-exchange of deuterium for hydrogen, especially if stored in acidic or basic solutions.[2]A degraded or impure internal standard will not provide reliable correction, leading to erratic results.[3]
Chromatographic Issues 1. Overlay the chromatograms of multiple QC injections. 2. Look for shifts in retention time, changes in peak shape, or the appearance of interfering peaks.Poor chromatography can lead to inconsistent integration and co-elution with interfering substances, affecting the accuracy of the measurement.
Instrument Instability 1. Monitor the absolute response of the internal standard across an analytical run. 2. A significant drift or sudden change in the IS response can indicate an issue with the mass spectrometer.While an IS is meant to correct for instrument fluctuations, extreme instability can still compromise data quality.[17]

Experimental Protocol: Assessing Internal Standard Performance

  • Objective: To verify the stability and consistency of the internal standard's response.

  • Procedure:

    • Prepare a solution of the deuterated internal standard in the final reconstitution solvent at the concentration used in the assay.

    • Inject this solution repeatedly (e.g., 10 times) over the course of a typical analytical run time.

    • Plot the absolute peak area of the internal standard for each injection.

  • Acceptance Criteria: The coefficient of variation (%CV) of the peak areas should be less than 5%. A consistent, stable response confirms that the IS and the instrument are performing well.

Issue 3: Poor Sensitivity / Inability to Meet LLOQ

Failure to consistently and accurately measure the LLOQ is a critical issue that can halt method validation.

Potential Causes & Diagnostic Steps:

Potential Cause Diagnostic Steps Explanation
Ion Suppression at LLOQ 1. Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. 2. If the analyte elutes in a region of significant suppression, adjust the chromatography to move it to a cleaner part of the gradient.The LLOQ is most susceptible to the negative impacts of matrix effects, as the analyte signal is at its lowest.[18]
Suboptimal Sample Extraction 1. Calculate the extraction recovery of the analyte at the LLOQ concentration. 2. If recovery is low (<70%), experiment with different extraction techniques (e.g., switch from protein precipitation to SPE) to improve analyte recovery.Inefficient extraction leads to a loss of analyte, making it difficult to detect at low concentrations.
Mass Spectrometer Tuning 1. Re-tune the mass spectrometer for both the analyte and the internal standard. 2. Ensure that the precursor and product ion masses, as well as collision energies, are optimized for maximum signal.Instrument parameters can drift over time, and re-optimization is often necessary to maintain peak sensitivity.

Diagram: Investigating LLOQ Failure

Caption: A systematic approach to diagnosing and resolving issues at the Lower Limit of Quantification.

Part 3: Final Recommendations & Best Practices
  • Method Development is Key: A robust calibration curve is built on a foundation of solid method development. Invest time in optimizing sample preparation, chromatography, and mass spectrometer settings before starting validation.

  • Understand Your Internal Standard: While deuterated standards are excellent, they are not infallible. Be aware of potential issues like isotopic instability and differential matrix effects.[12][19]

  • Embrace Non-Linearity (When Justified): Do not force a linear fit if the data is clearly non-linear. A properly validated quadratic curve is acceptable and often more accurate than a poorly fitting linear one.[5][13]

  • Systematic Troubleshooting: When problems arise, adopt a logical, step-by-step approach to diagnosis. The workflows provided in this guide offer a starting point for your investigations.

By understanding the science behind the calibration curve and employing a systematic approach to troubleshooting, you can develop reliable and robust bioanalytical methods for 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3 and other challenging analytes.

References
  • Bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]

  • Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. [Link]

  • What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation? (Source details not fully provided in search results)
  • Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (Source details not fully provided in search results)
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc. [Link]

  • Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. PubMed. [Link]

  • USFDA guidelines for bioanalytical method validation. Slideshare. [Link]

  • Bioanalytical method validation emea. Slideshare. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. PMC. [Link]

  • FDA Draft Guidance for Industry - Bioanalytical Method Validation. Regulations.gov. [Link]

  • Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. (Source details not fully provided in search results)
  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. [Link]

  • Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? myadlm.org. [Link]

  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]

  • Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range. ResearchGate. [Link]

  • What is causing the problem for unreproducible callibration curves within LC-MS/MS? ResearchGate. [Link]

  • Fitting Nonlinear Calibration Curves: No Models Perfect. Scirp.org. [Link]

  • [Question] Non-linear standard (calibrator) curves. Chromatography Forum. [Link]

  • 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3. Measles Who. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Abstract This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantitative determination of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid, a key intermedia...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantitative determination of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid, a key intermediate or active pharmaceutical ingredient (API) in drug development. Recognizing the critical importance of robust and reliable analytical data, this document details and compares three orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Potentiometric Titration. Each method is presented with a detailed protocol, a discussion of its scientific basis, and a summary of validation characteristics as prescribed by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] The objective is to provide researchers, analytical scientists, and quality control professionals with the necessary tools to select, implement, and validate the most appropriate analytical methodology for their specific purpose, ensuring data integrity and regulatory compliance.

Introduction: The Imperative for Orthogonal Analytical Approaches

1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a molecule of significant interest in pharmaceutical research. Its purity, stability, and concentration in various matrices are critical quality attributes that must be precisely controlled and monitored. No single analytical method is universally superior; the choice is dictated by the specific application, whether it be for purity assessment, content uniformity, stability testing, or routine quality control.

Cross-validation, the comparison of results from two or more distinct analytical methods, is a cornerstone of a robust quality system.[5][6] It provides a high degree of confidence that the reported analytical result is accurate and unbiased. This guide explores three fundamentally different, or "orthogonal," methods that measure the analyte based on distinct chemical and physical principles: chromatographic separation, spectrophotometric absorption, and chemical reactivity.

Chapter 1: High-Performance Liquid Chromatography (HPLC-UV)

Principle & Rationale: HPLC is the workhorse of the pharmaceutical industry for its high specificity, sensitivity, and resolving power. A reversed-phase HPLC method separates the analyte from its impurities based on its polarity. The dihydropyridine structure, containing both aromatic and carboxylic acid moieties, possesses a strong chromophore, making UV detection a highly suitable and sensitive choice. This method is ideal for both assay and the simultaneous determination of process-related impurities and degradation products.

Experimental Protocol: Reversed-Phase HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Visible or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 80% B over 10 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 285 nm.

  • Standard Preparation: Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent). This yields a 500 µg/mL stock solution. Further dilutions are made to create calibration standards.

  • Sample Preparation: Prepare the sample in the diluent to achieve a target concentration within the calibration range.

  • System Suitability: Before analysis, inject a system suitability standard (e.g., 100 µg/mL) six times. The relative standard deviation (%RSD) for peak area should be ≤ 2.0%.

Method Validation Summary (per ICH Q2(R1))
Validation ParameterAcceptance CriteriaTypical Result
Specificity Peak is pure and free from interferencePeak purity index > 0.999
Linearity Correlation Coefficient (R²) ≥ 0.999R² = 0.9998
Range 50 - 150 µg/mL50 - 150 µg/mL
Accuracy 98.0% - 102.0% Recovery99.5% - 101.2%
Precision (Repeatability) %RSD ≤ 2.0%%RSD = 0.8%
Limit of Quantitation (LOQ) S/N Ratio ≥ 100.5 µg/mL
Limit of Detection (LOD) S/N Ratio ≥ 30.15 µg/mL

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep prep instrument instrument data data report report A Prepare Mobile Phase & Diluent C Equilibrate HPLC System A->C B Prepare Standard & Sample Solutions B->C D Perform System Suitability Test C->D E Inject Samples & Standards D->E F Integrate Peaks & Construct Calibration Curve E->F G Calculate Concentration & Purity F->G H Generate Final Report G->H

Figure 1: HPLC-UV Analysis Workflow.

Chapter 2: UV-Visible Spectrophotometry

Principle & Rationale: This technique leverages the Beer-Lambert Law, which states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species.[7][8] The conjugated system within the 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid molecule results in strong UV absorbance. While less specific than HPLC, this method is exceptionally fast, simple, and cost-effective, making it ideal for rapid in-process controls, content uniformity, or dissolution testing where the sample matrix is clean and well-defined.

Experimental Protocol: UV-Vis Spectrophotometry
  • Instrumentation: A calibrated double-beam UV-Visible spectrophotometer.

  • Solvent Selection: A solvent that provides good solubility and does not absorb in the analytical wavelength region. A 0.1 M solution of sodium hydroxide in water is suitable, as it will deprotonate the carboxylic acid, ensuring complete dissolution and a consistent chromophoric form.

  • Wavelength Determination (λmax): Prepare a dilute solution of the analyte in 0.1 M NaOH and scan across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For this compound, λmax is typically around 290 nm.

  • Standard Preparation: Accurately weigh approximately 25 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with 0.1 M NaOH (250 µg/mL stock). Create a series of calibration standards (e.g., 5, 10, 15, 20, 25 µg/mL) by serially diluting the stock solution.

  • Sample Preparation: Prepare the sample in 0.1 M NaOH to achieve a target concentration that falls within the linear range of the calibration curve.

  • Measurement: Measure the absorbance of the blank (0.1 M NaOH), standards, and samples at the predetermined λmax.

Method Validation Summary (per ICH Q2(R1))
Validation ParameterAcceptance CriteriaTypical Result
Specificity Low; susceptible to interference from absorbing impuritiesN/A (Method is non-specific)
Linearity Correlation Coefficient (R²) ≥ 0.999R² = 0.9995
Range 5 - 25 µg/mL5 - 25 µg/mL
Accuracy 98.0% - 102.0% Recovery99.1% - 101.5%
Precision (Repeatability) %RSD ≤ 2.0%%RSD = 1.1%
Limit of Quantitation (LOQ) S/N Ratio ≥ 101.0 µg/mL
Limit of Detection (LOD) S/N Ratio ≥ 30.3 µg/mL

UV-Vis Workflow Diagram

UVVis_Workflow cluster_prep Preparation cluster_analysis Measurement cluster_data Data Processing prep prep instrument instrument data data report report A Determine λmax C Set Wavelength & Blank Instrument A->C B Prepare Standard & Sample Solutions B->C D Measure Absorbance of Standards C->D E Measure Absorbance of Samples C->E F Construct Calibration Curve D->F G Calculate Concentration E->G F->G H Generate Final Report G->H

Figure 2: UV-Visible Spectrophotometry Workflow.

Chapter 3: Potentiometric Titration

Principle & Rationale: This is a classic, absolute analytical technique that relies on the stoichiometry of a chemical reaction.[9][10][11] The carboxylic acid functional group on the molecule can be neutralized by a strong base, such as sodium hydroxide. A potentiometric titrator monitors the change in pH (or millivolts) as the titrant is added, and the endpoint is determined from the point of maximum inflection in the titration curve. This method is highly accurate and precise for determining the purity (assay) of the bulk drug substance, as it is a direct measure of the acidic moiety and is not dependent on a reference standard's response factor.

Experimental Protocol: Acid-Base Titration
  • Instrumentation: An automatic potentiometric titrator with a combination glass pH electrode.

  • Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH), traceable to a primary standard.

  • Solvent: A suitable solvent to dissolve the sample, such as a 70:30 mixture of ethanol and water, to ensure solubility of both the acidic form of the analyte and the salt formed during titration.

  • Procedure:

    • Accurately weigh approximately 200 mg of the sample into a titration vessel.

    • Add 50 mL of the ethanol/water solvent and stir until fully dissolved.

    • Immerse the pH electrode and the titrant delivery tube into the solution.

    • Titrate with standardized 0.1 M NaOH, recording the pH and volume of titrant added.

    • The endpoint is determined by the first or second derivative of the titration curve.

  • Calculation: The percentage purity is calculated based on the volume of titrant consumed, the molarity of the titrant, the molecular weight of the analyte, and the initial sample weight.

Method Validation Summary (per ICH Q2(R1))
Validation ParameterAcceptance CriteriaTypical Result
Specificity Low; will titrate any acidic impurityN/A (Method is non-specific)
Linearity Correlation Coefficient (R²) ≥ 0.999R² = 0.9999 (on sample weight)
Range 150 - 250 mg150 - 250 mg
Accuracy 99.0% - 101.0% Purity99.7% - 100.3%
Precision (Repeatability) %RSD ≤ 1.0%%RSD = 0.3%
LOQ / LOD Not applicable for assay methodN/A

Titration Workflow Diagram

Titration_Workflow cluster_prep Preparation cluster_analysis Titration cluster_data Data Processing prep prep instrument instrument data data report report A Standardize 0.1 M NaOH Titrant D Titrate Sample with NaOH A->D B Accurately Weigh Sample & Dissolve in Solvent B->D C Calibrate pH Electrode C->D E Determine Endpoint (Equivalence Point) D->E F Calculate Assay (% Purity) E->F G Generate Final Report F->G

Figure 3: Potentiometric Titration Workflow.

Chapter 4: Comparative Analysis & Recommendations

The cross-validation of these three methods provides a powerful, multi-faceted confirmation of the analyte's quantity and quality. The results from each method should be statistically compared to ensure they are concordant within acceptable limits.

FeatureHPLC-UVUV-Vis SpectrophotometryPotentiometric Titration
Principle Chromatographic SeparationLight AbsorptionChemical Reactivity
Specificity High (Separates impurities)Low (Any absorbing species interferes)Low (Any acidic species interferes)
Sensitivity High (ng level)Moderate (µg level)Low (mg level)
Primary Use Purity, Assay, StabilityContent Uniformity, DissolutionBulk Material Assay
Speed Moderate (~15 min/sample)Very Fast (~1 min/sample)Fast (~5 min/sample)
Cost/Complexity HighLowModerate
Reliance on Ref. Std. Yes (for quantitation)Yes (for quantitation)No (Primary method)
Recommendations for Application:
  • For R&D and Stability Studies: HPLC-UV is the mandatory choice due to its ability to separate and quantify degradation products, providing a complete picture of the sample's integrity.

  • For Bulk Drug Substance (API) Release: Potentiometric titration is an excellent primary method for assay determination due to its high precision and accuracy. HPLC should be used as the orthogonal method to determine purity and impurity profiles.

  • For In-Process Control (IPC) and Formulation Content Uniformity: UV-Vis spectrophotometry offers the speed and simplicity needed for high-throughput analysis where the sample matrix is consistent and known to be free of interferences. Results should be periodically verified by the HPLC method.

By employing a strategic combination of these validated methods, a laboratory can build a robust and defensible analytical control strategy, ensuring product quality and satisfying stringent regulatory expectations.

References

Comparative

A Guide to Inter-Laboratory Comparison for the Quantification of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Introduction: The Imperative for Reproducible Quantification In the landscape of drug development, the ability to accurately and reproducibly quantify novel chemical entities is paramount. The compound 1-(3-Fluorophenyl)...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Reproducible Quantification

In the landscape of drug development, the ability to accurately and reproducibly quantify novel chemical entities is paramount. The compound 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a molecule of interest whose journey from discovery to potential therapeutic application depends on reliable bioanalytical data. Ensuring that different laboratories, whether they are internal research groups, contract research organizations (CROs), or international partners, can produce comparable results is not merely a scientific ideal; it is a regulatory necessity and the foundation of data integrity.

This guide presents a framework for conducting an inter-laboratory comparison (also known as a ring test or proficiency test) for the quantification of this specific analyte in a biological matrix, such as human plasma. The objective of such a study is to assess the robustness, reliability, and transferability of a standardized analytical method. By distributing identical, blind samples to multiple facilities, we can evaluate the precision and accuracy of the method across different instruments, operators, and environments.[1][2][3] This process is critical for validating the analytical procedure and ensuring that data generated across various sites during preclinical or clinical trials are equivalent and can be pooled for a comprehensive analysis.[3][4]

The principles and methodologies outlined herein are grounded in internationally recognized guidelines, including those from the International Council for Harmonisation (ICH) and the European Medicines Agency (EMA), to ensure the scientific and regulatory rigor of the study.[5][6][7]

Analytical Methodology: The Gold Standard for Bioanalysis

For the quantification of small molecules like 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid in a complex biological matrix, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the undisputed method of choice.[8]

Rationale for Selection:

  • High Selectivity: Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, allows for the highly specific detection of the target analyte by monitoring a unique precursor-to-product ion transition, effectively filtering out interferences from the complex plasma matrix.

  • High Sensitivity: LC-MS/MS provides the low limits of quantification (LLOQ) necessary for pharmacokinetic studies, where drug concentrations can span several orders of magnitude.[9]

  • Broad Applicability: The method is suitable for polar, ionizable compounds like the target carboxylic acid. The addition of a weak acid (e.g., formic acid) to the mobile phase aids in protonating the analyte, which enhances ionization efficiency in positive electrospray ionization (ESI) mode.[10]

The selected MRM transition for the analyte is based on its molecular structure (MW = 233.2 g/mol ). The protonated molecule [M+H]⁺ at m/z 234.2 serves as the precursor ion. A characteristic product ion at m/z 190.2, corresponding to the loss of carbon dioxide (-44 Da) from the carboxylic acid group, is selected for quantification.

Inter-Laboratory Study Design

A successful inter-laboratory study hinges on meticulous planning and a clearly defined protocol that all participating laboratories must adhere to.[1][11]

Key Components of the Study Design:

  • Coordinating Laboratory: A central lab is designated to prepare, validate, and distribute all study samples and to collate and statistically analyze the results from participating labs.

  • Participating Laboratories: A minimum of three laboratories is recommended to provide a meaningful statistical evaluation of method performance.[1]

  • Test Samples: The coordinating lab will prepare a set of blind samples. This set includes a calibration curve, and quality control (QC) samples at low, medium, and high concentrations (LQC, MQC, HQC). These are prepared by spiking known amounts of a certified reference standard into a pooled, blank human plasma matrix.

  • Standardized Protocol: A single, detailed analytical method protocol (as described in Section 4) is distributed to all participants. No deviation from this protocol is permitted.

  • Acceptance Criteria: Pre-defined criteria for the performance of the calibration curve (e.g., R² > 0.99), accuracy (e.g., within ±15% of nominal value), and precision (e.g., ≤15% RSD) must be met for an analytical run to be considered valid. These criteria are based on established regulatory guidelines.[5][12]

  • Data Analysis and Reporting: Each laboratory will analyze the samples in triplicate and report the calculated concentrations for all unknown QCs. The data is then sent to the coordinating laboratory for statistical analysis to determine the overall method performance and inter-laboratory variability.[13][14]

Below is a diagram illustrating the logical flow of the inter-laboratory study.

G cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Independent Analysis cluster_eval Phase 3: Evaluation CoordLab Coordinating Lab SamplePrep Prepare & Validate Reference Standards, QCs & Blind Samples CoordLab->SamplePrep Distribution Distribute Sample Kits & Standardized Protocol SamplePrep->Distribution LabA Participant Lab A Distribution->LabA LabB Participant Lab B Distribution->LabB LabC Participant Lab C Distribution->LabC AnalysisA Execute Protocol, Analyze Samples LabA->AnalysisA AnalysisB Execute Protocol, Analyze Samples LabB->AnalysisB AnalysisC Execute Protocol, Analyze Samples LabC->AnalysisC DataSubmission Submit Quantitative Results to Coordinating Lab AnalysisA->DataSubmission AnalysisB->DataSubmission AnalysisC->DataSubmission Stats Statistical Analysis (Accuracy, Precision, RSD%) DataSubmission->Stats Report Final Report Generation & Dissemination Stats->Report

Caption: Workflow of the Inter-Laboratory Comparison Study.

Detailed Experimental Protocol: Standardized LC-MS/MS Method

Adherence to the following protocol is mandatory for all participating laboratories.

Reagents and Materials
  • 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid Reference Standard (>99% purity)

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., ¹³C₆-labeled analyte

  • Human Plasma (K₂EDTA)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (Optima LC/MS Grade)

  • Deionized Water (>18 MΩ·cm)

Sample Preparation: Protein Precipitation
  • Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.

  • Pipette 50 µL of plasma sample into the appropriately labeled tube.

  • Add 200 µL of the internal standard spiking solution (e.g., 100 ng/mL SIL-IS in acetonitrile).

  • Vortex each tube for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Instrumentation and Parameters
Parameter Condition
LC System Standard UHPLC System
Column C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm particle size
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 2.5 min; hold at 95% B for 0.5 min; return to 5% B and equilibrate for 1 min.
Total Run Time 4.0 minutes
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) m/z 234.2 → 190.2
MRM Transition (IS) m/z 240.2 → 196.2 (for ¹³C₆-IS)
Dwell Time 100 ms
Data Acquisition and Processing
  • A calibration curve consisting of a blank and at least eight non-zero standards must be prepared and analyzed with each batch.

  • The curve should be fitted using a weighted (1/x²) linear regression.

  • Concentrations of QC and unknown samples are determined from the regression equation.

Results and Discussion: A Comparative Analysis

Upon receiving the data from all participating labs, the coordinating laboratory performs a statistical evaluation. The following tables present a hypothetical but realistic dataset from such a study.

Inter-Laboratory Accuracy and Precision

The core of the comparison lies in evaluating the accuracy (%Bias) and precision (RSD%) for the QC samples across all labs.[15]

QC Level Lab N Mean Conc. (ng/mL) Nominal Conc. (ng/mL) Accuracy (%Bias) Intra-Lab Precision (%RSD)
LQC Lab A35.215.004.2%3.5%
Lab B34.895.00-2.2%4.1%
Lab C35.455.009.0%2.8%
MQC Lab A397.8100-2.2%2.1%
Lab B3103.51003.5%1.9%
Lab C3101.11001.1%2.5%
HQC Lab A3789800-1.4%1.5%
Lab B38128001.5%2.2%
Lab C3795800-0.6%1.8%
Overall Method Performance (Inter-Laboratory Statistics)

This table consolidates the data to provide a top-level view of the method's reproducibility.

QC Level Overall Mean (ng/mL) Inter-Lab SD Inter-Lab Precision (%RSD) Overall Accuracy (%Bias)
LQC 5.180.285.4%3.6%
MQC 100.82.862.8%0.8%
HQC 798.711.81.5%-0.2%

Discussion of Results: The hypothetical data demonstrates strong performance of the analytical method. In this scenario, all laboratories achieved accuracy and precision results well within the standard acceptance criteria of ±15% for bias and ≤15% for RSD.[5][12] The inter-laboratory precision, a critical measure of method robustness, was excellent, with RSD values of 5.4% at the LQC and decreasing at higher concentrations. This indicates that the standardized protocol, particularly the simple protein precipitation and robust LC-MS/MS conditions, is resilient to minor variations in instrumentation and operator technique across different sites. The slight positive bias observed in Lab C's LQC result, while still acceptable, could warrant a review of their standard preparation or integration practices to ensure optimal performance at the low end of the calibration range.

The relationship between method validation parameters that ensure overall robustness is depicted below.

G cluster_params Core Validation Parameters cluster_study Study Type cluster_outcome Desired Outcome Accuracy Accuracy InterLab Inter-Laboratory Comparison Accuracy->InterLab Precision Precision Precision->InterLab Selectivity Selectivity Selectivity->InterLab Robustness Robustness Robustness->InterLab Reliability Demonstrated Method Reliability & Transferability InterLab->Reliability

Caption: Relationship between Validation and Study Outcome.

Conclusion and Recommendations

This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the quantification of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid. The successful execution of such a study, yielding data similar to the examples provided, would confirm that the LC-MS/MS method is robust, reliable, and transferable. This provides a high degree of confidence that the method can be deployed across multiple analytical sites for large-scale sample analysis in support of drug development programs.

Key Recommendations for Success:

  • Centralized Reagent and Sample Management: Use a single lot of reference standard, internal standard, and control matrix to prepare all samples to eliminate variability from starting materials.

  • Clear Communication: Maintain open lines of communication between the coordinating lab and participating labs to address any technical questions promptly.

  • Thorough Training: Ensure all analysts are familiar with the protocol and the specific instrumentation being used.

  • Adherence to Guidelines: The entire study, from protocol design to final report, should be conducted in the spirit of Good Laboratory Practice (GLP) and align with current regulatory guidance on bioanalytical method validation.[12][16]

References

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. Chinese Pharmaceutical Journal, 2016, 51(2): 139-143. [Link]

  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Ovid Insights. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Bioanalytical method validation emea. SlideShare. [Link]

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]

  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. DiVA portal. [Link]

  • Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. ResearchGate. [Link]

  • Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer. [Link]

  • Inter-laboratory proficiency testing. XLSTAT. [Link]

  • Validation of Analytical Methods According to the New FDA Guidance. ComplianceOnline. [Link]

  • Assessing interlaboratory comparison data adjustment procedures. Metrologia. [Link]

  • Proficiency testing and interlaboratory comparisons. Analytical Chemistry Class Notes. [Link]

  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. MDPI. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]

  • Interlaboratory Studies. Oxford Academic. [Link]

  • Set-up and evaluation of interlaboratory studies (Review). ResearchGate. [Link]

  • Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cho. SciSpace. [Link]

  • GUIDELINE FOR INTER-LABORATORY TESTS. BISFA. [Link]

  • Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC-MS/MS. ResearchGate. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • FDA publishes new Guidance on Validation of Analytical Methods. ECA Academy. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. National Institutes of Health (NIH). [Link]

  • Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. EAS-Ethiopia. [Link]

Sources

Validation

A Scientist's Guide to Internal Standards: Evaluating 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3

In the landscape of quantitative bioanalysis, particularly within the realm of liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard (IS) is a critical decision that underpins the accuracy,...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of quantitative bioanalysis, particularly within the realm of liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard (IS) is a critical decision that underpins the accuracy, precision, and robustness of an entire method. An ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis, correcting for variability in extraction recovery, matrix effects, and instrument response. This guide provides an in-depth comparison of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3, a stable isotope-labeled (SIL) internal standard, with other common types of internal standards, supported by experimental considerations and data.

This guide is intended for researchers, scientists, and drug development professionals who are actively engaged in the development and validation of bioanalytical methods. We will delve into the mechanistic reasoning behind the superiority of SIL-IS, present a comparative analysis, and provide actionable experimental protocols.

The Foundational Role of an Internal Standard

The primary function of an internal standard is to serve as a reliable reference point. A known concentration of the IS is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process. The ratio of the analyte's response to the IS's response is then used to construct the calibration curve and quantify the analyte in unknown samples. This ratiometric approach effectively normalizes for variations that can occur at various stages of the analytical workflow.

G cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Processing A Biological Matrix (Plasma, Urine, etc.) B Addition of Internal Standard A->B C Extraction (e.g., SPE, LLE, PPT) B->C D Chromatographic Separation C->D E Mass Spectrometric Detection D->E F Peak Integration (Analyte & IS) E->F G Response Ratio Calculation (Analyte/IS) F->G H Quantification via Calibration Curve G->H I Accurate & Precise Result H->I Final Concentration

Figure 1: A generalized workflow for quantitative bioanalysis using an internal standard. The IS is introduced early to account for variability throughout the process.

A Profile of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3

1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3 is the deuterated form of its parent compound, which is a potential metabolite of various pharmaceutical compounds. As a stable isotope-labeled internal standard, it is considered the "gold standard" for quantitative mass spectrometry.

Key Structural Features and Their Implications:

  • Deuterium Labeling (-d3): The incorporation of three deuterium atoms results in a mass shift of +3 Da compared to the unlabeled analyte. This mass difference is easily resolved by a mass spectrometer, allowing for simultaneous detection of the analyte and the IS without isobaric interference.

  • Identical Physicochemical Properties: The substitution of hydrogen with deuterium results in negligible changes to the compound's polarity, pKa, and chromatographic retention time. This ensures that the IS and the analyte behave almost identically during extraction and chromatography.

Comparison with Alternative Internal Standards

The choice of an internal standard is often a balance between performance, cost, and availability. Let's compare 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3 with two other common types of internal standards: a structural analog and a homologous standard.

Feature1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3 (SIL-IS)Structural Analog ISHomologous IS
Chemical Structure Identical to analyte, with isotopic substitutionSimilar core structure, but with different functional groups or substituentsPart of the same chemical series, often differing by a methylene group (-CH2-)
Co-elution Yes, nearly identical retention timePossible, but not guaranteedNo, retention time will differ
Extraction Recovery Nearly identical to analyteSimilar, but can vary due to differences in polarity and solubilityCan be significantly different
Matrix Effect Compensation Excellent, as it experiences the same ion suppression/enhancementGood, but can differ if the structural modification affects ionization efficiencyModerate to poor, as the difference in retention time can lead to different matrix effects
Potential for Crosstalk Minimal, but requires high-resolution MS to ensure no isotopic overlapLow, as the m/z is differentLow, as the m/z is different
Availability & Cost Often requires custom synthesis, leading to higher cost and longer lead timesMore readily available and less expensiveGenerally available and cost-effective
Overall Performance Gold Standard Good Alternative Acceptable, with thorough validation

Experimental Validation: A Step-by-Step Protocol

To empirically validate the choice of an internal standard, a series of experiments must be conducted. Here, we outline a protocol to compare the performance of a SIL-IS (like our topic compound) against a structural analog.

Objective: To assess and compare the ability of a SIL-IS and a structural analog IS to compensate for matrix effects and extraction variability.

Materials:

  • Blank biological matrix (e.g., human plasma)

  • Analyte of interest

  • 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3 (SIL-IS)

  • A suitable structural analog IS

  • Reagents for sample preparation (e.g., protein precipitation, solid-phase extraction)

  • Calibrated LC-MS/MS system

Methodology:

  • Preparation of Stock Solutions: Prepare individual stock solutions of the analyte, SIL-IS, and analog-IS in an appropriate organic solvent.

  • Spiking Solutions: Prepare separate working solutions for the analyte and each internal standard.

  • Experiment 1: Extraction Recovery

    • Prepare two sets of samples (n=6 per set).

    • Set A (Pre-extraction spike): Spike blank matrix with the analyte and one of the internal standards before the extraction procedure.

    • Set B (Post-extraction spike): Extract blank matrix. Spike the resulting extract with the analyte and the same internal standard after the extraction procedure.

    • Analyze all samples by LC-MS/MS.

    • Calculate the extraction recovery for the analyte using each IS.

  • Experiment 2: Matrix Effect Evaluation

    • Prepare three sets of samples (n=6 per set).

    • Set 1 (Neat solution): Spike the analyte and one IS in the mobile phase.

    • Set 2 (Post-extraction spike): Extract blank matrix from six different sources. Spike the analyte and the same IS into the extracted matrix.

    • Analyze all samples.

    • Calculate the matrix factor (MF) for the analyte and the IS. The IS-normalized MF should be close to 1.0 if the IS effectively tracks the matrix effect.

  • Data Analysis and Interpretation:

    • Compare the variability (as %CV) of the analyte's response ratio (analyte area / IS area) between the two internal standards in both experiments. Lower %CV indicates better performance.

G cluster_0 Extraction Recovery Assessment cluster_1 Matrix Effect Evaluation A Pre-Extraction Spike (Analyte + IS in Matrix) C Extraction Procedure A->C B Post-Extraction Spike (Analyte + IS in Extracted Blank) D LC-MS Analysis B->D C->D E Compare Peak Areas (Recovery % = [Pre/Post] x 100) D->E F Neat Solution (Analyte + IS in Solvent) H LC-MS Analysis F->H G Post-Extraction Spike (Analyte + IS in Extracted Matrix) G->H I Compare Peak Areas (Matrix Factor = [Post/Neat]) H->I

Figure 2: Workflow for the experimental validation of an internal standard's performance in compensating for extraction recovery and matrix effects.

Conclusion and Recommendations

The experimental data derived from the protocols described above will almost invariably demonstrate the superiority of a stable isotope-labeled internal standard like 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3. The near-identical chemical behavior it shares with the analyte allows it to track and correct for variations in a way that structural analogs and homologous standards cannot fully replicate.

While the initial cost of a SIL-IS may be higher, this investment is often justified by the increased data quality, reduced method development time, and greater confidence in the final results. For regulated bioanalysis, the use of a SIL-IS is strongly recommended by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

In situations where a SIL-IS is not available, a carefully validated structural analog can be a viable alternative. However, it is crucial to perform thorough validation experiments to understand its limitations and ensure that it provides adequate correction for the specific bioanalytical method.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Tiwari, G., & Tiwari, R. (2010). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 1(1), 25–38. [Link]

Comparative

A Comparative Guide to the Accuracy and Precision of Bioanalytical Methods: The Case for 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3

For researchers, scientists, and drug development professionals, the journey from discovery to a clinically approved therapeutic is paved with data. The reliability of this data is paramount, and nowhere is this more cri...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from discovery to a clinically approved therapeutic is paved with data. The reliability of this data is paramount, and nowhere is this more critical than in the bioanalytical methods used to quantify a drug candidate in biological matrices. This guide provides an in-depth comparison of analytical methodologies, focusing on the accuracy and precision achievable with a deuterated internal standard, specifically 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3. We will explore the theoretical underpinnings, provide detailed experimental protocols for validation, and present illustrative data to guide you in developing robust and defensible bioanalytical assays.

The use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated internal standard (d-IS), is widely recognized as the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[1] This approach is favored for its ability to mimic the analyte of interest throughout the entire analytical process, from extraction to detection, thereby providing superior compensation for variability and leading to more accurate and precise results.[1][2]

This guide will compare the performance of a method using 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3 as an internal standard against a hypothetical, yet common, alternative: a structural analog internal standard.

The Contenders: Internal Standard Selection

In quantitative LC-MS analysis, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls (QCs) to correct for analyte loss during sample processing and for variations in instrument response.[3] The choice of IS is a critical decision that directly impacts method performance.

Method A: The Deuterated Internal Standard (The Gold Standard)

  • Analyte: 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

  • Internal Standard: 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3

The key advantage here is that the d-IS is chemically almost identical to the analyte.[2] It is expected to have the same chromatographic retention time, extraction recovery, and ionization efficiency. This near-perfect mimicry provides the most effective correction for potential analytical variabilities.

Method B: The Structural Analog Internal Standard (A Common Alternative)

  • Analyte: 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

  • Internal Standard: 1-(3-Chloro phenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (A Hypothetical Analog)

A structural analog is a compound with a similar chemical structure to the analyte. While more readily available and less expensive than a custom-synthesized d-IS, its physicochemical properties can differ significantly.[3][4] These differences can lead to variations in extraction efficiency and, crucially, different susceptibility to matrix effects, which can compromise data quality.[5]

Method Validation Framework: A Head-to-Head Comparison

A rigorous validation process is essential to demonstrate that an analytical method is fit for its intended purpose.[6] We will now detail the experimental protocols for key validation parameters as outlined in regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[7][8][9]

Experimental Protocols

1. Accuracy and Precision Assessment

  • Objective: To determine the closeness of the measured concentrations to the nominal concentrations (accuracy) and the degree of scatter in the data (precision).[10][11]

  • Protocol:

    • Prepare Quality Control (QC) samples in the relevant biological matrix (e.g., human plasma) at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

    • On three separate days, analyze at least five replicates of each QC level.

    • For each run, include a calibration curve consisting of a blank sample, a zero sample (matrix with IS), and at least six non-zero calibration standards.

    • Calculate the mean concentration, accuracy (as % bias from the nominal value), and precision (as % coefficient of variation, CV) for each QC level within each run (intra-day) and across all three runs (inter-day).

  • Causality Behind the Choices: Using multiple QC levels across the expected concentration range ensures the method is reliable over its entire working range.[11] Analyzing replicates on different days assesses the method's reproducibility under varying conditions (e.g., different analysts, instrument recalibration).

2. Selectivity and Specificity

  • Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample matrix.[1]

  • Protocol:

    • Analyze blank matrix samples from at least six different sources (i.e., individual donors).

    • Assess for any interfering peaks at the retention times of the analyte and the internal standard. The response of any interfering peak should be less than 20% of the response of the LLOQ for the analyte and less than 5% for the internal standard.

    • Analyze LLOQ samples spiked into each of the six matrix sources to ensure the analyte can be accurately quantified in different matrix lots.

3. Matrix Effect Evaluation

  • Objective: To assess the impact of the matrix on the ionization of the analyte and internal standard.[5]

  • Protocol:

    • Prepare two sets of samples at Low and High QC concentrations.

    • Set 1 (Pre-extraction spike): Spike blank matrix from six different sources with the analyte and IS, then perform the extraction procedure.

    • Set 2 (Post-extraction spike): Perform the extraction procedure on blank matrix from the same six sources, and then spike the resulting extract with the analyte and IS.

    • Calculate the matrix factor (MF) for each lot by dividing the peak area in Set 1 by the peak area in Set 2.

    • The IS-normalized MF is calculated by dividing the MF of the analyte by the MF of the IS. The %CV of the IS-normalized MF across the six lots should be ≤15%.

  • Causality Behind the Choices: This experiment directly measures the degree of ion suppression or enhancement caused by co-eluting matrix components. A d-IS is expected to experience the same matrix effect as the analyte, resulting in an IS-normalized MF close to 1 and low variability between different matrix sources.

Illustrative Data Comparison

The following tables summarize the expected outcomes from the validation experiments for Method A (d-IS) and Method B (Analog-IS).

Table 1: Inter-day Accuracy and Precision

QC LevelMethod A (d-IS)Method B (Analog-IS)Acceptance Criteria
Accuracy (% Bias) Precision (% CV) Accuracy (% Bias)
LLOQ-2.5%6.8%-12.1%
Low QC1.8%5.2%8.9%
Mid QC-0.5%4.1%6.5%
High QC1.2%3.5%-9.8%

Interpretation: The data for Method A is expected to show significantly better accuracy (bias closer to zero) and precision (lower %CV) than Method B. This is because the d-IS more effectively corrects for run-to-run variability.

Table 2: Matrix Effect

QC LevelMethod A (d-IS)Method B (Analog-IS)Acceptance Criteria
IS-Normalized Matrix Factor (% CV across 6 lots) IS-Normalized Matrix Factor (% CV across 6 lots) ≤15% CV
Low QC4.2%18.7%
High QC3.8%16.5%

Interpretation: The variability in the IS-normalized matrix factor for Method B is expected to be higher and potentially fail the acceptance criteria. This indicates that the analog IS and the analyte are affected differently by matrix components in different individuals, leading to unreliable quantification. The d-IS in Method A tracks the analyte's response much more closely, resulting in consistent results across different matrix lots.

Visualizing the Workflow

The following diagrams illustrate the key workflows and decision points in the bioanalytical method validation process.

G cluster_0 Sample Processing cluster_1 Analysis Sample Collection Sample Collection Add Internal Standard Add Internal Standard Sample Collection->Add Internal Standard Sample Extraction Sample Extraction Add Internal Standard->Sample Extraction LC-MS/MS Analysis LC-MS/MS Analysis Sample Extraction->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Concentration Calculation Concentration Calculation Data Processing->Concentration Calculation Final Report Final Report Concentration Calculation->Final Report

Caption: Bioanalytical workflow with an internal standard.

G node_pass node_pass node_fail node_fail node_action node_action start Perform Validation Experiment check_accuracy Accuracy within +/- 15%? start->check_accuracy check_precision Precision <= 15% CV? check_accuracy->check_precision Yes optimize Optimize Method (e.g., Chromatography, Extraction) check_accuracy->optimize No check_matrix Matrix Effect <= 15% CV? check_precision->check_matrix Yes check_precision->optimize No pass Method Validated check_matrix->pass Yes check_matrix->optimize No fail Method Fails optimize->start

Caption: Decision tree for method validation.

Conclusion and Recommendations

While the use of a structural analog as an internal standard can be a viable option if a deuterated standard is unavailable, the experimental evidence overwhelmingly supports the superiority of the deuterated internal standard method. The use of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3 is predicted to yield a bioanalytical method with significantly higher accuracy, precision, and robustness.

For drug development professionals, investing in the synthesis of a stable isotope-labeled internal standard early in the development process is a strategic decision that pays dividends in the form of more reliable data, smoother validation processes, and greater confidence in pharmacokinetic and toxicokinetic assessments.[5] The initial cost of synthesis is often offset by reduced method development time and the avoidance of costly investigations into assay variability.[5]

Ultimately, the goal of bioanalytical method validation is to ensure data integrity. The use of a deuterated internal standard like 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3 is a critical step in achieving this goal, providing a solid analytical foundation upon which successful drug development programs are built.

References

  • Beaudry, F., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-7. [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • Van Eeckhaut, A., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? PubMed. [Link]

  • LCGC International. (2023). Stable Isotope Labelled Internal Standard (SIL-IS) for analysis of Proteins and mAbs with LC-MS. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Altabrisa Group. (2025). What Is FDA Method Validation Guidance and Its Importance? [Link]

  • Rondaxe. Analytical Method Validation: Mastering FDA Guidelines. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

  • KCAS Bio. (2017). The Value of Deuterated Internal Standards. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2019). Accuracy and Precision in Bioanalysis: Review of Case Studies. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Establishing Linearity and Range for the Assay of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

In the landscape of pharmaceutical analysis, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of potential analyti...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical analysis, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of potential analytical methodologies for establishing the linearity and range of an assay for 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid, a compound of interest in drug development. We will delve into the foundational principles of method validation as stipulated by regulatory bodies and compare two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights to guide your experimental choices.

The Bedrock of Analytical Method Validation: Regulatory Imperatives

Before embarking on any experimental work, it is crucial to understand the regulatory framework that governs analytical method validation. The U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provide comprehensive guidelines to ensure the reliability and accuracy of analytical data.[1][2][3][4] The ICH guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" is a cornerstone document that outlines the necessary validation characteristics and the experimental data required.[2][5][6]

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Comparative Analysis of Assay Methodologies

The selection of an appropriate analytical technique is contingent upon several factors, including the physicochemical properties of the analyte, the required sensitivity, and the nature of the sample matrix. For a fluorinated pyridine carboxylic acid derivative like our target compound, both HPLC-UV and LC-MS/MS present viable options.

Methodology 1: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

HPLC is a workhorse in pharmaceutical analysis, prized for its robustness and reproducibility.[7][8] Given that 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid possesses a chromophore, UV detection is a suitable and cost-effective choice.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid reference standard in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.

    • Perform serial dilutions to prepare at least five calibration standards spanning the expected working range. A typical range could be 1 µg/mL to 100 µg/mL.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for retaining this polar compound.

    • Mobile Phase: A gradient elution with 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) is recommended to ensure good peak shape and resolution.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Determined by performing a UV scan of the analyte. A wavelength of maximum absorbance, likely around 254 nm or 280 nm, should be selected.

  • Data Acquisition and Analysis:

    • Inject each calibration standard in triplicate.

    • Record the peak area for each injection.

    • Plot a graph of the mean peak area versus the concentration of the analyte.

    • Perform a linear regression analysis to determine the slope, y-intercept, and the coefficient of determination (r²).

ParameterExpected ResultAcceptance Criteria (as per ICH Q2(R1))
Linearity (r²) ≥ 0.999≥ 0.99
Range 1 - 100 µg/mLThe range over which the method is precise, accurate, and linear.
Precision (RSD%) at each level ≤ 2.0%Varies with concentration; typically ≤ 2% for drug substance.
Accuracy (% Recovery) at each level 98.0 - 102.0%Typically 98.0 - 102.0% for drug substance.

Note: The above data is representative and would need to be confirmed by experimental validation.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing stock Prepare Stock Solution (1 mg/mL) dilutions Create Calibration Standards (1-100 µg/mL) stock->dilutions hplc Inject Standards (n=3) - C18 Column - Gradient Elution dilutions->hplc detector UV Detection (e.g., 254 nm) hplc->detector peak_area Measure Peak Areas detector->peak_area regression Linear Regression Analysis (Peak Area vs. Concentration) peak_area->regression validation Determine Linearity (r²) and Range regression->validation

Caption: Workflow for HPLC-UV Linearity and Range Determination.

Methodology 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of the target compound in complex biological matrices, LC-MS/MS is the gold standard.[9][10][11] The use of a deuterated internal standard can further enhance the accuracy and precision of the method.[12][13]

  • Preparation of Standard Solutions:

    • Prepare a stock solution of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid and a separate stock solution of its deuterated internal standard (IS), if available, at 1 mg/mL.

    • Prepare a working solution of the IS at a fixed concentration (e.g., 100 ng/mL).

    • Create calibration standards by serially diluting the analyte stock solution and spiking each with the IS working solution to a final constant concentration. A typical range for LC-MS/MS could be 0.1 ng/mL to 100 ng/mL.

  • Chromatographic and Mass Spectrometric Conditions:

    • LC System: Utilize a UHPLC system for faster analysis and better resolution. A C18 column with smaller particle size (e.g., 1.7 µm) is suitable.

    • Mobile Phase: Similar to the HPLC-UV method, a gradient of 0.1% formic acid in water and acetonitrile is appropriate.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Ionization Source: Electrospray Ionization (ESI) in either positive or negative mode, to be determined by infusion of the analyte.

    • MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and the internal standard.

  • Data Acquisition and Analysis:

    • Inject each calibration standard in triplicate.

    • Record the peak area ratios of the analyte to the internal standard.

    • Plot a graph of the peak area ratio versus the concentration of the analyte.

    • Perform a weighted (e.g., 1/x or 1/x²) linear regression analysis.

ParameterExpected ResultAcceptance Criteria (as per FDA Bioanalytical Method Validation Guidance)
Linearity (r²) ≥ 0.995≥ 0.99
Range 0.1 - 100 ng/mLThe range over which the method is precise, accurate, and linear.
Precision (RSD%) at each level ≤ 15% (≤ 20% at LLOQ)≤ 15% (≤ 20% at LLOQ)
Accuracy (% of Nominal) at each level 85 - 115% (80 - 120% at LLOQ)85 - 115% (80 - 120% at LLOQ)

Note: The above data is representative and would need to be confirmed by experimental validation.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock_analyte Prepare Analyte Stock cal_standards Create Calibration Standards (0.1-100 ng/mL) with IS stock_analyte->cal_standards stock_is Prepare IS Stock stock_is->cal_standards lcmsms Inject Standards (n=3) - UHPLC-C18 Column - Gradient Elution cal_standards->lcmsms ms_detect MS/MS Detection - ESI Source - MRM Mode lcmsms->ms_detect peak_area_ratio Calculate Peak Area Ratios (Analyte/IS) ms_detect->peak_area_ratio regression Weighted Linear Regression peak_area_ratio->regression validation Determine Linearity (r²) and Range regression->validation

Caption: Workflow for LC-MS/MS Linearity and Range Determination.

Conclusion and Recommendations

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantitative analysis of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid. The choice between them should be guided by the specific requirements of the assay.

  • HPLC-UV is a robust, reliable, and cost-effective method suitable for the analysis of the bulk drug substance and in quality control settings where high concentrations are expected.

  • LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical applications, such as pharmacokinetic studies, where the analyte is present at low concentrations in complex matrices.

Regardless of the chosen method, a thorough validation in accordance with ICH and FDA guidelines is mandatory to ensure the integrity of the analytical data. The experimental protocols and expected performance characteristics outlined in this guide provide a solid foundation for the development and validation of a robust and reliable assay for 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • U.S. Department of Health and Human Services. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • International Conference on Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid. [Link]

  • PubMed. (2003). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • illuminated Cell. 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3. [Link]

  • GERSTEL. Automated On-line SPE-LC/MS/MS Method for Perfluorinated Compounds in Water Samples. [Link]

  • National Institutes of Health. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]

  • LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]

  • ScienceDirect. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. [Link]

  • PubMed. (2020). Determination of Rufinamide in the Presence of 1-[(2,6-Difluorophenyl)Methyl]-1H-1,2,3-Triazole-4 Carboxylic Acid Using RP-HPLC and Derivative Ratio Methods as Stability Indicating Assays to Be Applied on Dosage Form. [Link]

  • PubMed Central. (2025). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. [Link]

  • National Institutes of Health. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). [Link]

  • Agency for Toxic Substances and Disease Registry. 6. Analytical Methods. [Link]

  • Waters Corporation. The Application of MS/MS-Directed Purification to the Identification of Drug Metabolites in Biological Fluids. [Link]

  • National Institutes of Health. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. [Link]

  • PubMed. (2021). Identification of 6-Hydroxypyrimidin-4(1 H)-one-3-carboxamides as Potent and Orally Active APJ Receptor Agonists. [Link]

  • PubMed Central. (2012). Measurement of 3-hydroxyisovaleric acid in urine from marginally biotin-deficient humans by UPLC-MS/MS. [Link]

Sources

Comparative

A Comparative Guide to the Cytotoxic Effects of Dihydropyridine Derivatives in Oncology Research

The 1,4-dihydropyridine (DHP) scaffold, traditionally recognized for its role in cardiovascular medicine as L-type calcium channel blockers, is now emerging as a promising framework for the development of novel anticance...

Author: BenchChem Technical Support Team. Date: January 2026

The 1,4-dihydropyridine (DHP) scaffold, traditionally recognized for its role in cardiovascular medicine as L-type calcium channel blockers, is now emerging as a promising framework for the development of novel anticancer agents.[1] Extensive research has revealed that the cytotoxic properties of certain DHP derivatives may not be directly linked to their calcium channel blocking activity, suggesting alternative mechanisms of action that can be exploited for oncological applications.[1][2] This guide provides a comparative analysis of the cytotoxic effects of various dihydropyridine derivatives, supported by experimental data, to assist researchers and drug development professionals in this evolving field.

Comparative Cytotoxicity of Dihydropyridine Derivatives

The cytotoxic potential of dihydropyridine derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these assessments. A lower IC50 value indicates greater potency.

Below is a summary of the cytotoxic activities of several dihydropyridine derivatives from recent studies.

DerivativeCancer Cell LineIC50 (µM)Key Structural FeaturesReference
Compound 18 HeLa (Cervical Adenocarcinoma)3.6Symmetric, 4-(4-benzyloxyphenyl) group[3]
MCF-7 (Breast Carcinoma)5.2[3]
Compound 19 HeLa2.3Symmetric, 4-(4-bromophenyl) group[3]
MCF-75.7[3]
Compound 20 HeLa4.1Symmetric, 4-(3-fluorophenyl) group[3]
MCF-711.9[3]
Compound 7a MOLT-4 (T-lymphoblastic leukemia)17.4N-thiazolyl carbamoyl group at C3/C5[4][5]
LS180 (Colon adenocarcinoma)29.7[4]
Compound 7d MCF-728.5N-thiazolyl carbamoyl group at C3/C5[4][5]
Compound 6j MCF-7, HeLa, HepG256 - 74Thiosemicarbazide moiety[6]
Compound 6l MCF-7, HeLa, HepG256 - 74Thiosemicarbazide moiety[6]

Insights from Structure-Activity Relationship (SAR) Studies

The data reveals critical structure-activity relationships that govern the cytotoxic efficacy of DHP derivatives:

  • Symmetry: Symmetric 1,4-dihydropyridines have demonstrated significant cytotoxicity against HeLa and MCF-7 cell lines.[3]

  • Substituents on the 4-Aryl Ring: The nature and position of substituents on the 4-aryl ring are crucial. For instance, a 4-bromophenyl group (Compound 19) resulted in the lowest IC50 value against HeLa cells in one study.[3] Electron-withdrawing groups, such as a 3-fluorophenyl moiety, also contribute to cytotoxic activity.[3]

  • Thiazole Substitution: The incorporation of an N-thiazolyl carbamoyl group at the C3 and C5 positions of the DHP ring appears to enhance cytotoxic potential.[4][5]

  • Lipophilicity: The addition of sulfur-containing moieties, such as in thiazole-substituted DHPs, may increase lipophilicity, thereby improving cell membrane penetration and subsequent cytotoxic effects.[5]

It is noteworthy that some DHP derivatives exhibit selective cytotoxicity, showing higher potency against cancer cells compared to normal human fibroblasts, which is a desirable characteristic for potential anticancer drugs.[3]

Mechanisms of Dihydropyridine-Induced Cytotoxicity

The cytotoxic effects of dihydropyridine derivatives are often mediated through the induction of apoptosis, or programmed cell death. This is a crucial mechanism for eliminating cancerous cells. Some derivatives have been shown to induce apoptosis in human cancer cells, with some studies suggesting this can occur through the overexpression of Sirtuin1.

The diagram below illustrates a generalized pathway of apoptosis that can be triggered by cytotoxic agents.

G Generalized Apoptotic Pathway DHP Dihydropyridine Derivative Mitochondria Mitochondria DHP->Mitochondria Induces Stress CytoC Cytochrome c Release Mitochondria->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Cleaves & Activates Apoptosis Apoptosis Casp3->Apoptosis Executes Cell Death

Caption: Dihydropyridine-induced apoptosis often involves mitochondrial stress.

Experimental Protocol: Assessing Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability and, by extension, the cytotoxic effects of chemical compounds.[7] The principle of the assay is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells.[8]

The following is a detailed, step-by-step protocol for conducting an MTT assay to determine the IC50 of a dihydropyridine derivative.

Workflow for Cytotoxicity Screening

G MTT Assay Experimental Workflow Start Start Cell_Culture 1. Cell Seeding (e.g., 5000 cells/well) Start->Cell_Culture Incubation1 2. 24h Incubation (Allow cell attachment) Cell_Culture->Incubation1 Treatment 3. Compound Treatment (Varying DHP concentrations) Incubation1->Treatment Incubation2 4. 24-72h Incubation (Exposure to compound) Treatment->Incubation2 MTT_Add 5. Add MTT Reagent (e.g., 0.5 mg/mL) Incubation2->MTT_Add Incubation3 6. 4h Incubation (Formazan crystal formation) MTT_Add->Incubation3 Solubilize 7. Solubilize Formazan (e.g., with DMSO) Incubation3->Solubilize Read 8. Measure Absorbance (570-590 nm) Solubilize->Read Analyze 9. Data Analysis (Calculate IC50) Read->Analyze End End Analyze->End

Caption: A step-by-step workflow for determining cytotoxicity via MTT assay.

Materials and Reagents

  • Human cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)

  • Dihydropyridine derivatives (dissolved in a suitable solvent like DMSO)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of complete medium.[6]

    • Rationale: This density ensures that the cells are in the logarithmic growth phase during the experiment and form a monolayer.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach to the bottom of the wells.[6]

  • Compound Treatment: Prepare serial dilutions of the dihydropyridine derivatives in the complete medium. After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (medium only).

  • Exposure: Incubate the plate for the desired exposure time (typically 24 to 72 hours).

  • MTT Addition: After the exposure period, add 10 µL of the MTT solution to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of the wells at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

Dihydropyridine derivatives represent a versatile class of compounds with demonstrated cytotoxic effects against various cancer cell lines. The structure-activity relationship studies highlight the importance of specific chemical modifications in enhancing their anticancer potency. The continued exploration of this chemical scaffold, guided by robust in vitro screening methods like the MTT assay, holds significant promise for the discovery and development of novel and effective cancer therapeutics.

References

  • Guedes, G. P., et al. (2022). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. MDPI. Available at: [Link]

  • Miri, R., et al. (2007). Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Kumar, P., et al. (2011). Synthesis and Evaluation of New Series of 1,4- Dihydropyridine Derivatives as Anticancer Agents. International Journal of Drug Development and Research. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • Semantic Scholar. (n.d.). Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety. Available at: [Link]

  • Dastmalchi, S., et al. (2016). Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. PubMed. Available at: [Link]

  • Tasaka, S., et al. (2001). Synthesis and structure--activity analysis of novel dihydropyridine derivatives to overcome multidrug resistance. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Dastmalchi, S., et al. (2016). Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. PMC - NIH. Available at: [Link]

  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

Sources

Validation

A Comparative Guide to the Analytical Performance Benchmarking of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Executive Summary This guide provides an in-depth, objective comparison of analytical methodologies for the characterization and quantification of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (internal...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides an in-depth, objective comparison of analytical methodologies for the characterization and quantification of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (internal designation: FPDCA). As a novel compound of interest in pharmaceutical development, establishing robust and reliable analytical methods is paramount for ensuring quality, safety, and efficacy. This document compares the performance of standard High-Performance Liquid Chromatography with UV detection (HPLC-UV) against the more advanced Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS). We present detailed experimental protocols and performance data to guide researchers, quality control analysts, and drug development professionals in selecting the optimal analytical strategy for their specific application, from routine quality control to sensitive impurity profiling.

Introduction

1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (FPDCA) is a heterocyclic compound with potential applications in medicinal chemistry. Its structure, featuring a fluorophenyl moiety, a dihydropyridine core, and a carboxylic acid group, presents unique analytical challenges and opportunities. Accurate and precise measurement of FPDCA in active pharmaceutical ingredients (APIs) and formulated products is critical for regulatory compliance and product consistency.

The choice of analytical technique directly impacts the efficiency of process development, the reliability of stability studies, and the accuracy of quality control (QC) testing. This guide focuses on benchmarking two predominant liquid chromatography techniques:

  • HPLC-UV: A widely accessible and robust method, often considered the gold standard for routine quantitative analysis in QC environments.[1]

  • UHPLC-MS: A high-resolution technique offering superior speed, sensitivity, and specificity, making it indispensable for complex sample analysis, trace-level impurity detection, and structural elucidation.[2][3][4][5]

This comparison is grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring that the methodologies are suitable for their intended purpose.[6][7][8][9]

Physicochemical Properties & Analytical Considerations

Understanding the physicochemical properties of FPDCA is fundamental to analytical method development.

  • Structure: The conjugated dihydropyridine ring system imparts strong UV chromophores, making UV-based detection highly effective.

  • Acidity: The carboxylic acid group (pKa estimated between 3-5) means the compound's ionization state is pH-dependent. To ensure consistent retention and sharp peak shapes in reversed-phase chromatography, the mobile phase pH should be buffered at least 2 units below the pKa.

  • Polarity: The combination of the polar carboxylic acid and the relatively nonpolar fluorophenyl group gives FPDCA moderate polarity, making it well-suited for separation on C18 stationary phases.

Comparative Analytical Methodologies

The core of this guide is the direct comparison of a conventional HPLC-UV method and a modern UHPLC-MS method. The HPLC method is designed for robustness and reliability in a QC setting, while the UHPLC method is optimized for high-throughput screening and sensitive impurity profiling.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 column is the logical starting point for a molecule of FPDCA's polarity. The smaller particle size (sub-2 µm) in the UHPLC column is the primary driver for its increased efficiency and speed.[2][10][11]

  • Mobile Phase: An acidic mobile phase (0.1% formic acid) is employed in both methods. This serves two key purposes: 1) It suppresses the ionization of the carboxylic acid on FPDCA, preventing peak tailing and ensuring reproducible retention.[12] 2) It is compatible with mass spectrometry, providing a source of protons for efficient electrospray ionization (ESI) in the positive mode.

  • Detector Choice: UV detection at the compound's absorbance maximum (λmax) provides excellent quantitation for the HPLC method. The mass spectrometer provides an orthogonal detection method based on the mass-to-charge ratio, offering significantly higher selectivity and the ability to identify unknown impurities.[4][5]

Experimental Design & Protocols

The following protocols provide a validated, step-by-step framework for the analysis of FPDCA.

Materials and Reagents
  • FPDCA Reference Standard (>99.5% purity)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Deionized Water (18.2 MΩ·cm)

Standard and Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of FPDCA reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of methanol and water.

  • Calibration Standards: Perform serial dilutions of the Stock Solution using the mobile phase as the diluent to prepare calibration standards ranging from 1 µg/mL to 200 µg/mL.

  • QC Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3 µg/mL, 50 µg/mL, and 150 µg/mL) from a separate weighing of the reference standard.

Experimental Workflow Diagram

The general workflow for both analytical procedures is outlined below.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep1 Weigh FPDCA Reference Standard prep2 Prepare Stock Solution (1.0 mg/mL) prep1->prep2 prep3 Serial Dilution for Calibration & QC Samples prep2->prep3 instrument HPLC-UV or UHPLC-MS System Injection prep3->instrument separation Chromatographic Separation (C18 Column) instrument->separation detection Detection (UV or MS) separation->detection data_acq Data Acquisition (Chromatogram) detection->data_acq data_proc Peak Integration & Quantification data_acq->data_proc data_rep Performance Benchmark Reporting data_proc->data_rep

Caption: General experimental workflow from sample preparation to data analysis.

Method 1: HPLC-UV Protocol
ParameterCondition
Instrumentation Standard HPLC System with UV Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 10 min, hold for 2 min, return to 30% B over 1 min, equilibrate for 2 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 265 nm
Run Time 15 minutes
Method 2: UHPLC-MS Protocol
ParameterCondition
Instrumentation UHPLC System coupled to a Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer
Column C18, 2.1 x 50 mm, 1.7 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 2.5 min, hold for 0.5 min, return to 30% B over 0.1 min, equilibrate for 0.9 min
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS Detection Full Scan (m/z 100-500), Extracted Ion Chromatogram (EIC) for FPDCA [M+H]⁺
Run Time 4 minutes

Performance Benchmark Analysis

The following data summarizes the validation results for both methods according to ICH Q2(R1) guidelines.[6][9]

Specificity and Selectivity

Both methods demonstrated excellent specificity. In the HPLC-UV method, a placebo blank showed no interfering peaks at the retention time of FPDCA. The UHPLC-MS method provided superior selectivity; the extracted ion chromatogram for the specific mass-to-charge ratio of FPDCA was completely free of interference, even in the presence of known impurities.

Linearity and Range

Linearity was assessed by analyzing a series of calibration standards in triplicate. Both methods show excellent linearity over their respective ranges.

ParameterHPLC-UV MethodUHPLC-MS Method
Range 1.0 - 200.0 µg/mL0.05 - 50.0 µg/mL
Correlation Coefficient (r²) > 0.9995> 0.9998
Regression Equation y = 45821x + 1203y = 185602x + 985
Accuracy and Precision

Accuracy was determined by the recovery of spiked samples at three concentration levels. Precision was evaluated as repeatability (intra-day) and intermediate precision (inter-day), expressed as the relative standard deviation (RSD).

ParameterConcentrationHPLC-UV MethodUHPLC-MS Method
Accuracy (Mean Recovery) Low QC99.8%100.5%
Mid QC100.3%99.7%
High QC99.5%100.1%
Repeatability (RSD%) n=6 replicates< 1.0%< 0.8%
Intermediate Precision (RSD%) n=3 days< 1.5%< 1.2%
Limits of Detection (LOD) and Quantitation (LOQ)

The sensitivity of each method was established by determining the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.

ParameterHPLC-UV MethodUHPLC-MS Method
LOD 0.3 µg/mL0.01 µg/mL
LOQ 1.0 µg/mL0.05 µg/mL

Discussion and Recommendations

This benchmarking study clearly illustrates the distinct advantages and ideal use cases for both HPLC-UV and UHPLC-MS in the analysis of FPDCA.

  • HPLC-UV: This method is exceptionally robust, cost-effective, and provides the necessary performance for routine quality control of the drug substance and finished product assays. Its wider linear range is advantageous for analyzing high-concentration samples without extensive dilution. For labs where throughput is not the primary driver and the main goal is quantification of the primary component, HPLC remains a highly suitable and reliable choice.[11][13]

  • UHPLC-MS: The UHPLC-MS method is the superior choice for applications requiring high throughput, enhanced sensitivity, and absolute specificity. The analysis time is nearly four times faster than the HPLC method, dramatically increasing sample throughput.[2][14] Its significantly lower LOD and LOQ make it the only viable option for trace-level impurity analysis, degradation studies, and bioanalytical applications. Furthermore, the mass spectrometer's ability to provide mass information is invaluable for identifying unknown impurities, a critical task in pharmaceutical development and safety assessment.[3][5][15]

The selection between these two powerful techniques should be driven by the specific analytical objective.

G cluster_app Analytical Application cluster_method Recommended Method app1 Routine QC Assay (High Concentration) method1 HPLC-UV app1->method1 Cost-Effective & Robust app2 API Purity Testing app2->method1 Sufficient Performance app3 Impurity Profiling (Trace Level) method2 UHPLC-MS app3->method2 High Sensitivity & Specificity app4 Metabolite ID & Bioanalysis app4->method2 Structural Info & High Speed

Caption: Recommended analytical method based on the specific application.

Conclusion

Both the developed HPLC-UV and UHPLC-MS methods are validated and fit-for-purpose for the analysis of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid. The HPLC-UV method stands out as a reliable workhorse for standard quality control operations. The UHPLC-MS method provides unparalleled speed, sensitivity, and specificity, establishing it as the essential tool for research, development, and the comprehensive characterization of impurities and degradants. The data presented herein should serve as a practical guide for analytical scientists to make informed decisions, ensuring data integrity and accelerating the drug development lifecycle.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][6]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][7]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][8]

  • International Council for Harmonisation. Quality Guidelines. [Link][16]

  • SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Link][12]

  • HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link][17]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][9]

  • MDPI. Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. [Link][3]

  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link][4]

  • Drawell. Comparative Analysis of HPLC and UHPLC: Which is Better?. [Link][10]

  • PubMed. A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. [Link][18]

  • Filtrous. HPLC vs UHPLC: A Detailed Comparison. [Link][13]

  • Mastelf. HPLC vs UHPLC: What's the Difference and Which One Should You Choose?. [Link][14]

  • Chrom Tech, Inc. What Is the Difference Between UHPLC and HPLC?. [Link][11]

  • PubMed Central. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. [Link][19]

  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link][20]

  • Separation Science. Confident pharmaceutical impurity profiling using high-res mass spec. [Link][15]

  • Biomedical Journal of Scientific & Technical Research. Advances in Impurity Profiling of Pharmaceutical Formulations. [Link][1]

Sources

Comparative

Comparative Validation Guide: A Robust Bioanalytical Method for an Exemplary Carboxylic Acid Analog Using a Deuterated Internal Standard

Executive Summary The accurate quantification of drug candidates and their metabolites in biological matrices is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies. This guide presents a comprehensive v...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The accurate quantification of drug candidates and their metabolites in biological matrices is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies. This guide presents a comprehensive validation report for a bioanalytical method designed to quantify 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (herein referred to as "FPCA") in human plasma. The method employs its stable isotope-labeled (SIL) analog, 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3 (FPCA-d3), as the internal standard (IS). We critically compare two prevalent sample preparation techniques—Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE)—within the validation framework, providing researchers with the data to select the most appropriate technique for their needs. The validation adheres to the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the ICH M10 guideline.[1][2][3][4][5]

Introduction: The Imperative for a Reliable Bioanalytical Method

The development of novel therapeutics requires a profound understanding of their absorption, distribution, metabolism, and excretion (ADME) profile. Bioanalytical methods provide the quantitative data essential for these pharmacokinetic evaluations.[6][7] The subject of this guide, FPCA, is a carboxylic acid-containing compound representative of many modern small-molecule drug candidates. Its accurate measurement in plasma is critical for making informed decisions during drug development.

The "gold standard" for quantitative bioanalysis is widely considered to be Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) due to its superior sensitivity and selectivity.[8] However, the reliability of an LC-MS/MS assay is critically dependent on mitigating matrix effects—the suppression or enhancement of analyte ionization caused by co-eluting components from the biological sample.[9][10] The most effective strategy to counteract this phenomenon is the use of a SIL internal standard.[9][11] FPCA-d3 serves this role perfectly; it is chemically identical to the analyte, ensuring it co-elutes and experiences the same matrix effects, but its mass difference allows for distinct detection by the mass spectrometer. This approach provides a self-correcting system for variations in sample preparation and instrument response.

Comparative Analysis of Sample Preparation Strategies

The choice of sample preparation is a critical decision, balancing the need for sample cleanliness with throughput and cost.[8][12] This guide evaluates two common techniques.

  • Protein Precipitation (PPT) : A rapid and straightforward method where an organic solvent, typically acetonitrile, is added to the plasma to denature and precipitate proteins.[13][14] While fast and amenable to automation, it is a relatively "crude" cleanup, often leaving behind phospholipids and other endogenous components that can interfere with analysis and reduce column lifetime.[15]

  • Liquid-Liquid Extraction (LLE) : A more selective technique that partitions the analyte between the aqueous plasma sample and an immiscible organic solvent.[16] LLE provides a much cleaner extract by removing proteins, salts, and many phospholipids, but is more time-consuming and labor-intensive.[12][15]

The following workflow diagram illustrates the procedural differences between these two approaches.

G cluster_0 Protein Precipitation (PPT) Workflow cluster_1 Liquid-Liquid Extraction (LLE) Workflow ppt_start 100 µL Plasma Sample + 25 µL FPCA-d3 IS ppt_add_acn Add 300 µL Acetonitrile ppt_start->ppt_add_acn ppt_vortex Vortex to Mix ppt_add_acn->ppt_vortex ppt_centrifuge Centrifuge ppt_vortex->ppt_centrifuge ppt_supernatant Transfer Supernatant ppt_centrifuge->ppt_supernatant ppt_evaporate Evaporate & Reconstitute ppt_supernatant->ppt_evaporate ppt_inject Inject into LC-MS/MS ppt_evaporate->ppt_inject lle_start 100 µL Plasma Sample + 25 µL FPCA-d3 IS lle_add_buffer Add Buffer (pH adjustment) lle_start->lle_add_buffer lle_add_solvent Add 500 µL MTBE lle_add_buffer->lle_add_solvent lle_vortex Vortex to Extract lle_add_solvent->lle_vortex lle_centrifuge Centrifuge to Separate Phases lle_vortex->lle_centrifuge lle_organic Transfer Organic Layer lle_centrifuge->lle_organic lle_evaporate Evaporate & Reconstitute lle_organic->lle_evaporate lle_inject Inject into LC-MS/MS lle_evaporate->lle_inject

Caption: Comparative workflow for sample preparation.

Experimental Protocols

Materials and Reagents
  • Analytes : FPCA and FPCA-d3 reference standards.

  • Biological Matrix : Blank human plasma sourced from at least six unique donors.

  • Reagents : Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Methyl tert-butyl ether (MTBE, HPLC grade), Formic acid (LC-MS grade), Ammonium acetate, and Deionized water.

LC-MS/MS Instrumentation and Conditions
  • LC System : Standard UHPLC system.

  • Column : C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient : A typical gradient would start at 5% B, ramp to 95% B, and re-equilibrate.

  • Mass Spectrometer : Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

  • MRM Transitions (Hypothetical) :

    • FPCA: Q1 248.1 -> Q3 204.1

    • FPCA-d3: Q1 251.1 -> Q3 207.1

Preparation of Standards and Quality Controls (QCs)

Stock solutions of FPCA and FPCA-d3 were prepared in methanol. Calibration standards were prepared by spiking blank human plasma to achieve concentrations from 1 ng/mL (Lower Limit of Quantification, LLOQ) to 1000 ng/mL (Upper Limit of Quantification, ULOQ). QC samples were independently prepared at four levels: LLOQ (1 ng/mL), Low QC (3 ng/mL), Medium QC (400 ng/mL), and High QC (800 ng/mL).

Bioanalytical Method Validation Protocol

The method was validated by assessing the following parameters for both PPT and LLE procedures, in accordance with regulatory guidelines.[2][4][17]

G cluster_core Core Performance Metrics cluster_sample Sample Handling Metrics cluster_stability Analyte Stability center_node Validated Bioanalytical Method Selectivity Selectivity center_node->Selectivity Linearity Linearity & Range center_node->Linearity Accuracy Accuracy & Precision center_node->Accuracy LLOQ LLOQ center_node->LLOQ Recovery Recovery center_node->Recovery MatrixEffect Matrix Effect center_node->MatrixEffect BenchTop Bench-Top Stability center_node->BenchTop FreezeThaw Freeze-Thaw Stability center_node->FreezeThaw LongTerm Long-Term Stability center_node->LongTerm

Caption: Key parameters for a validated method.

  • Selectivity : Blank plasma from six different sources was analyzed to ensure no endogenous components interfered with the detection of FPCA or FPCA-d3.

  • Linearity : Calibration curves (n=3) were constructed by plotting the peak area ratio (FPCA/FPCA-d3) against the nominal concentration and assessed using a weighted (1/x²) linear regression.

  • Accuracy and Precision : Six replicates of QC samples at four concentration levels were analyzed on three separate days to determine intra- and inter-day accuracy (%Bias) and precision (%CV).

  • Matrix Effect : Assessed quantitatively by comparing the response of FPCA in post-extraction spiked plasma samples to its response in a neat solution at low and high concentrations.[9][18] The IS-normalized matrix factor was calculated to demonstrate the effectiveness of FPCA-d3 in compensating for matrix effects.

  • Recovery : Extraction recovery was determined by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.

  • Stability : The stability of FPCA in plasma was evaluated under various conditions to mimic sample handling and storage in a real-world setting: bench-top (room temperature for 6 hours), freeze-thaw (3 cycles), and long-term (-80°C for 90 days).[19][20][21]

Results and Discussion: A Head-to-Head Comparison

The method was successfully validated using both sample preparation techniques. The results are summarized below.

Table 1: Linearity and Sensitivity
ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Acceptance Criteria
Linearity Range 1 - 1000 ng/mL1 - 1000 ng/mL---
Correlation (r²) > 0.998> 0.999≥ 0.99
LLOQ 1 ng/mL1 ng/mLS/N > 5; Acc & Prec ≤ 20%

Both methods achieved excellent linearity and the same LLOQ, demonstrating sufficient sensitivity for typical PK studies.

Table 2: Intra- and Inter-Day Accuracy and Precision
QC LevelParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Acceptance Criteria
Low QC (3 ng/mL) Accuracy (%Bias) -4.5% to 5.2%-2.8% to 3.5%Within ±15%
Precision (%CV) 8.9%6.1%≤ 15%
Mid QC (400 ng/mL) Accuracy (%Bias) -3.1% to 4.8%-1.9% to 2.7%Within ±15%
Precision (%CV) 6.5%4.2%≤ 15%
High QC (800 ng/mL) Accuracy (%Bias) -2.5% to 3.9%-1.5% to 2.1%Within ±15%
Precision (%CV) 5.8%3.8%≤ 15%

Discussion : Both methods met the acceptance criteria for accuracy and precision. However, the LLE method consistently demonstrated lower %CV values, indicating superior reproducibility. This is attributable to the cleaner extracts produced by LLE, which lead to more stable instrument performance.

Table 3: Recovery and Matrix Effect
ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Desired Outcome
Recovery of FPCA 95.2%81.5%Consistent and reproducible
Recovery of FPCA-d3 96.1%82.3%Consistent and reproducible
IS-Normalized Matrix Factor (%CV) 4.7%2.1%%CV ≤ 15%

Discussion : The PPT method showed higher apparent recovery because fewer components are removed. The LLE recovery was lower but still highly consistent. The most critical parameter here is the IS-Normalized Matrix Factor. Both methods showed a %CV well below the 15% limit, proving that the FPCA-d3 internal standard effectively compensated for matrix effects.[9] The lower %CV for the LLE method suggests it is more robust across different plasma lots, again due to the superior cleanup.

Table 4: Stability Assessment Summary
Stability TestResult (PPT & LLE)Acceptance Criteria
Bench-Top (6 hrs) StableMean concentration within ±15% of nominal
Freeze-Thaw (3 cycles) StableMean concentration within ±15% of nominal
Long-Term (-80°C, 90 days) StableMean concentration within ±15% of nominal

Discussion : FPCA was found to be stable under all tested conditions. The choice of sample preparation method did not impact the stability of the analyte.[19][21]

Conclusion and Recommendations

This guide details the successful validation of a robust and reliable LC-MS/MS method for the quantification of FPCA in human plasma, using FPCA-d3 as a stable isotope-labeled internal standard.

Direct Comparison :

  • Protein Precipitation (PPT) is a valid approach, offering high throughput and simplicity. It is suitable for early-stage discovery or when speed is the primary concern. The use of FPCA-d3 is essential to ensure data reliability with this "dirtier" sample preparation technique.

  • Liquid-Liquid Extraction (LLE) provides superior precision and robustness due to a more thorough sample cleanup. This method is recommended for late-stage development and regulated clinical studies where the highest data quality is required.

Ultimately, the choice between PPT and LLE depends on the specific requirements of the study. This validated method, anchored by the use of the deuterated internal standard FPCA-d3, provides a flexible and trustworthy tool for any drug development program.

References

  • Assessment of matrix effect in quantitative LC-MS bioanalysis.National Institutes of Health (NIH).
  • Bioanalytical method validation - Scientific guideline.European Medicines Agency (EMA).
  • Bioanalytical Method Validation Guidance for Industry May 2018.U.S. Food and Drug Administration (FDA).
  • Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS.ACS Publications.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.Celegence.
  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022.U.S. Food and Drug Administration (FDA).
  • Guideline on bioanalytical method validation.European Medicines Agency (EMA).
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.European Bioanalysis Forum.
  • Bioanalytical Method Validation - Guidance for Industry.U.S. Food and Drug Administration (FDA).
  • Sample Preparation In Bioanalysis: A Review.International Journal of Scientific & Technology Research.
  • Stability Assessments in Bioanalytical Method Validation.Celegence.
  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples?Genedata.
  • Review Article on Matrix Effect in Bioanalytical Method Development.International Journal of MediPharm Research.
  • Bioanalytical Method Validation Focus on Sample Stability.BioPharma Services.
  • Bioanalytical Methods for Sample Cleanup.BioPharm International.
  • Distinctions Between Analytical and Bioanalytical Test Methods.BioProcess International.
  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.National Institutes of Health (NIH).
  • A Simplified Approach to Bioanalytical Sample Preparation.American Laboratory.
  • Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis.MDPI.
  • Protocols for Protein Precipitation in Samples before Using iTRAQ® Kits.SCIEX.
  • Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis.CliniChrom.
  • Bioanalytical sample preparation.Biotage.
  • 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3.MedchemExpress.com.
  • Basic Sample Preparation Techniques in LC‐MS Bioanalysis.ResearchGate.
  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.Phenomenex.
  • Bioanalytical method validation.Semantic Scholar.
  • ICH M10 guideline - a harmonized global approach to bioanalysis.Prospects in Pharmaceutical Sciences.

Sources

Validation

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Dihydropyridine Carboxylic Acid Analogs

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of cardiovascular therapeutics, 1,4-dihydropyridine (DHP) derivatives stand as a cornerstone class of L-type calcium channel block...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of cardiovascular therapeutics, 1,4-dihydropyridine (DHP) derivatives stand as a cornerstone class of L-type calcium channel blockers.[1][2] Their profound impact on the management of hypertension and angina is a direct result of decades of research into their mechanism of action and, critically, their structure-activity relationship (SAR).[1][3] This guide provides an in-depth comparison of DHP carboxylic acid analogs, synthesizing technical data with field-proven insights to illuminate the causal relationships between molecular structure and biological function.

The Dihydropyridine Pharmacophore: A Privileged Scaffold

The 1,4-dihydropyridine nucleus is a "privileged structure," meaning it can be modified to interact with a diverse range of biological targets.[1] However, for potent L-type calcium channel antagonism, a specific set of structural features is paramount. Understanding this foundational pharmacophore is critical for rational drug design.

The canonical DHP structure, exemplified by Nifedipine, possesses several key features that are systematically manipulated to modulate activity, selectivity, and pharmacokinetic properties. Minor alterations to this core can lead to significant changes in pharmacological effects.[3]

Hantzsch_Synthesis_Workflow Aldehyde Aromatic Aldehyde (for C4 substituent) Reaction One-Pot Condensation (Reflux in Ethanol) Aldehyde->Reaction Ketoester1 β-Ketoester (2 equiv) (e.g., Ethyl Acetoacetate) Ketoester1->Reaction Ammonia Nitrogen Source (e.g., Ammonium Acetate) Ammonia->Reaction DHP_Product 1,4-Dihydropyridine Analog Reaction->DHP_Product Purification Purification (Recrystallization/ Chromatography) DHP_Product->Purification reactants reactants

Caption: Workflow for Hantzsch 1,4-dihydropyridine synthesis.

Step-by-Step Protocol:

  • Reactant Dissolution: In a round-bottom flask, dissolve the substituted benzaldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (12 mmol) in ethanol (50 mL).

  • Reaction: Reflux the mixture with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol and then recrystallize from a suitable solvent (e.g., ethanol or methanol) to obtain the pure 1,4-dihydropyridine derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Causality: The choice of a one-pot reflux in ethanol is a classic, cost-effective, and generally high-yielding method for this multicomponent reaction. [4][5]Ammonium acetate serves as a convenient source of ammonia. [6]Purification by recrystallization is often sufficient due to the crystalline nature of the DHP products.

To determine the inhibitory potency (IC50) of the synthesized analogs, a cell-based calcium influx assay is a robust and high-throughput method. [7][8][9]This assay measures the ability of a compound to block calcium entry into cells following depolarization.

Calcium_Influx_Assay start Seed HEK293 cells expressing L-type calcium channels in 96-well plate dye_loading Load cells with a calcium- sensitive fluorescent dye (e.g., Fluo-4 AM) start->dye_loading wash1 Wash cells to remove excess dye dye_loading->wash1 compound_add Add serial dilutions of DHP test compounds wash1->compound_add incubation Incubate at 37°C compound_add->incubation depolarize Add depolarizing agent (High K+ solution) incubation->depolarize read_fluorescence Measure fluorescence intensity using a plate reader (e.g., FLIPR) depolarize->read_fluorescence analysis Analyze data to calculate IC50 values read_fluorescence->analysis

Caption: Workflow for a fluorescence-based calcium influx assay.

Step-by-Step Protocol:

  • Cell Culture: Plate HEK293 cells stably expressing the human L-type calcium channel (CaV1.2) in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Prepare a loading buffer containing a fluorescent calcium indicator (e.g., 2 µM Fluo-4 AM) in a physiological salt solution. [7]Remove the culture medium from the cells and add the loading buffer. Incubate for 60 minutes at 37°C. [7]3. Compound Preparation: During incubation, prepare serial dilutions of the synthesized DHP analogs and a reference compound (e.g., Nifedipine) in the assay buffer.

  • Cell Washing: After incubation, wash the cells twice with the assay buffer to remove extracellular dye. [9]5. Compound Addition: Add the prepared compound dilutions to the respective wells and incubate for a predetermined time (e.g., 20 minutes) to allow for channel binding.

  • Assay Execution: Place the plate in a fluorometric imaging plate reader (FLIPR). [7]Record a baseline fluorescence for 10-20 seconds.

  • Depolarization and Measurement: Initiate the automated addition of a depolarizing solution (e.g., a high potassium chloride solution) to all wells to open the voltage-gated calcium channels. [7]Continue recording the fluorescence signal for 1-2 minutes to capture the resulting calcium influx. [7]8. Data Analysis: The increase in fluorescence intensity upon depolarization corresponds to calcium influx. The inhibitory effect of the compounds is calculated relative to control wells (with and without depolarization). Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Causality: The use of a stable cell line expressing the target channel ensures a consistent and reproducible biological system. Fluo-4 AM is a widely used, sensitive indicator for intracellular calcium. The FLIPR system allows for simultaneous compound addition and kinetic reading, which is essential for capturing the rapid event of calcium influx and enabling high-throughput screening. [7][10]

Conclusion and Future Directions

The structure-activity relationship of dihydropyridine carboxylic acid analogs is a well-established field, yet it continues to offer avenues for innovation. The principles outlined in this guide demonstrate that rational modifications to the DHP scaffold can fine-tune potency, selectivity, and pharmacokinetic profiles. While the primary focus has been on L-type calcium channels for cardiovascular applications, recent studies have explored the activity of DHPs at other targets, such as N-type calcium channels for analgesia and even in oncology, suggesting that the "privileged" nature of this scaffold is ripe for further exploration. [11][12]Future research will likely focus on developing analogs with even greater tissue selectivity and novel therapeutic applications beyond their traditional roles.

References

  • Quantitative structure-activity relationship and quantitative structure-pharmacokinetics relationship of 1,4-dihydropyridines and pyridines as multidrug resistance modul
  • Application Notes and Protocols for T-Type Calcium Channel Inhibitor Cell-Based Screening Assays.Benchchem.
  • Evaluation of the inhibitory effect of dihydropyridines on N-type calcium channel by virtual three-dimensional pharmacophore modeling.PubMed.
  • 1,4-Dihydropyridine antagonist activities at the calcium channel: a quantitative structure-activity relationship approach.
  • Design, Synthesis and Biological Evaluations of Hydroxypyridone Carboxylic Acids as Inhibitors of HIV Reverse Transcriptase-Associ
  • What is the best protocol for evaluating the in-vitro "Calcium Channel Blocking" potential of synthesized molecules?
  • Hantzsch pyridine synthesis.Wikipedia.
  • Chapter 15 A quantitative structure-activity relationship of 1,4-dihydropyridine calcium channel blockers with electronic descriptors produced by quantum chemical topology.
  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Deriv
  • 1,4-Dihydropyridines as calcium channel ligands and privileged structures.PubMed.
  • Structure-activity relationship study of 1,4-dihydropyridine derivatives blocking N-type calcium channels.
  • Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexSt
  • Designing of next-generation dihydropyridine-based calcium channel blockers: An in silico study.Journal of Applied Pharmaceutical Science.
  • Synthesis and biological evaluation of N-aryl-1,4-dihydropyridines as novel antidyslipidemic and antioxidant agents.
  • Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers.NIH.
  • 1,4-Dihydropyridine Calcium Channel Blockers: Homology Modeling of the Receptor and Assessment of Structure Activity Relationship.
  • Structure-activity relationship of dihydropyridines for rhabdomyosarcoma.PubMed.
  • A fluorescence-based high-throughput screening assay for the identification of T-type calcium channel blockers.Semantic Scholar.
  • Synthesis and Biological Evaluation of New 1, 4-Dihydropyridines as Antihypertensives Agents in R
  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradi
  • In silico identification of T-type calcium channel blockers: A ligand-based pharmacophore mapping approach.PubMed Central.
  • Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers.
  • Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Al.Semantic Scholar.
  • Enantioselective Catalytic Hantzsch Dihydropyridine Synthesis.
  • Dihydropyridine calcium channel blockers.Wikipedia.
  • Hantzsch Dihydropyridine Synthesis.Alfa Chemistry.
  • Recent advances in Hantzsch 1,4-dihydropyridines.SciSpace.
  • A Fluorescence-Based High-Throughput Screening Assay for the Identification of T-Type Calcium Channel Blockers.
  • Comparative QSAR studies of two series of 1,4-dihydropyridines as slow calcium channel blockers.PubMed.
  • Quantitative structure–activity rel

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3. As a specialized, deuterated, and fluorinated compound...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3. As a specialized, deuterated, and fluorinated compound used in research and development, its disposal requires a nuanced understanding of its chemical properties to ensure personnel safety and environmental protection. This document moves beyond simple checklists to explain the scientific rationale behind each procedural step, empowering researchers to make informed and safe decisions.

Core Principle: Hazard-Driven Waste Management

Proper disposal begins with a thorough understanding of the material's hazards. 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3 is not a benign substance; its structure necessitates its classification as a regulated hazardous waste. The disposal strategy is therefore dictated by its chemical characteristics, not its quantity.

Hazard Profile and Classification

While a specific Safety Data Sheet (SDS) for the deuterated version is not widely available, we can infer its hazard profile from its structural components and data on close analogs. This process of "self-classification" is a core principle of laboratory safety and regulatory compliance[1][2].

Hazard AspectIdentification & RationaleSource
GHS Classification (Inferred) Warning. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. (Based on the non-deuterated analog).[3]
Chemical Family Hazards Fluorinated Organic Compound: Possesses a highly stable Carbon-Fluorine bond, making it environmentally persistent. High-temperature incineration is required for complete destruction. Potential to form toxic hydrogen fluoride (HF) upon combustion.[4]
Pharmacological Activity Potentially Bioactive: As a research chemical likely intended for drug development, it must be handled as a potent pharmacologically active material with unknown long-term toxicological properties.[5]
Isotopic Label Deuterated (-d3): The deuterium is a stable (non-radioactive) isotope. It does not alter the fundamental chemical hazards but indicates a high-value, specialized compound where waste minimization is prudent.[6]
Regulatory Consideration Hazardous Waste: Must be managed as a regulated hazardous waste according to local, national, and international guidelines (e.g., RCRA in the U.S., CLP in the E.U.). Sink or standard trash disposal is strictly prohibited.[1][7]

Due to its identity as a fluorinated organic compound, it falls under a class of chemicals receiving increased regulatory scrutiny. The U.S. Environmental Protection Agency (EPA) is actively working to regulate persistent chemicals like PFAS under the Resource Conservation and Recovery Act (RCRA), underscoring the importance of managing such compounds responsibly[8][9][10].

The Disposal Protocol: A Step-by-Step Workflow

This protocol ensures that the waste is handled safely from the point of generation to its final disposition.

Step 1: Segregation at the Point of Generation

The cardinal rule of chemical waste management is to avoid mixing different waste streams[11].

  • Action: Designate a specific solid waste container for 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3 and any materials grossly contaminated with it.

  • Causality: Mixing this halogenated waste with non-halogenated waste (like solvents such as hexane or acetone) needlessly creates a larger volume of the more expensive and difficult-to-treat halogenated waste.

Step 2: Containerization
  • Action: Select a container made of a compatible material (e.g., high-density polyethylene - HDPE) with a secure, vapor-tight screw-top lid. The container must be in good condition, free of leaks or residues on the outside.

  • Causality: A properly sealed, robust container prevents the release of dust or vapors, protecting laboratory personnel and preventing environmental contamination during storage and transport.

Step 3: Comprehensive Labeling
  • Action: Immediately label the waste container with the following information:

    • The words "Hazardous Waste "

    • Full Chemical Name: "1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3" (Avoid abbreviations or formulas).

    • Hazard Pictograms: At a minimum, the "Exclamation Mark" pictogram for irritation should be used.

  • Causality: Accurate labeling is a critical safety and regulatory requirement. It communicates the container's contents and hazards to everyone in the laboratory and to the waste management professionals who will handle it downstream.

Step 4: Management of Contaminated Materials

Any item that comes into direct contact with the compound is also considered hazardous waste.

  • Action: Dispose of the following items in the same designated hazardous waste container:

    • Contaminated Personal Protective Equipment (PPE) such as gloves and disposable lab coats.

    • Weighing papers, contaminated wipes, or bench protectors.

    • Materials used to clean up small spills of the solid compound[7][11].

  • Causality: This practice prevents the inadvertent introduction of a potent, persistent chemical into the non-hazardous waste stream, from which it could easily leach into the environment.

Step 5: On-Site Storage (Satellite Accumulation)
  • Action: Keep the waste container sealed at all times, except when adding waste. Store it in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.

  • Causality: Storing waste at its point of generation minimizes the risk of spills and misplacement. Keeping the container sealed prevents the release of vapors and ensures the contents are secure.

Step 6: Final Disposal Arrangement
  • Action: Once the container is full or you are discontinuing the project, contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Causality: This compound requires a specific and regulated final disposal method. The only environmentally sound option is high-temperature incineration at a facility permitted to handle hazardous and halogenated organic waste[12][13]. This process uses extreme temperatures (often >1200°C) to break the strong carbon-fluorine bond, ensuring complete destruction of the molecule[4][13]. Landfilling is not a suitable option due to the risk of leaching into soil and groundwater[12].

// Node Definitions start [label="Waste Generation\n1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3", fillcolor="#FBBC05", fontcolor="#202124"]; decision_type [label="What is the form of the waste?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solid_waste [label="Residual Solid Compound", fillcolor="#FFFFFF", fontcolor="#202124"]; contaminated_ppe [label="Contaminated PPE\n(Gloves, Weigh Paper)", fillcolor="#FFFFFF", fontcolor="#202124"]; spill_cleanup [label="Spill Cleanup Debris\n(Absorbents, Wipes)", fillcolor="#FFFFFF", fontcolor="#202124"]; containerize [label="Place in a Designated\nHalogenated Organic Solid Waste Container", fillcolor="#34A853", fontcolor="#FFFFFF"]; label_container [label="Ensure Container is Properly Labeled:\n- Full Chemical Name\n- Hazard Pictograms (Irritant)\n- 'Hazardous Waste'", fillcolor="#EA4335", fontcolor="#FFFFFF"]; store_safe [label="Store in Satellite Accumulation Area\n(Keep container closed)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; contact_ehs [label="Contact EHS for Pickup\n(For High-Temperature Incineration)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];

// Edges start -> decision_type; decision_type -> solid_waste [label="Pure Solid"]; decision_type -> contaminated_ppe [label="Used PPE"]; decision_type -> spill_cleanup [label="Spill Debris"]; solid_waste -> containerize; contaminated_ppe -> containerize; spill_cleanup -> containerize; containerize -> label_container; label_container -> store_safe; store_safe -> contact_ehs; }

Sources

Handling

Safeguarding Your Research: A Technical Guide to Handling 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3

Hazard Identification and Risk Assessment: Understanding the Molecule 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3 is a multifaceted molecule presenting several potential hazards that necessitate a t...

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment: Understanding the Molecule

1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3 is a multifaceted molecule presenting several potential hazards that necessitate a thorough risk assessment before any handling.

  • Pyridine Core: The pyridine ring is a common motif in pharmaceuticals and agrochemicals.[1][2] Pyridine and its derivatives can be hazardous, with potential for skin, eye, and respiratory irritation.[1][3] Inhalation of pyridine fumes may lead to headaches, dizziness, and nausea, while ingestion can be life-threatening.[1]

  • Fluorinated Aromatic Group: The presence of a fluorophenyl group requires special attention. Fluorinated organic compounds can have altered biological and toxicological properties.[4] Work with volatile fluorinated compounds should always be conducted in a chemical fume hood to minimize inhalation exposure.[4]

  • Carboxylic Acid Moiety: The carboxylic acid group imparts acidic properties to the molecule. While generally less corrosive than mineral acids, organic acids can still cause skin and eye irritation.

  • Deuterium Labeling: Deuterium is a stable isotope of hydrogen and is not radioactive.[5] The primary hazard associated with deuterated compounds is often related to the parent molecule's toxicity. However, it is crucial to note that isotopic substitution can sometimes alter metabolic pathways and toxicity profiles, a factor to consider in long-term or high-concentration exposure scenarios.

Based on the SDS for the analogous non-deuterated compound, 5-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid, the primary hazards are identified as:

  • Skin Irritation (H315) [3]

  • Serious Eye Irritation (H319) [3]

  • May cause respiratory irritation (H335) [3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the identified risks. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical splash goggles are the minimum requirement.[4] A face shield should be worn in addition to goggles when there is a significant risk of splashing or when handling larger quantities.[4]
Hand Protection Nitrile or neoprene gloves are recommended for handling pyridine and its derivatives.[1] It is advisable to consult the glove manufacturer's compatibility chart for specific breakthrough times. Double-gloving is a best practice, especially during prolonged handling or when there is a higher risk of exposure.[4]
Body Protection A flame-resistant lab coat should be worn at all times.[4] For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection All handling of the solid compound and its solutions should be performed within a certified chemical fume hood to minimize inhalation of dust or aerosols.[1][4] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Handling and Operational Workflow

Adherence to a stringent operational workflow is critical for ensuring a safe laboratory environment.

Engineering Controls
  • Chemical Fume Hood: All manipulations of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3, including weighing, dissolution, and transfers, must be conducted in a properly functioning chemical fume hood.[1][4]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.[1]

  • Eyewash and Safety Shower: An accessible and regularly tested eyewash station and safety shower are mandatory in the immediate vicinity of the work area.[6]

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. The work area within the chemical fume hood should be clean and uncluttered.

  • Weighing: If weighing the solid, use an analytical balance inside the fume hood or a balance with a draft shield. Minimize the creation of dust.

  • Dissolution: When preparing solutions, add the solid to the solvent slowly while stirring.

  • Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

  • Spill Response: In the event of a small spill, contain the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Verify Fume Hood Functionality prep1->prep2 weigh Weigh Compound in Fume Hood prep2->weigh dissolve Dissolve in Solvent weigh->dissolve transfer Transfer Solution dissolve->transfer decontaminate Decontaminate Glassware & Surfaces transfer->decontaminate waste Segregate & Dispose of Waste decontaminate->waste

Caption: General workflow for handling 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste containing 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3, including contaminated PPE, absorbent materials, and empty containers, must be collected as hazardous waste.[7]

  • Halogenated Waste: Due to the fluorine content, this compound should be disposed of in a designated halogenated organic waste stream.

  • Deuterated Waste: While deuterium itself is not a hazardous waste concern, the overall toxicity of the molecule dictates its disposal route. Follow your institution's guidelines for deuterated chemical waste.

  • Container Management: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[7] The rinsed container can then be disposed of according to institutional protocols.

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

References

  • Synergy Recycling. (n.d.). Disposal of deuterium (D₂). Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Standard Operating Procedure for Fluorine. Retrieved from [Link]

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Pyridine Ring Synthesis. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.